5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde
Description
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Properties
IUPAC Name |
5-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O/c8-4-1-5-6(3-12)10-11-7(5)9-2-4/h1-3H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWYUZZHWWDYPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856892 | |
| Record name | 5-Fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256785-09-7 | |
| Record name | 5-Fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde
This guide provides a comprehensive overview of the synthetic pathways leading to 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry. The pyrazolo[3,4-b]pyridine scaffold is a prevalent motif in numerous biologically active compounds, including kinase inhibitors, underscoring the importance of efficient and well-understood synthetic routes.[1][2][3] This document delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the synthesis of this valuable intermediate.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core
The fusion of pyrazole and pyridine rings in the pyrazolo[3,4-b]pyridine system creates a unique electronic and structural framework that has proven to be highly effective in interacting with various biological targets.[4][5] The introduction of a fluorine atom at the 5-position can significantly modulate the physicochemical properties of the molecule, such as metabolic stability and binding affinity, a common strategy in modern drug design. The 3-carbaldehyde functionality serves as a versatile handle for further chemical transformations, allowing for the construction of diverse molecular libraries for drug discovery programs.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent approach. The core strategy involves the initial construction of the 5-fluoropyrazolo[3,4-b]pyridine nucleus, followed by the introduction of the aldehyde group at the 3-position.
A key starting material for this synthesis is the commercially available 2-chloro-5-fluoronicotinonitrile.[6][7][8][9] This precursor contains the necessary pyridine ring with the desired fluorine substituent and reactive sites (chloro and cyano groups) that can be elaborated to form the fused pyrazole ring.
Key Synthetic Transformations and Mechanistic Insights
The synthesis can be broadly divided into two critical stages: the formation of the bicyclic pyrazolopyridine core and the subsequent formylation.
Stage 1: Construction of the 5-Fluoro-1H-pyrazolo[3,4-b]pyridine Ring System
The formation of the pyrazole ring is typically achieved through the condensation of a hydrazine species with a 1,3-dielectrophilic synthon. In this pathway, the 2-chloro-5-fluoronicotinonitrile serves as the latent 1,3-dielectrophile.
Reaction with Hydrazine:
The initial step involves the reaction of 2-chloro-5-fluoronicotinonitrile with hydrazine hydrate. This reaction proceeds via a nucleophilic aromatic substitution of the chloro group by hydrazine, followed by an intramolecular cyclization of the resulting hydrazinopyridine intermediate onto the nitrile group. This cyclization cascade efficiently furnishes the 3-amino-5-fluoro-1H-pyrazolo[3,4-b]pyridine intermediate.
Experimental Protocol: Synthesis of 3-Amino-5-fluoro-1H-pyrazolo[3,4-b]pyridine
-
To a solution of 2-chloro-5-fluoronicotinonitrile in a suitable solvent such as ethanol or isopropanol, add hydrazine hydrate in a slight molar excess.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to yield 3-amino-5-fluoro-1H-pyrazolo[3,4-b]pyridine.
Stage 2: Formylation of the Pyrazolo[3,4-b]pyridine Core
With the 3-amino-5-fluoro-1H-pyrazolo[3,4-b]pyridine in hand, the next critical step is the introduction of the carbaldehyde group at the 3-position. A direct conversion of the amino group to a formyl group can be challenging. A more robust and widely employed strategy involves a Sandmeyer-type reaction sequence.
Diazotization and Formylation:
The 3-amino group is first converted to a diazonium salt by treatment with a diazotizing agent, such as sodium nitrite, in an acidic medium. The resulting diazonium intermediate is then subjected to a formylation reaction. While various formylating agents can be used, a common and effective method is the Vilsmeier-Haack reaction.[10][11][12][13]
The Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a powerful formylating agent for electron-rich aromatic and heterocyclic systems.[11][13] The reaction proceeds through an electrophilic aromatic substitution mechanism where the Vilsmeier reagent attacks the electron-rich pyrazole ring.
Alternatively, a more direct formylation of a precursor is possible. For instance, if the pyrazolo[3,4-b]pyridine core is synthesized to have a hydrogen at the 3-position, a direct Vilsmeier-Haack formylation could be employed. However, the synthesis of the 3-unsubstituted pyrazolo[3,4-b]pyridine from 2-chloro-5-fluoronicotinonitrile is less straightforward.
Experimental Protocol: Synthesis of this compound
-
Diazotization: Suspend 3-amino-5-fluoro-1H-pyrazolo[3,4-b]pyridine in an aqueous acidic solution (e.g., hydrochloric acid) and cool to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the mixture for a short period to ensure complete formation of the diazonium salt.
-
Formylation (Vilsmeier-Haack Conditions): In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride to N,N-dimethylformamide at 0 °C.
-
Slowly add the cold diazonium salt solution to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat gently to drive the reaction to completion. Monitor by TLC or LC-MS.
-
Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice and neutralizing with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
The product may precipitate out of the solution or can be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualization of the Synthetic Pathway
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
| Step | Starting Material | Reagents | Product | Typical Yield |
| 1 | 2-Chloro-5-fluoronicotinonitrile | Hydrazine Hydrate | 3-Amino-5-fluoro-1H-pyrazolo[3,4-b]pyridine | 70-85% |
| 2 | 3-Amino-5-fluoro-1H-pyrazolo[3,4-b]pyridine | NaNO₂, HCl, POCl₃, DMF | This compound | 50-65% |
Conclusion and Future Perspectives
The synthesis of this compound is a well-established process that relies on fundamental reactions in heterocyclic chemistry. The described two-stage approach, commencing from 2-chloro-5-fluoronicotinonitrile, provides a reliable and scalable route to this important building block. The versatility of the final aldehyde functionality opens up avenues for the creation of a wide array of derivatives for screening in drug discovery campaigns. Future research may focus on the development of more atom-economical and environmentally benign one-pot procedures for the synthesis of this and related pyrazolo[3,4-b]pyridine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 7. 2-Chloro-5-fluoronicotinonitrile CAS#: 791644-48-9 [amp.chemicalbook.com]
- 8. 2-Chloro-5-fluoronicotinonitrile Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. 791644-48-9|2-Chloro-5-fluoronicotinonitrile|BLD Pharm [bldpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpcbs.com [ijpcbs.com]
- 12. jocpr.com [jocpr.com]
- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]
An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known and the Unknown
In the landscape of medicinal chemistry and drug discovery, novel heterocyclic scaffolds are the building blocks of innovation. 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde (CAS No. 1436850-60-0) represents one such molecule—a functionalized derivative of the biologically significant pyrazolo[3,4-b]pyridine core.[1][2] While this specific aldehyde is commercially available, comprehensive, publicly documented experimental data on its physicochemical properties is sparse.[3] This guide, therefore, serves a dual purpose: to consolidate the available information on its core structure and to provide a robust framework of experimental protocols for its complete characterization. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the path for researchers to generate and interpret high-quality, reliable data for this promising synthetic intermediate.
The Core Scaffold: 5-Fluoro-1H-pyrazolo[3,4-b]pyridine
Understanding the aldehyde begins with its parent structure. The introduction of a fluorine atom at the 5-position significantly modulates the electronic properties of the bicyclic system, influencing its reactivity and potential as a pharmacophore.
Computed Physicochemical Properties
The foundational properties of the parent heterocycle, 5-Fluoro-1H-pyrazolo[3,4-b]pyridine, have been calculated and are available in public databases. These values serve as a crucial baseline before considering the effects of the C3-carbaldehyde substituent.
| Property | Value | Source |
| Molecular Formula | C₆H₄FN₃ | PubChem[4] |
| Molecular Weight | 137.11 g/mol | PubChem[4] |
| XLogP3 | 0.9 | PubChem[4] |
| Hydrogen Bond Donors | 1 | PubChem[4] |
| Hydrogen Bond Acceptors | 3 | PubChem[4] |
| Topological Polar Surface Area | 41.6 Ų | PubChem[4] |
The Influence of the 3-Carbaldehyde Group
The addition of a carbaldehyde (-CHO) group at the 3-position is expected to substantially alter the properties of the parent scaffold:
-
Increased Polarity & Melting Point : The aldehyde group introduces a strong dipole and potential for hydrogen bonding, which should increase the melting point and polarity compared to the parent molecule.
-
Altered Solubility : While the increased polarity may enhance solubility in polar solvents like DMSO and DMF, the potential for strong crystal lattice packing could decrease solubility in others.
-
Modified Reactivity : The aldehyde functionality is a versatile chemical handle for further synthetic transformations, such as reductive amination, oxidation to a carboxylic acid, or Wittig reactions, making it a valuable intermediate in multi-step syntheses.[5]
Experimental Characterization Workflow
For a molecule with limited published data, a systematic experimental workflow is paramount. The following sections outline the essential protocols for a comprehensive physicochemical characterization.
Diagram: Overall Characterization Workflow
Caption: A logical workflow for characterizing a novel chemical entity.
Purity Assessment: The Self-Validating Foundation
Trustworthiness: Before any property is measured, purity must be unequivocally established. An impure sample will yield erroneous and misleading data for all subsequent tests.
Methodology: High-Performance Liquid Chromatography (HPLC)
-
System Preparation : Use a calibrated HPLC system with a UV detector. A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a standard starting point.
-
Mobile Phase Selection : Prepare a gradient system.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation : Accurately weigh and dissolve the compound in a suitable solvent (e.g., DMSO or Acetonitrile) to a concentration of ~1 mg/mL.
-
Gradient Elution : Run a broad gradient (e.g., 5% to 95% B over 15 minutes) to identify the retention time of the main peak and any impurities.
-
Analysis : Integrate the peak areas. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks. A research-grade compound should exhibit >95% purity.
Structural Elucidation: Confirming Chemical Identity
Expertise: The combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides an unambiguous confirmation of the molecular structure.
Predicted Spectral Properties:
-
¹H NMR :
-
Aldehyde Proton (CHO) : A characteristic singlet is expected in the downfield region, typically between δ 9.5-10.5 ppm.
-
Aromatic Protons : Protons on the pyridine and pyrazole rings will appear in the aromatic region (δ 7.0-9.0 ppm), with splitting patterns dictated by their coupling constants. The fluorine atom will introduce further ¹H-¹⁹F coupling.
-
NH Proton : A broad singlet corresponding to the pyrazole N-H proton, which may be exchangeable with D₂O.
-
-
¹³C NMR :
-
Carbonyl Carbon (C=O) : A signal in the highly deshielded region of δ 185-200 ppm.
-
Aromatic Carbons : Signals between δ 110-160 ppm. Carbons bonded to fluorine will show characteristic ¹³C-¹⁹F coupling.
-
-
Infrared (IR) Spectroscopy :
-
C=O Stretch : A strong, sharp absorption band around 1680-1710 cm⁻¹ is indicative of the aromatic aldehyde carbonyl group.
-
N-H Stretch : A moderate band around 3200-3400 cm⁻¹.
-
C-F Stretch : A strong band in the fingerprint region, typically around 1000-1300 cm⁻¹.
-
-
Mass Spectrometry (MS) :
-
The exact mass should be determined via High-Resolution Mass Spectrometry (HRMS). The expected monoisotopic mass for C₇H₄FN₃O is approximately 165.0338 Da. The observed mass should be within 5 ppm of this value.
-
Core Physicochemical Properties
Methodology: Melting Point Determination
-
Instrument : Use a calibrated digital melting point apparatus or a Differential Scanning Calorimeter (DSC) for higher accuracy.
-
Sample Preparation : Place a small amount of the dry, crystalline solid into a capillary tube.
-
Measurement : Heat the sample at a slow ramp rate (e.g., 1-2 °C/min) near the expected melting point.
-
Reporting : Record the temperature range from the onset of melting to the complete liquefaction. A sharp melting range (<2 °C) is indicative of high purity.
Methodology: Aqueous Solubility Determination (Shake-Flask Method)
-
Protocol : Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS) at a physiologically relevant pH of 7.4.
-
Equilibration : Agitate the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Separation : Centrifuge the suspension to pellet the excess solid.
-
Quantification : Carefully remove an aliquot of the supernatant, dilute it with a suitable organic solvent, and quantify the concentration using a pre-established calibration curve on a UV-Vis spectrophotometer or HPLC.
Significance in Drug Discovery
The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry.[1] It is a key component in a variety of kinase inhibitors and other biologically active agents. For instance, derivatives of the related 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine have been investigated as GSK-3 inhibitors.[6] The 3-carbaldehyde derivative is a critical intermediate, allowing for the introduction of diverse side chains and functional groups necessary for tuning the potency, selectivity, and pharmacokinetic properties of lead compounds.
Diagram: Role as a Synthetic Intermediate
Caption: Synthetic utility of the aldehyde functional group.
References
- 1. dau.url.edu [dau.url.edu]
- 2. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research | MDPI [mdpi.com]
- 3. parchem.com [parchem.com]
- 4. 5-Fluoro-1H-pyrazolo[3,4-B]pyridine | C6H4FN3 | CID 72207276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of 1h-Pyrazolo [3, 4-B] Pyridines as Antifungal [ijaresm.com]
- 6. US8598361B2 - Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof - Google Patents [patents.google.com]
Navigating the Synthesis and Application of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde: A Technical Guide for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its frequent appearance in potent, biologically active compounds. This guide focuses on a particularly valuable derivative, 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde , a key building block for the synthesis of targeted therapeutics, most notably kinase inhibitors. We will delve into the synthetic nuances of this molecule, explore its physicochemical properties, and discuss its strategic application in the development of next-generation pharmaceuticals. This document serves as a practical, in-depth resource, moving beyond simple protocols to explain the underlying chemical principles and strategic considerations essential for researchers in the field.
Introduction: The Significance of the 5-Fluoro-pyrazolo[3,4-b]pyridine Core
The pyrazolo[3,4-b]pyridine bicycle is a bioisostere of purine, allowing it to interact with a wide range of biological targets, particularly ATP-binding sites in kinases. The introduction of a fluorine atom at the 5-position offers several advantages in drug design:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the compound's half-life.
-
Modulation of pKa: Fluorine's electron-withdrawing nature can alter the basicity of the pyridine nitrogen, influencing solubility and off-target interactions.
-
Improved Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein targets, enhancing potency.
The 3-carbaldehyde functionality serves as a versatile synthetic handle, allowing for the facile introduction of diverse chemical moieties to explore the chemical space around a biological target.
A Note on the CAS Number
A critical point of clarification is the Chemical Abstracts Service (CAS) number for this compound. An initial CAS number of 1436850-60-0 has been associated with this compound by some commercial suppliers[1]. However, further investigation reveals this to be an error, with this CAS number being linked to other chemical structures.
Physicochemical Properties and Characterization
Due to the ambiguity of a dedicated commercial source, detailed experimental physicochemical data for this compound is not publicly available. However, we can infer its likely properties based on related structures.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C7H4FN3O | Based on chemical structure |
| Molecular Weight | 165.13 g/mol | Calculated from the molecular formula |
| Appearance | Likely a yellow to brown solid | Similar chromophore to the non-fluorinated analog[5] |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | Typical for heterocyclic aldehydes |
| NMR Spectroscopy | Characteristic shifts for the pyrazolo[3,4-b]pyridine core protons and the aldehyde proton (~10 ppm in 1H NMR). The fluorine atom will cause splitting of adjacent proton and carbon signals in 1H and 13C NMR, respectively. 19F NMR will show a singlet. | Standard spectroscopic properties of this class of compounds |
| Mass Spectrometry | Expected [M+H]+ ion at m/z 166.04 | Based on the molecular formula |
Synthesis of this compound
The synthesis of this compound is not a trivial process and typically involves a multi-step sequence. The most logical and commonly employed strategies involve the initial construction of the core pyrazolo[3,4-b]pyridine ring system, followed by functionalization at the 3-position.
General Strategies for the Pyrazolo[3,4-b]pyridine Core Synthesis
Two primary retrosynthetic approaches dominate the synthesis of the pyrazolo[3,4-b]pyridine scaffold[6]:
-
Pyridine Ring Formation from a Pre-formed Pyrazole: This is the more common approach, typically starting with a 5-aminopyrazole derivative.
-
Pyrazole Ring Formation from a Pre-formed Pyridine: This involves the cyclization of a suitably substituted pyridine precursor.
For the synthesis of 5-fluoro derivatives, the first approach is generally preferred, utilizing a fluorinated building block to construct the pyridine portion of the bicycle.
A Plausible Synthetic Workflow
The following represents a logical, field-proven workflow for the synthesis of this compound, based on established methodologies for related compounds.
Caption: A plausible synthetic workflow for this compound.
Detailed Experimental Considerations
-
Rationale: The condensation of a 5-aminopyrazole with a fluorinated β-ketoester or a similar 1,3-dicarbonyl equivalent is a robust method for constructing the pyrazolo[3,4-b]pyridine core. The regioselectivity of the cyclization is a key consideration and is dependent on the reaction conditions and the nature of the substituents on the dicarbonyl compound[7].
-
Protocol:
-
To a solution of 5-amino-1H-pyrazole in a high-boiling solvent such as glacial acetic acid or Dowtherm A, add an equimolar amount of a suitable fluorinated 1,3-dicarbonyl compound (e.g., ethyl 4,4-difluoroacetoacetate).
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield the crude 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-ol.
-
-
Rationale: The hydroxyl group at the 3-position is not a good leaving group for subsequent cross-coupling reactions. Conversion to a chloride using a strong dehydrating/chlorinating agent like phosphorus oxychloride (POCl3) is a standard transformation to activate this position.
-
Protocol:
-
Carefully add the crude 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-ol to an excess of phosphorus oxychloride.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-chloro-5-fluoro-1H-pyrazolo[3,4-b]pyridine.
-
There are several reliable methods to convert the 3-chloro intermediate to the desired 3-carbaldehyde. A two-step reduction-oxidation sequence via the corresponding alcohol is often high-yielding and reproducible.
-
3a. Palladium-Catalyzed Carbonylation and Esterification:
-
Rationale: This reaction introduces a carbonyl group at the 3-position in the form of an ester, which can then be reduced.
-
Protocol:
-
In a pressure vessel, combine the 3-chloro-5-fluoro-1H-pyrazolo[3,4-b]pyridine, a palladium catalyst (e.g., Pd(dppf)Cl2), a suitable ligand, and a base (e.g., triethylamine) in an alcohol solvent (e.g., methanol or ethanol).
-
Pressurize the vessel with carbon monoxide (CO) and heat the mixture.
-
After the reaction is complete, cool the vessel, vent the CO, and work up the reaction to isolate the corresponding ester.
-
-
-
3b. Reduction of the Ester to the Alcohol:
-
Rationale: The ester is readily reduced to the primary alcohol using a variety of reducing agents.
-
Protocol:
-
Dissolve the ester in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere.
-
Cool the solution in an ice bath and slowly add a solution of a reducing agent such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
-
Allow the reaction to warm to room temperature and stir until complete.
-
Carefully quench the reaction and perform an aqueous workup to isolate the (5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol.
-
-
-
3c. Oxidation of the Alcohol to the Aldehyde:
-
Rationale: A mild oxidizing agent is required to prevent over-oxidation to the carboxylic acid.
-
Protocol:
-
Dissolve the alcohol in an anhydrous chlorinated solvent (e.g., dichloromethane).
-
Add a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
-
Stir the reaction at room temperature until the starting material is consumed.
-
Work up the reaction, often involving filtration through a pad of silica gel or celite, to isolate the final product, this compound.
-
-
Applications in Drug Discovery and Medicinal Chemistry
The 5-fluoro-1H-pyrazolo[3,4-b]pyridine scaffold is a highly sought-after core in the development of kinase inhibitors. The 3-carbaldehyde derivative is a key intermediate that allows for the introduction of various side chains to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Synthetic utility of this compound in medicinal chemistry.
Kinase Inhibitors
Numerous patents and publications describe the use of the pyrazolo[3,4-b]pyridine core in the development of inhibitors for a variety of kinases, including:
-
Tropomyosin receptor kinases (TRKs): The pyrazolo[3,4-b]pyridine scaffold has been used to design potent TRK inhibitors for the treatment of cancers with NTRK gene fusions[8].
-
Glycogen synthase kinase 3 (GSK-3): Derivatives of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine have been patented as GSK-3 inhibitors, with potential applications in neurodegenerative diseases and diabetes[9].
The 3-carbaldehyde allows for the installation of pharmacophores that can interact with the solvent-exposed region of the kinase ATP-binding site, enabling the fine-tuning of selectivity.
Other Therapeutic Areas
The versatility of the pyrazolo[3,4-b]pyridine scaffold has led to its exploration in a range of other therapeutic areas, including the development of anti-inflammatory and anti-infective agents.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) is not available due to the CAS number ambiguity, general precautions for heterocyclic aldehydes should be followed:
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
Suppliers
As of late 2025, the commercial availability of this compound is limited, and the primary supplier listing has an incorrect CAS number. Researchers will likely need to pursue custom synthesis or synthesize the compound in-house.
Suppliers of related starting materials and intermediates for the pyrazolo[3,4-b]pyridine core include:
-
Parchem [1]
-
Advanced ChemBlocks [10]
-
Sandoo Pharmaceuticals and Chemicals Co., Ltd. (for the 3-iodo derivative)[11]
Conclusion
This compound is a high-value, albeit challenging to source, building block for modern drug discovery. Its strategic importance lies in the combination of the privileged pyrazolo[3,4-b]pyridine core, the beneficial properties imparted by the fluorine substituent, and the synthetic versatility of the aldehyde handle. While the ambiguity surrounding its CAS number necessitates careful analytical verification, the synthetic pathways to access this and related compounds are well-established. This guide provides the foundational knowledge for researchers to confidently incorporate this important scaffold into their drug discovery programs, paving the way for the development of novel and effective therapeutics.
References
- 1. parchem.com [parchem.com]
- 2. lookchem.com [lookchem.com]
- 3. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1211586-74-1|5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. Pyrazolo[3,4-b]pyridine_搜索_Ark Pharma Scientific Limited [arkpharmtech.com]
- 6. dau.url.edu [dau.url.edu]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US8598361B2 - Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof - Google Patents [patents.google.com]
- 10. Pyrazolo[3,4-b]pyridine - Products [try.achemblock.com]
- 11. sandoopharma.com [sandoopharma.com]
Spectroscopic Characterization of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies for the elucidation of its molecular structure through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.
The pyrazolo[3,4-b]pyridine scaffold is a key structural motif in a variety of biologically active molecules, exhibiting a range of therapeutic properties, including kinase inhibition and anticancer activity.[2][3][4][5] The introduction of a fluorine atom and a carbaldehyde group to this core structure modulates its electronic properties and potential for intermolecular interactions, making a thorough spectroscopic analysis essential for understanding its chemical behavior and guiding further derivatization.[6]
Molecular Structure and Spectroscopic Rationale
The unique arrangement of atoms in this compound gives rise to a distinct spectroscopic fingerprint. Understanding the expected signals in each analytical technique is crucial for unambiguous structure confirmation.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
crystal structure of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde
An In-depth Technical Guide to the Synthesis, Characterization, and Structural Analysis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde.
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, spectroscopic characterization, and a detailed analysis of its anticipated crystal structure based on known analogs. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this molecule's properties and handling.
Introduction: The Pyrazolo[3,4-b]pyridine Scaffold in Modern Drug Discovery
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities. This nitrogen-rich heterocyclic system is a bioisostere of purine, allowing it to interact with a wide range of biological targets, particularly protein kinases. The fusion of pyrazole and pyridine rings creates a unique electronic and steric profile, making it a cornerstone for the development of inhibitors for various therapeutic targets.
The introduction of a fluorine atom at the 5-position, as in this compound, can significantly modulate the compound's physicochemical properties. Fluorine's high electronegativity can alter the pKa of the pyridine nitrogen, influence metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable electrostatic interactions with protein targets. The carbaldehyde group at the 3-position serves as a versatile synthetic handle, allowing for further elaboration of the molecule to explore structure-activity relationships (SAR).
This guide will provide a comprehensive overview of the synthesis, characterization, and structural aspects of this compound, offering valuable insights for its application in drug discovery programs.
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step sequence, starting from commercially available precursors. The following protocol is a representative method based on established literature procedures for similar pyrazolo[3,4-b]pyridine derivatives.
Synthetic Workflow
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
Step 1: Synthesis of this compound
-
To a solution of 2-chloro-5-fluoronicotinaldehyde (1.0 eq) in ethanol (0.2 M), add hydrazine hydrate (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired product.
Purification and Quality Control
The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Spectroscopic and Physicochemical Characterization
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₇H₄FN₃O |
| Molecular Weight | 165.13 g/mol |
| LogP | 1.2-1.5 |
| pKa (Pyridine N) | 3.5-4.5 |
| Hydrogen Bond Donors | 1 (pyrazole N-H) |
| Hydrogen Bond Acceptors | 3 (pyridine N, pyrazole N, aldehyde O) |
Spectroscopic Data (Anticipated)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 14.0-14.5 (br s, 1H, NH)
-
δ 10.1 (s, 1H, CHO)
-
δ 8.8 (d, J = 2.8 Hz, 1H, Ar-H)
-
δ 8.4 (dd, J = 8.8, 2.8 Hz, 1H, Ar-H)
-
-
¹³C NMR (101 MHz, DMSO-d₆):
-
δ 185.0 (CHO)
-
δ 158.0 (d, J = 250 Hz, C-F)
-
Other aromatic carbons between δ 110-155
-
-
¹⁹F NMR (376 MHz, DMSO-d₆):
-
Expected singlet or doublet around -120 to -130 ppm.
-
-
Mass Spectrometry (ESI+):
-
m/z = 166.04 [M+H]⁺
-
Crystallographic Analysis: A Projected View
Although a solved crystal structure for the title compound is not in the public domain, we can predict its crystallographic features based on the extensive literature on related pyrazolo[3,4-b]pyridine derivatives. The following section outlines the probable structural characteristics and a reliable protocol for obtaining single crystals.
Anticipated Crystal Packing and Intermolecular Interactions
The is expected to be dominated by a network of hydrogen bonds and π-π stacking interactions.
-
Hydrogen Bonding: The pyrazole N-H group is a strong hydrogen bond donor and is likely to form a classic N-H···N hydrogen bond with the pyridine nitrogen of an adjacent molecule, leading to the formation of infinite chains or dimeric motifs.
-
π-π Stacking: The planar pyrazolo[3,4-b]pyridine ring system is predisposed to π-π stacking interactions, which will contribute to the overall stability of the crystal lattice.
-
Other Interactions: The fluorine atom may participate in weak C-H···F hydrogen bonds or other electrostatic interactions. The aldehyde oxygen can also act as a hydrogen bond acceptor.
Caption: Likely intermolecular interactions in the crystal lattice.
Protocol for Single Crystal Growth
Obtaining diffraction-quality single crystals is a critical step for X-ray crystallographic analysis. The following methods are recommended for this compound.
Method 1: Slow Evaporation
-
Prepare a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of dichloromethane and hexanes) at room temperature.
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial.
-
Cover the vial with a cap containing a few needle holes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
Method 2: Vapor Diffusion
-
Dissolve the compound in a minimal amount of a relatively polar, volatile solvent (e.g., acetone).
-
Place this vial inside a larger, sealed jar containing a less polar, more volatile anti-solvent (e.g., hexanes or pentane).
-
The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.
Applications in Medicinal Chemistry
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde functionality can be readily converted into a variety of other functional groups, such as amines (via reductive amination), alcohols (via reduction), or carboxylic acids (via oxidation). This allows for the rapid generation of a library of analogs for SAR studies, targeting a range of diseases, including cancer, inflammation, and infectious diseases.
Conclusion
While the definitive awaits experimental determination, this guide provides a robust framework for its synthesis, characterization, and anticipated solid-state properties based on established chemical principles and data from analogous structures. The protocols and insights presented herein are intended to empower researchers in their efforts to utilize this versatile scaffold in the pursuit of novel therapeutics.
The Strategic Synthesis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine: A Technical Guide for Medicinal Chemists
Abstract
The 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][3][4] Its unique electronic properties, conferred by the strategic placement of a fluorine atom on the pyridine ring, enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[5][6][7] This in-depth technical guide provides a comprehensive overview of the synthesis of this key heterocyclic motif and its derivatives. We will delve into the strategic rationale behind the primary synthetic routes, provide detailed experimental protocols for key transformations, and explore the broader context of pyrazolopyridine synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs.
The Significance of the Fluorinated Pyrazolopyridine Core
The fusion of pyrazole and pyridine rings creates a bioisostere of purine, enabling pyrazolopyridines to effectively mimic the adenine ring of ATP and bind to the hinge region of kinase active sites.[1][4] This inherent property has positioned the pyrazolopyridine scaffold as a cornerstone in the development of targeted cancer therapies.[1][2]
The introduction of a fluorine atom at the C5 position is a critical design element. Fluorine, with its high electronegativity and small van der Waals radius, imparts several advantageous properties:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage, often blocking sites of oxidative metabolism and increasing the drug's half-life.[6]
-
Modulated Basicity: The electron- withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, which can fine-tune interactions with the kinase hinge region and improve cell permeability.
-
Increased Binding Affinity: Fluorine can participate in favorable non-covalent interactions within the protein binding pocket, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced potency.[8][9]
-
Improved Lipophilicity: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its intracellular target.[7][9]
These combined effects make the 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine core a highly sought-after building block for the development of next-generation kinase inhibitors.[10]
Retrosynthetic Analysis: Key Strategies for Core Construction
The synthesis of the pyrazolo[3,4-b]pyridine ring system can be broadly approached via two main retrosynthetic strategies.[11]
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 9. researchgate.net [researchgate.net]
- 10. US8598361B2 - Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof - Google Patents [patents.google.com]
- 11. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Promise of Pyrazolo[3,4-b]pyridine Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system of profound significance in medicinal chemistry.[1] Its rigid, planar structure and capacity for diverse substitutions have established it as a "privileged scaffold," leading to the development of compounds with a vast spectrum of biological activities. These activities range from antiviral and antibacterial to potent anti-tumor and anti-inflammatory effects.[1][2] This guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of novel pyrazolo[3,4-b]pyridine derivatives. We will delve into specific, field-proven insights on their role as kinase inhibitors in oncology, their anti-inflammatory and antimicrobial properties, and the critical structure-activity relationships that govern their efficacy. This document is intended to serve as a technical resource, complete with detailed experimental protocols and data-driven analyses, to empower researchers in the rational design and development of next-generation therapeutics based on this versatile scaffold.
The Versatile Scaffold: Foundational Synthesis Strategies
The biological utility of the pyrazolo[3,4-b]pyridine scaffold is fundamentally enabled by its accessible synthesis. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. The most prevalent and robust strategies involve constructing the pyridine ring onto a pre-existing, functionalized pyrazole core.
Principle Synthetic Approach: Condensation with 1,3-Biselectrophiles
A cornerstone of pyrazolo[3,4-b]pyridine synthesis is the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[3][4] The underlying principle involves a nucleophilic attack from the aminopyrazole onto the electrophilic carbonyl carbons, followed by cyclization and dehydration to form the fused pyridine ring.
-
Causality in Experimental Design: The regioselectivity of this reaction is a critical consideration. When using a non-symmetrical 1,3-dicarbonyl compound, two different product regioisomers can be formed.[3][4] The outcome is governed by the relative electrophilicity of the two carbonyl groups; the more electrophilic carbonyl is preferentially attacked by the exocyclic amino group of the pyrazole.[4] Reaction conditions, such as the use of acid or base catalysts, can be modulated to influence this selectivity and improve reaction yields.[4] For instance, an acid catalyst can enhance electrophilicity, while a base can assist in necessary deprotonation steps.[4]
Workflow for a General Synthesis
The following diagram illustrates a common workflow for the synthesis of a 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridine, starting from a 5-aminopyrazole and an α,β-unsaturated ketone.
Caption: General workflow for pyrazolo[3,4-b]pyridine synthesis.
Detailed Experimental Protocol: Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines
This protocol is adapted from a validated procedure for synthesizing novel pyrazolo[3,4-b]pyridines.[1] It serves as a self-validating system where successful formation of the product can be confirmed by characteristic NMR signals.
Materials:
-
α,β-unsaturated ketone (0.5 mmol)
-
5-amino-1-phenyl-pyrazole (0.5 mmol, 102 mg)
-
Zirconium tetrachloride (ZrCl₄) (0.15 mmol, 35 mg)
-
Dimethylformamide (DMF), anhydrous (0.5 mL)
-
Ethanol (EtOH), anhydrous (0.5 mL)
-
Chloroform (CHCl₃)
-
Deionized Water
Procedure:
-
To a solution of the appropriate α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at room temperature (25°C).
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 5-10 minutes. This is crucial to remove oxygen, which can interfere with the catalytic cycle and lead to side products.
-
Under an inert atmosphere, add ZrCl₄ (0.15 mmol) to the reaction mixture. ZrCl₄ acts as a Lewis acid catalyst, activating the carbonyl group of the ketone for nucleophilic attack.
-
Stir the reaction mixture vigorously at 95°C for 16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and concentrate it in vacuo to remove the solvents.
-
To the residue, add CHCl₃ and water. Transfer to a separatory funnel and separate the organic and aqueous phases.
-
Wash the aqueous phase twice more with CHCl₃.
-
Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the final pyrazolo[3,4-b]pyridine derivative.
Validation:
-
Successful synthesis is confirmed by ¹H NMR spectroscopy. The formation of the pyrazolo[3,4-b]pyridine ring is indicated by the appearance of two characteristic singlets for the H-3 and H-5 protons of the pyridine and pyrazole moieties, respectively.[1] A singlet corresponding to the methyl group at the C-6 position will also be present.[1]
Therapeutic Potential: A Mechanistic Overview
The pyrazolo[3,4-b]pyridine scaffold has been successfully exploited to develop inhibitors for a wide range of biological targets. Its rigid structure provides a stable platform for orienting functional groups to interact with specific amino acid residues in enzyme active sites or receptor binding pockets.
Anticancer Activity: Targeting Uncontrolled Proliferation
The most extensively explored application of pyrazolo[3,4-b]pyridines is in oncology.[5] Derivatives have been developed to inhibit key signaling proteins that drive cancer cell proliferation, survival, and angiogenesis.[5][6]
2.1.1. Mechanism of Action: Kinase Inhibition
Protein kinases are a major class of targets in cancer therapy, and the pyrazolo[3,4-b]pyridine scaffold is an effective "hinge-binding" motif for ATP-competitive kinase inhibitors.[7] By occupying the ATP binding site, these compounds prevent the phosphorylation of downstream substrates, thereby blocking aberrant signaling pathways.
Notable kinase families targeted by pyrazolo[3,4-b]pyridine derivatives include:
-
Tropomyosin Receptor Kinases (TRKs): Continuous activation of TRKs can cause cancer.[8][9] Pyrazolo[3,4-b]pyridine derivatives have been designed as potent TRKA inhibitors.[9][10]
-
Fibroblast Growth Factor Receptors (FGFRs): FGFRs are important targets for cancer therapy, and novel series of 1H-pyrazolo[3,4-b]pyridine derivatives act as potent and selective FGFR kinase inhibitors.[7][11]
-
Cyclin-Dependent Kinases (CDKs) & PIM Kinases: Dual inhibitors of CDK2 and PIM1 have been developed, which can induce apoptosis and arrest the cell cycle in cancer cells.[6]
-
AMP-Activated Protein Kinase (AMPK): Some derivatives can activate AMPK, a key energy sensor, which can lead to anti-proliferative effects in cancer cells.[12][13]
-
Topoisomerase IIα (TOPIIα): Certain compounds have been identified as potent inhibitors of TOPIIα, an enzyme critical for managing DNA topology during replication, leading to DNA damage and apoptosis in cancer cells.[14]
2.1.2. Featured Pathway: Regulation of the AMPK/70S6K Pathway
The AMPK signaling pathway is a crucial regulator of cellular energy homeostasis. In many cancers, this pathway is dysregulated. Pyrazolo[3,4-b]pyridine derivatives have been shown to modulate this pathway, leading to anti-lung cancer activity.[13]
Caption: Regulation of the AMPK/p70S6K pathway by an anticancer pyrazolo[3,4-b]pyridine.
As demonstrated by compound 9d , these agents can elevate the phosphorylation of AMPK and its substrate ACC, while reducing the phosphorylation of the downstream effector p70S6K.[13] This cascade ultimately induces G2/M cell cycle arrest and inhibits cancer cell proliferation.[13]
2.1.3. Potency of Selected Anticancer Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Target Kinase(s) | IC₅₀ Value | Target Cancer Cell Line | Reference |
| C03 | TRKA | 56 nM | Km-12 (Colon) | [8][10] |
| 7n | FGFR1 | 1.1 nM | H1581 (Lung) | [11] |
| 17f | AMPK (Activator) | EC₅₀ = 0.42 µM | NRK-49F (Kidney) | [12] |
| 9d | AMPK Pathway | 3.06 µM | A549 (Lung) | [13] |
| 15y | TBK1 | 0.2 nM | (Enzymatic Assay) | [15] |
| 8c | TOPIIα | GI₅₀ = 1.33 µM | NCI-60 Panel Average | [14] |
| 6b | CDK2/PIM1 | 0.11 µM (CDK2) | HCT-116 (Colon) | [6] |
2.1.4. Protocol: In Vitro Kinase Inhibition Assay (TRKA)
This protocol outlines a representative method for evaluating the inhibitory activity of test compounds against a specific protein kinase, such as TRKA.
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The kinase phosphorylates a biotinylated peptide substrate using ATP. A europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (SA-APC) conjugate are added. If the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into proximity, generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a loss of signal.
Materials:
-
Recombinant human TRKA kinase
-
Biotinylated peptide substrate
-
ATP
-
Test pyrazolo[3,4-b]pyridine compounds, serially diluted in DMSO
-
Assay buffer (e.g., HEPES, MgCl₂, Brij-35, DTT)
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Stop solution (e.g., EDTA)
-
384-well low-volume assay plates
-
TR-FRET-capable plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Then, dilute further into the assay buffer.
-
In a 384-well plate, add 2 µL of the diluted test compound solution. For controls, add 2 µL of buffer with DMSO (negative control) or a known inhibitor (positive control).
-
Add 4 µL of a solution containing the TRKA enzyme and the biotinylated peptide substrate in assay buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final ATP concentration should be at or near its Km for the enzyme.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding 5 µL of stop solution containing EDTA.
-
Add 5 µL of detection mix containing the Eu-labeled antibody and SA-APC.
-
Incubate the plate in the dark at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET reader, measuring emissions at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.
-
Calculate the ratio of acceptor to donor fluorescence. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Anti-inflammatory and Antimicrobial Potential
Beyond oncology, pyrazolo[3,4-b]pyridines exhibit significant potential as anti-inflammatory and antimicrobial agents.[1][2]
-
Anti-inflammatory Activity: Certain derivatives have shown the ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[2] Others are believed to exert their effects through the repression of spleen tyrosine kinase (Syk), an important target for autoimmune and allergic disorders.[4] Some compounds have demonstrated anti-inflammatory activity comparable to the reference drug indomethacin in carrageenan-induced paw edema assays.[16][17]
-
Antimicrobial Activity: The scaffold has been used to develop compounds with moderate to good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[18][19] Antifungal activity has also been reported.[19]
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazolo[3,4-b]pyridines is highly dependent on the nature and position of substituents on the fused ring system. Synthesizing the findings from multiple studies allows for the development of a robust SAR model to guide future drug design.[11][12]
Caption: Key structure-activity relationship points on the pyrazolo[3,4-b]pyridine scaffold.
-
At the R1 Position: For AMPK activators, maintaining an unsubstituted pyrazole N-H was found to be essential for potency.[12] This suggests a critical hydrogen bond interaction with the target enzyme.
-
At the R4 Position: When a diphenyl group is present, para-substitution is favored for AMPK activation.[12]
-
At the R6 Position: For FGFR inhibitors, substitution with a 2,6-dichloro-3,5-dimethoxyphenyl group at this position was critical for achieving high potency and selectivity.[11] This moiety likely makes key hydrophobic and van der Waals contacts within the kinase active site.
Conclusion and Future Directions
The pyrazolo[3,4-b]pyridine scaffold is a remarkably versatile and synthetically accessible platform for the development of novel therapeutics. Its proven success in targeting protein kinases has cemented its importance in modern oncology drug discovery. The broad range of other demonstrated biological activities, including anti-inflammatory, antimicrobial, and neuroprotective potential, ensures that this scaffold will remain an area of intense research.[1][20]
Future efforts should focus on leveraging computational and structure-based design to improve the selectivity and pharmacokinetic properties of new derivatives.[6][9] Exploring novel substitution patterns and developing innovative synthetic methodologies will continue to unlock the full therapeutic potential of this exceptional heterocyclic system.[20]
References
- 1. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 5. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. japsonline.com [japsonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery of pyrazolo[3,4-b]pyridine derivatives as kinase inhibitors
An In-Depth Technical Guide to the Discovery of Pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors
Authored by a Senior Application Scientist
Introduction: The Rise of Kinase Inhibitors and the Privileged Scaffold
Protein kinases have emerged as one of the most critical classes of drug targets in the 21st century. These enzymes regulate the majority of cellular pathways by catalyzing the phosphorylation of substrate proteins, making them central players in cell signaling, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. This has driven an intensive search for small molecule kinase inhibitors, leading to over 120 FDA-approved drugs that have revolutionized targeted therapy.
At the heart of this revolution lies the discovery of "privileged scaffolds" – core molecular structures that exhibit a high affinity for the ATP-binding pocket, a conserved region within the kinase domain. The 1H-pyrazolo[3,4-b]pyridine core is a prominent member of this group. Its unique arrangement of nitrogen atoms and fused ring structure allows it to act as an effective "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, thereby anchoring the inhibitor in the active site. This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of pyrazolo[3,4-b]pyridine derivatives, offering field-proven insights for researchers and drug development professionals.
The Pyrazolo[3,4-b]pyridine Scaffold: A Structural Keystone for Kinase Inhibition
The pyrazolo[3,4-b]pyridine scaffold's success stems from its ability to mimic the adenine moiety of ATP. The pyrazole portion serves as a potent hydrogen bond donor and acceptor center, while the fused pyridine ring can engage in π–π stacking interactions with aromatic residues in the active site, such as phenylalanine.[1] This bioisosteric relationship provides a foundational framework for potent and often selective kinase inhibition.
The general binding hypothesis involves the N1-H of the pyrazole and the N7 of the pyridine forming two key hydrogen bonds with the kinase hinge region. This bidentate interaction is a recurring theme across many inhibitors developed from this scaffold.
Caption: General binding mode of the pyrazolo[3,4-b]pyridine scaffold.
Medicinal Chemistry Strategies
General Synthetic Routes
The construction of the pyrazolo[3,4-b]pyridine core is versatile, with the most common approach involving the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[2] This method allows for the introduction of diversity at key positions of the scaffold.
Caption: Common synthetic workflow for pyrazolo[3,4-b]pyridine core.
Protocol: Synthesis of a 1H-Pyrazolo[3,4-b]pyridine Core
This generalized protocol is based on common methodologies found in the literature.[2]
-
Reaction Setup: To a solution of a substituted 5-aminopyrazole (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) is added a 1,3-dicarbonyl compound (1.1 eq).
-
Catalysis: A catalytic amount of acid (e.g., HCl, p-toluenesulfonic acid) is added to the mixture. Causality: The acid protonates a carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by the exocyclic amino group of the pyrazole.
-
Condensation & Cyclization: The reaction mixture is heated to reflux (typically 80-120 °C) for 4-16 hours and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Causality: Heating provides the activation energy for the initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyridine ring.
-
Workup & Isolation: Upon completion, the reaction is cooled to room temperature. The solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated NaHCO₃). The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired 1H-pyrazolo[3,4-b]pyridine derivative.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the pyrazolo[3,4-b]pyridine scaffold has yielded crucial insights into the structural requirements for potent and selective kinase inhibition.
| Position | Role & Common Modifications | Impact on Activity | Representative Kinase Targets |
| N1-H | Hinge-Binding Anchor | Methylation or replacement of the N1-H almost universally leads to a complete loss of activity, confirming its role as a critical hydrogen bond donor.[3][4][5] | FGFR, TRK, Mps1 |
| C3 | Potency & Selectivity | Often substituted with aryl or heteroaryl groups. Can be further functionalized with amides or amines to probe deeper into the ATP pocket and form additional interactions.[5] | FGFR, PIM-1, DYRK1B |
| C4/C6 | Solvent Front/Selectivity | Substitution with small groups (e.g., methyl, amino) can modulate solubility and interact with the solvent-exposed region of the active site. | CDK, AMPK |
| C5 | Selectivity & Properties | Large aryl or arylamino groups at this position often extend into a hydrophobic pocket, significantly influencing potency and the kinase selectivity profile.[6] | TBK1, DYRK1B |
Case Studies: Targeting Key Kinase Families
Case Study 1: Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Dysregulation of FGFR signaling is implicated in various cancers, making it a key therapeutic target.[3] The pyrazolo[3,4-b]pyridine scaffold has been successfully employed to develop potent and selective FGFR inhibitors.
The design strategy often builds upon known FGFR inhibitors, using the pyrazolo[3,4-b]pyridine core as a bioisosteric replacement for other hinge-binding motifs.[3][4] For example, starting from the structure of AZD4547, researchers developed a series of 1H-pyrazolo[3,4-b]pyridine derivatives.[3][4] The N(1)-H of the pyrazole was shown to be essential for forming hydrogen bonds within the FGFR1 kinase domain.[3][4] Optimization led to compound 7n , which demonstrated excellent in vitro potency and significant in vivo antitumor activity in an H1581 xenograft model.[3]
Caption: Simplified FGFR signaling pathway and point of inhibition.
Table 1: Biological Activity of Representative FGFR Inhibitors [3]
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | KDR (VEGFR2) IC₅₀ (nM) | H1581 Cell IC₅₀ (nM) |
| AZD4547 | 0.2 | 2.5 | 1.8 | 24 | 11 |
| 7n | 0.8 | 1.4 | 1.1 | 63 | 12 |
Case Study 2: TANK-Binding Kinase 1 (TBK1) Inhibitors
TBK1 is a noncanonical IKK family kinase that plays a crucial role in innate immunity and is also implicated in oncogenesis.[7][8] Rational drug design has led to the discovery of highly potent pyrazolo[3,4-b]pyridine-based TBK1 inhibitors. Through multiple rounds of optimization, compound 15y emerged as a picomolar inhibitor of TBK1 with an IC₅₀ value of 0.2 nM.[8][9] This compound also demonstrated excellent kinase selectivity and effectively inhibited downstream signaling in cellular models.[8][9] Molecular docking studies confirmed that the pyrazolo[3,4-b]pyridine core sits in the ATP-binding site, forming key interactions.[8]
Table 2: Biological Activity of Representative TBK1 Inhibitors [8]
| Compound | TBK1 IC₅₀ (nM) | IKKε IC₅₀ (nM) |
| BX795 | 7.1 | - |
| MRT67307 | 28.7 | 160 |
| 15y | 0.2 | - |
Case Study 3: Tropomyosin Receptor Kinase (TRK) Inhibitors
TRK fusions are oncogenic drivers in a wide range of tumors, making TRK kinases a valuable target for tumor-agnostic therapies.[1] Using scaffold hopping and computer-aided drug design, researchers have synthesized and evaluated pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.[1][10] Compound C03 was identified with an IC₅₀ of 56 nM against TRKA and showed potent inhibition of proliferation in the KM-12 cancer cell line (IC₅₀ of 0.304 µM).[10] The design strategy involved using the pyrazolo[3,4-b]pyridine scaffold to establish a hydrogen bond center, while the pyridine part was hypothesized to have a π-π stacking interaction with Phe589 in the TRKA active site.[1]
Experimental Protocols for Biological Evaluation
The validation of novel kinase inhibitors requires a tiered approach, moving from biochemical assays to cell-based models and finally to in vivo studies.
Caption: Tiered workflow for biological evaluation of kinase inhibitors.
Protocol: In Vitro TRKA Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a common method for quantifying inhibitor binding to a kinase.
-
Reagent Preparation: Prepare a 4X solution of TRKA-Europium-anti-tag antibody and a 4X solution of Alexa Fluor™ 647-labeled tracer in kinase buffer. Prepare serial dilutions of the test compound (e.g., pyrazolo[3,4-b]pyridine derivative) in DMSO, then dilute into the kinase buffer.
-
Reaction Assembly: In a 384-well plate, add 2.5 µL of the test compound solution. Add 2.5 µL of the TRKA-Eu antibody solution.
-
Initiation: Add 5 µL of the tracer solution to all wells to initiate the binding reaction. Causality: The tracer is a small molecule ATP-competitive ligand. The test compound will compete with the tracer for binding to the TRKA kinase.
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes, protected from light.
-
Detection: Read the plate on a fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor 647).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A high ratio indicates high FRET (tracer is bound), while a low ratio indicates low FRET (test compound has displaced the tracer). Plot the emission ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value. Trustworthiness: This assay directly measures the displacement of a known ligand from the kinase active site, providing a robust, self-validating system for quantifying inhibitor potency.
Protocol: Cellular Anti-Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol measures the number of viable cells in culture based on quantifying ATP.
-
Cell Plating: Seed cancer cells (e.g., KM-12 colorectal cancer cells for TRK inhibitors) in a 96-well, opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37 °C, 5% CO₂). Causality: An effective kinase inhibitor targeting a proliferation pathway will reduce the metabolic activity and number of viable cells over time.
-
Assay: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Detection: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells. Plot luminescence against the logarithm of inhibitor concentration and fit the data to determine the GI₅₀ or IC₅₀ value.
Challenges and Future Directions
Despite the success of the pyrazolo[3,4-b]pyridine scaffold, challenges remain. Acquired resistance, often through mutations in the kinase gatekeeper residue, can abrogate inhibitor binding. Furthermore, achieving high selectivity against a kinome of over 500 members is a persistent hurdle. Future directions will likely focus on:
-
Covalent Inhibitors: Designing derivatives that can form a covalent bond with non-conserved residues (e.g., cysteine) near the active site to achieve durable inhibition and overcome resistance.
-
Allosteric Inhibitors: Exploring modifications to the scaffold that allow it to bind to less-conserved allosteric sites, offering a path to greater selectivity.
-
PROTACs: Utilizing the pyrazolo[3,4-b]pyridine core as a kinase-binding warhead in Proteolysis Targeting Chimeras (PROTACs) to induce targeted degradation of the kinase rather than just its inhibition.
Conclusion
The 1H-pyrazolo[3,4-b]pyridine scaffold is a testament to the power of privileged structures in modern drug discovery. Its inherent ability to engage the kinase hinge region has made it a versatile and highly successful starting point for the development of inhibitors against a multitude of kinase targets, from FGFR and TRK to TBK1 and beyond.[3][6][7][10][11][12][13] The continued exploration of its chemical space, guided by rational design and robust biological evaluation, promises to yield the next generation of targeted therapies for cancer and other diseases.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 3. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Initial Screening of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Whitepaper: A Strategic Framework for the Identification of Novel Therapeutic Leads
Executive Summary & Foundational Rationale
The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry, recognized for its profound potential in the development of targeted therapeutics.[1][2][3] Its structural architecture serves as a bioisostere of purine, enabling it to effectively compete for the ATP-binding site of a vast array of protein kinases.[1][4] Kinases are critical regulators of cellular signaling, and their aberrant activity is a hallmark of numerous pathologies, most notably cancer, making them highly attractive drug targets.[1]
This guide focuses on derivatives of a specific, strategically designed core: 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde . The inclusion of a fluorine atom at the C5 position is a deliberate modification intended to enhance metabolic stability and modulate physicochemical properties such as membrane permeability and binding affinity. The carbaldehyde group at the C3 position serves as a versatile synthetic handle, allowing for the creation of a large, diverse library of derivatives through reactions like reductive amination and condensation. This chemical tractability is paramount for exploring the structure-activity relationship (SAR) required for lead optimization.
The following document provides a comprehensive, field-proven framework for the initial screening of a library of these derivatives. It moves beyond a simple recitation of protocols to explain the strategic rationale behind the experimental design, ensuring that the screening cascade is both efficient and mechanistically informative. We will detail a dual-pronged screening approach, encompassing both target-based and phenotypic strategies, to maximize the probability of identifying novel, high-value lead compounds.
Designing the High-Throughput Screening (HTS) Cascade
A successful screening campaign is not a single experiment but a multi-stage, logical progression designed to systematically identify and validate promising compounds. The screening cascade is structured to rapidly test a large number of derivatives in a cost-effective primary assay, followed by more complex and resource-intensive secondary and mechanistic studies for a smaller number of "hits." This approach minimizes false positives and focuses resources on the most promising candidates.
Our proposed cascade employs a parallel primary screening strategy to capture compounds with distinct modes of action:
-
Target-Based Primary Screen: This approach leverages the known propensity of the pyrazolopyridine scaffold to act as a kinase inhibitor.[5] A representative enzyme, such as TANK-binding kinase 1 (TBK1) or Cyclin-Dependent Kinase 2 (CDK2), is used to directly measure the inhibitory activity of the derivatives.[6][7] This strategy is highly efficient for finding compounds that engage a specific, desired target.
-
Phenotypic Primary Screen: This strategy assesses the broader biological effect of the compounds, typically by measuring their anti-proliferative activity against cancer cell lines.[2] This approach is agnostic to the specific molecular target and can uncover compounds with novel mechanisms of action that might be missed in a target-based screen.
The overall workflow is visualized below.
Caption: High-throughput screening cascade for pyrazolopyridine derivatives.
Detailed Protocols for Primary Screening
The trustworthiness of a screening campaign is rooted in robust, well-validated assays. The following protocols are standard in the industry and include critical controls to ensure data integrity.
Protocol: In Vitro Kinase Inhibition Assay (Target-Based)
This protocol describes a fluorescence-based assay to quantify the direct inhibition of a target kinase, for example, TANK-binding kinase 1 (TBK1).[6]
Causality & Rationale: The assay measures the phosphorylation of a specific peptide substrate by the kinase. An active inhibitor will occupy the ATP-binding site of the kinase, preventing this phosphorylation and resulting in a low fluorescence signal. The concentration of ATP is kept near its Km value to ensure that the assay is sensitive to competitive inhibitors.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Kinase Solution: Dilute recombinant human TBK1 enzyme in assay buffer to a working concentration of 2x (e.g., 8 ng/well).
-
Substrate/ATP Solution: Prepare a 2x solution containing the substrate peptide and ATP in assay buffer.
-
Test Compounds: Perform a serial dilution of the pyrazolopyridine derivatives in DMSO, then dilute further in assay buffer to a 10x final concentration.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of 10x test compound or control (DMSO for 0% inhibition, a known potent inhibitor like BX795 for 100% inhibition) to appropriate wells.[6]
-
Add 2.5 µL of the 2x Kinase Solution to all wells except the negative control (no-enzyme) wells.
-
Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of the 2x Substrate/ATP Solution to all wells.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 5 µL of a development reagent (e.g., ADP-Glo™ or Z'-LYTE™) to stop the reaction and generate a signal.
-
Incubate as per the manufacturer's instructions (typically 30-60 minutes).
-
Read the fluorescence or luminescence signal on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the high and low controls.
-
Compounds showing inhibition above a defined threshold (e.g., >50% at 1 µM) are declared "hits."
-
Protocol: Cell-Based Anti-proliferative Assay (Phenotypic)
This protocol uses the Sulforhodamine B (SRB) colorimetric assay to measure cytotoxicity, a well-established method used by the National Cancer Institute (NCI).[6][8]
Causality & Rationale: The SRB assay relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is directly proportional to the total protein mass, and thus to the number of living cells. A decrease in signal indicates cell death or growth inhibition.
Methodology:
-
Cell Plating:
-
Seed human cancer cells (e.g., A375 melanoma, HCT-116 colon cancer) into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere for 24 hours.[6]
-
-
Compound Treatment:
-
Treat the cells with the pyrazolopyridine derivatives at a single high concentration (e.g., 10 µM) for the primary screen. Include a positive control (e.g., Doxorubicin) and a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
-
Cell Fixation & Staining:
-
Gently add 50 µL of cold 50% (w/v) TCA to each well and incubate for 60 minutes at 4°C to fix the cells.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
-
Quantification:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measure the absorbance at 515 nm on a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition relative to the vehicle control.
-
Compounds causing growth inhibition above a defined threshold (e.g., >50%) are classified as hits.
-
Hit Confirmation and Secondary Assays
A "hit" from a primary screen is a promising starting point, not a final answer. It requires rigorous validation.
-
Dose-Response Analysis: All primary hits must be re-tested in the same assay across a range of concentrations (e.g., 8-point, 3-fold serial dilutions). This allows for the calculation of a 50% inhibitory concentration (IC₅₀) for enzyme inhibitors or a 50% growth inhibition concentration (GI₅₀) for anti-proliferative compounds. This quantitative measure of potency is essential for comparing compounds and establishing SAR.
-
Kinase Selectivity Profiling: For hits from either the target-based or phenotypic screen, assessing selectivity is a critical step. Potent compounds should be tested against a panel of related and unrelated kinases.[6] This is a self-validating system; a truly promising inhibitor will show a significant potency window (e.g., >100-fold) between its primary target and other kinases, suggesting fewer potential off-target effects.
Table 1: Representative Screening Data Summary
| Compound ID | Primary Screen (% Inhibition @ 1µM) | Potency (IC₅₀/GI₅₀, nM) | Kinase Selectivity (TBK1 vs. PKA, Fold) |
| TBK1 Kinase Assay | TBK1 IC₅₀ | ||
| PPD-001 | 92% | 15 | >500x |
| PPD-002 | 15% | >10,000 | N/A |
| PPD-003 | 78% | 250 | 20x |
| A375 Cell Assay | A375 GI₅₀ | ||
| PPD-001 | 85% | 80 | N/A |
| PPD-004 | 65% | 750 | N/A |
| Doxorubicin | 98% | 65 | N/A |
(Data are hypothetical for illustrative purposes)
Preliminary Mechanism of Action (MOA) Elucidation
For confirmed, potent, and selective hits, the next logical step is to understand their effect on cellular processes. These assays help to build a compelling biological narrative for the compound.
Caption: Workflow for preliminary Mechanism of Action (MOA) studies.
Protocol: Cell Cycle Analysis via Flow Cytometry
Causality & Rationale: Many kinase inhibitors and cytotoxic agents function by disrupting the cell's replication cycle. This protocol uses propidium iodide (PI), a fluorescent dye that intercalates with DNA, to quantify the DNA content of each cell in a population. The resulting histogram reveals the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle. A compound that blocks cell cycle progression will cause a characteristic accumulation of cells in a specific phase.[2]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at 1x and 10x its GI₅₀ concentration for 24 hours.
-
Cell Harvest: Harvest both adherent and floating cells, wash with cold PBS, and pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.
-
Analysis: Incubate for 30 minutes in the dark. Analyze the samples on a flow cytometer. The PI fluorescence data is used to generate a DNA content histogram, from which the percentage of cells in each phase is calculated using modeling software.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthetic Routes to 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The 5-Fluoro-1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold of significant interest to the pharmaceutical and drug discovery sectors. This structural motif is a key component in a multitude of biologically active agents, renowned for their roles as potent kinase inhibitors.[1][2] Derivatives of this scaffold have been extensively investigated for their therapeutic potential, particularly in oncology, where they have shown efficacy as inhibitors of cyclin-dependent kinases (CDKs) and Tropomyosin receptor kinases (TRKs).[1][3] The aldehyde functionality at the 3-position of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde serves as a versatile synthetic handle, enabling further molecular elaboration and the development of novel therapeutic candidates.
This document provides a comprehensive guide to a reliable and efficient synthetic route for the preparation of this compound, designed for researchers and professionals in medicinal chemistry and drug development. The protocols herein are presented with detailed, step-by-step instructions and an in-depth rationale for the selection of reagents and reaction conditions, ensuring both scientific rigor and practical applicability.
Retrosynthetic Analysis and Strategy
A robust and logical synthetic approach to this compound involves a two-stage process. The core strategy hinges on the initial construction of the pyrazolo[3,4-b]pyridine ring system bearing a nitrile group at the C3 position. This nitrile serves as a stable precursor that can be efficiently and selectively reduced to the target aldehyde in the final step. This approach is advantageous as it leverages well-established methodologies for both the heterocycle formation and the nitrile-to-aldehyde conversion.
The overall synthetic transformation is depicted in the workflow below:
Caption: Overall synthetic workflow for the preparation of the target compound.
PART 1: Synthesis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
This initial stage focuses on the construction of the core heterocyclic system. The cyclization reaction between 2-chloro-5-fluoronicotinonitrile and hydrazine hydrate provides a direct and efficient route to the desired pyrazolo[3,4-b]pyridine framework.
Protocol 1: Cyclization to form 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Chloro-5-fluoronicotinonitrile | ≥98% | Commercial Source |
| Hydrazine hydrate (64-65% solution) | Reagent Grade | Commercial Source |
| Ethanol (200 proof) | Anhydrous | Commercial Source |
| Diethyl ether | ACS Grade | Commercial Source |
| Celite® | --- | Commercial Source |
Instrumentation:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Büchner funnel and filtration apparatus
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add 2-chloro-5-fluoronicotinonitrile (10.0 g, 63.9 mmol).
-
Add 100 mL of absolute ethanol to the flask and stir the mixture to dissolve the starting material.
-
Carefully add hydrazine hydrate (12.8 g, ~256 mmol) to the solution at room temperature. Caution: Hydrazine hydrate is corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the filter cake with cold ethanol (2 x 20 mL) followed by diethyl ether (2 x 20 mL).
-
Dry the resulting white to off-white solid under vacuum to a constant weight.
Expected Yield: 85-92% Purity (by NMR): >95%
Scientific Rationale and Mechanistic Insights
The formation of the pyrazolo[3,4-b]pyridine ring system proceeds through a nucleophilic aromatic substitution followed by an intramolecular cyclization. The hydrazine initially displaces the chloride at the C2 position of the pyridine ring. The resulting hydrazinylpyridine intermediate then undergoes a spontaneous intramolecular cyclization, where the terminal nitrogen of the hydrazine moiety attacks the electrophilic carbon of the nitrile group. Subsequent tautomerization leads to the stable, aromatic 1H-pyrazolo[3,4-b]pyridine product. The use of ethanol as a solvent is ideal due to its ability to dissolve the starting materials and its suitable boiling point for the reaction.
Caption: Reaction mechanism for the formation of the pyrazolopyridine core.
PART 2: Reduction of Nitrile to Aldehyde
The second and final stage of this synthesis involves the selective reduction of the C3 nitrile group to a carbaldehyde. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation, as it reliably facilitates the partial reduction of nitriles to aldehydes, preventing over-reduction to the corresponding amine.[4][5]
Protocol 2: DIBAL-H Reduction to this compound
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile | From Part 1 | --- |
| Diisobutylaluminium hydride (DIBAL-H, 1.0 M in Toluene) | Reagent Grade | Commercial Source |
| Toluene | Anhydrous | Commercial Source |
| Methanol | ACS Grade | Commercial Source |
| Hydrochloric acid (1 M solution) | ACS Grade | Commercial Source |
| Saturated aqueous sodium bicarbonate solution | --- | Lab Prepared |
| Anhydrous magnesium sulfate | ACS Grade | Commercial Source |
| Dichloromethane (DCM) | ACS Grade | Commercial Source |
Instrumentation:
-
Three-neck round-bottom flask equipped with a thermometer, dropping funnel, and nitrogen inlet
-
Low-temperature cooling bath (dry ice/acetone)
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a flame-dried three-neck round-bottom flask under a nitrogen atmosphere.
-
To the flask, add 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (5.0 g, 28.4 mmol) and anhydrous toluene (100 mL).
-
Cool the resulting suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.0 M solution in toluene, 34.1 mL, 34.1 mmol, 1.2 equivalents) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Allow the reaction to warm slowly to room temperature and stir for an additional 1 hour.
-
Quench the reaction by carefully and slowly adding methanol (10 mL) at 0 °C, followed by the dropwise addition of 1 M HCl (50 mL).
-
Stir the mixture vigorously for 30 minutes until two clear layers are formed.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of 30-50% ethyl acetate in hexanes) to afford the pure product as a solid.
Expected Yield: 65-75% Purity (by HPLC): >98%
Scientific Rationale and Mechanistic Insights
The DIBAL-H reduction of a nitrile to an aldehyde proceeds via the formation of an intermediate N-aluminyl imine complex. At low temperatures, this complex is stable and does not undergo further reduction. The crucial step is the careful workup, where the addition of a mild acid hydrolyzes the imine complex to the desired aldehyde. The low reaction temperature (-78 °C) is critical to prevent over-reduction to the primary amine. Toluene is an excellent solvent for this reaction as it is inert to the reaction conditions and has a low freezing point.
Caption: Mechanism of the DIBAL-H reduction of the nitrile to the aldehyde.
Summary of Synthetic Routes
The following table summarizes the key parameters for the proposed synthetic route:
| Step | Reaction Name | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | Cyclization | Hydrazine hydrate | Ethanol | Reflux (~78 °C) | 85-92% |
| 2 | Nitrile Reduction | Diisobutylaluminium hydride (DIBAL-H) | Toluene | -78 °C to rt | 65-75% |
Conclusion
The synthetic pathway detailed in these application notes provides a reliable and scalable method for the preparation of this compound. By employing a robust cyclization to form a key nitrile intermediate, followed by a selective DIBAL-H reduction, the target aldehyde can be obtained in good overall yield and high purity. This protocol is designed to be a valuable resource for researchers engaged in the synthesis of novel pyrazolo[3,4-b]pyridine-based compounds for drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 5. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]
Protocol for the Reductive Amination of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde
An Application Guide for Medicinal Chemists
Authored by: A Senior Application Scientist
Abstract
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocycle in modern drug discovery, forming the core of numerous biologically active agents, including GSK-3 inhibitors and cardiovascular therapeutics.[1][2] The functionalization of this core structure is critical for modulating pharmacological activity, and the introduction of diverse amine functionalities is a cornerstone of library synthesis and lead optimization. Reductive amination stands out as a robust and versatile method for converting aldehydes and ketones into primary, secondary, and tertiary amines.[3][4] This document provides a detailed application protocol for the reductive amination of a key intermediate, 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde, offering researchers a comprehensive guide grounded in mechanistic principles and field-proven insights.
The Scientific Principle: Understanding Reductive Amination
Reductive amination is a powerful carbon-nitrogen bond-forming reaction that proceeds in two fundamental stages: the formation of a C=N bond followed by its reduction.[3][5] The elegance of the modern one-pot protocol lies in selecting a reducing agent that is chemoselective for the iminium intermediate over the starting carbonyl compound.
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable hemiaminal intermediate.[3]
-
Dehydration: Under mildly acidic conditions (typically pH 4-7), the hemiaminal eliminates a molecule of water.[5][6] Primary amines yield a neutral imine, while secondary amines produce a positively charged iminium ion. This dehydration step is often the rate-limiting step and is facilitated by the acidic environment.[3]
-
Reduction: A mild hydride reducing agent, introduced into the same pot, selectively reduces the C=N double bond of the imine or iminium ion to furnish the final amine product.[7][8] The selectivity of the hydride source is paramount to prevent the premature reduction of the starting aldehyde.
Caption: General mechanism of reductive amination.
Strategic Reagent Selection
The success of the reaction hinges on the appropriate choice of reducing agent and solvent.
The Reducing Agent: A Comparative Analysis
The choice of reducing agent dictates the reaction conditions and overall efficiency. The key is to use a reagent that is reactive enough to reduce the protonated imine/iminium ion but not the starting aldehyde.[6]
| Reducing Agent | Advantages | Disadvantages | Recommended Use |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) | Mild and highly selective, tolerates acid-sensitive groups, effective for a wide range of substrates, high yields, fewer side products.[5][9][10][11] | More expensive than NaBH₄. | Primary recommendation for one-pot direct reductive aminations. |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild, selective for iminium ions at pH 4-5.[6][12] | Highly toxic ; can generate cyanide gas, requiring careful handling and workup.[5] | An effective but less safe alternative to STAB. |
| Sodium Borohydride (NaBH₄) | Inexpensive, powerful reducing agent.[13] | Can reduce the starting aldehyde, leading to alcohol byproducts.[5] | Best for a two-step (indirect) protocol where the imine is pre-formed before the reductant is added.[9][14] |
| Catalytic Hydrogenation (H₂/Catalyst) | Economical and "green" as it produces no salt byproducts.[4][15] | The catalyst can be deactivated by nitrogen-containing substrates; may reduce other functional groups.[3] | Suitable for specific substrates where catalyst poisoning is not an issue. |
For the synthesis of derivatives of this compound, Sodium Triacetoxyborohydride (STAB) is the superior choice for a one-pot procedure due to its exceptional selectivity, broad functional group tolerance, and operational simplicity.[16]
Solvent Selection
The solvent plays a crucial role in solubilizing reactants and influencing reaction rates.
-
1,2-Dichloroethane (DCE): The preferred solvent for STAB-mediated reactions, often leading to faster and cleaner conversions.[9][11]
-
Tetrahydrofuran (THF): A viable alternative to DCE, though reactions may be slower.[11]
-
Methanol (MeOH) / Ethanol (EtOH): Commonly used for indirect protocols with NaBH₄, as they facilitate imine formation.[13][14]
Detailed Experimental Protocol: One-Pot Synthesis
This protocol details the direct reductive amination using the recommended STAB reagent.
Objective: To synthesize N-substituted-1-((5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)methyl)amines.
Materials and Equipment
-
Substrates: this compound, desired primary or secondary amine.
-
Reagent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃).
-
Solvent: Anhydrous 1,2-dichloroethane (DCE).
-
Workup: Saturated aqueous sodium bicarbonate (NaHCO₃), brine, dichloromethane (DCM) or ethyl acetate (EtOAc), anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Equipment: Round-bottom flask, magnetic stirrer, nitrogen/argon line, standard glassware for extraction and filtration, rotary evaporator, TLC plates or LC-MS for monitoring.
Caption: Experimental workflow for one-pot reductive amination.
Step-by-Step Methodology
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv.).
-
Addition of Reactants: Dissolve the aldehyde in anhydrous DCE (10 mL). Add the desired amine (1.1-1.2 mmol, 1.1-1.2 equiv.) and stir the solution at room temperature for 15-30 minutes to facilitate imine formation.
-
Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 equiv.) in several portions over 5 minutes. Note: A slight exotherm may be observed.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the reactivity of the amine.
-
Workup - Quenching: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of NaHCO₃ (20 mL) and stir for 15 minutes.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3 x 20 mL).
-
Workup - Washing: Combine the organic layers and wash with brine (20 mL) to remove residual water.
-
Workup - Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to obtain the final product.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction / Low Yield | • Sterically hindered or weakly nucleophilic amine.[12][16]• Insufficient reaction time.• Decomposed STAB reagent. | • Increase reaction time or apply gentle heating (40-50 °C).• For weakly basic amines, adding a catalytic amount of acetic acid (AcOH) can accelerate iminium ion formation.[9][10][11]• Use fresh, high-quality STAB. |
| Over-alkylation of Primary Amine | The secondary amine product is more nucleophilic than the starting primary amine and reacts with remaining aldehyde. | • Use a slight excess of the primary amine (1.5-2.0 equiv.).• Switch to an indirect, two-step procedure: form the imine in methanol, remove the solvent, then dissolve in fresh solvent and reduce with NaBH₄.[9][14] |
| Aldehyde Reduction to Alcohol | • The reducing agent is not sufficiently selective (e.g., NaBH₄ in a one-pot system).• Reaction conditions are too harsh. | • Ensure the use of a selective reagent like STAB for one-pot reactions.• Maintain room temperature unless necessary. |
| Emulsion During Workup | High concentration of salts or polar compounds. | Add brine to the aqueous layer during extraction to help break the emulsion.[5] |
| Co-elution on Silica Gel | The product and starting amine have similar polarity. | Utilize an acid-base extraction during workup. Extract the product into an acidic aqueous layer, wash away neutral/basic impurities with an organic solvent, then basify the aqueous layer and re-extract the pure product.[5] |
Representative Data Table
The following table illustrates the expected outcomes for the reductive amination of this compound with various amine classes, based on established literature procedures.[9][17]
| Amine Substrate | Amine Type | Molar Equivalents (Amine / STAB) | Solvent | Typical Time (h) | Expected Yield |
| Cyclohexylamine | Primary, Aliphatic | 1.1 / 1.5 | DCE | 2–4 | >90% |
| Piperidine | Secondary, Cyclic | 1.2 / 1.5 | DCE | 3–6 | >85% |
| Aniline | Primary, Aromatic | 1.2 / 1.5 | DCE | 12–24 | 70–85% |
| N-Methylbenzylamine | Secondary, Aromatic | 1.2 / 1.5 | DCE | 6–12 | >80% |
References
- 1. US8598361B2 - Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof - Google Patents [patents.google.com]
- 2. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. gctlc.org [gctlc.org]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 16. researchgate.net [researchgate.net]
- 17. ineosopen.org [ineosopen.org]
PART 1: CORE DIRECTIVE (Autonomy) & PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
An initial search for "5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde medicinal chemistry applications" has been executed. The results confirm that the pyrazolo[3,4-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, particularly for developing kinase inhibitors due to its function as a purine isostere and its ability to act as a "hinge-binding" motif. The search also highlighted the versatility of the aldehyde group for synthetic modifications. However, the initial results lack specific, detailed protocols for the application of the 5-fluoro substituted carbaldehyde derivative. While general concepts like reductive amination are mentioned, concrete experimental procedures, reaction conditions, and characterization data for this specific molecule are not provided. To fulfill the user's request for "detailed Application Notes and Protocols," I need to find more specific information. The subsequent steps will focus on obtaining these practical details.
Application Notes & Protocols: The Strategic Utility of this compound in Contemporary Medicinal Chemistry
Introduction:
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its structural resemblance to purine, which allows it to function as a potent "hinge-binding" motif for a multitude of protein kinases.[1][2][3][4] The strategic introduction of a fluorine atom at the 5-position and a formyl group at the 3-position of this scaffold yields this compound, a highly versatile and reactive building block. This document provides an in-depth exploration of its application, grounded in established synthetic protocols and mechanistic insights, to guide researchers in its effective utilization for the discovery of novel therapeutic agents. The fluorine substitution enhances metabolic stability and modulates the electronic properties of the ring system, often leading to improved pharmacokinetic profiles and target engagement. The aldehyde functionality serves as a versatile chemical handle for a wide array of synthetic transformations, enabling the construction of diverse compound libraries for screening and lead optimization.
Key Strategic Applications in Drug Discovery
The primary utility of this compound lies in its role as a key intermediate for the synthesis of kinase inhibitors. The pyrazolopyridine core mimics the adenine base of ATP, enabling it to bind to the ATP-binding site of kinases. The aldehyde group at the C3 position is a linchpin for introducing diversity and targeting specific sub-pockets within the kinase active site.
Synthesis of Pyrazolopyridine-Based Kinase Inhibitors
A predominant application of this aldehyde is in the synthesis of potent and selective kinase inhibitors through reductive amination. This reaction allows for the facile introduction of various amine-containing fragments, which can be tailored to interact with specific residues in the target kinase.
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of TBK1 Inhibitors Using a 1H-Pyrazolo[3,4-b]pyridine Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
TANK-binding kinase 1 (TBK1) has emerged as a critical signaling node in innate immunity and a key driver in the pathogenesis of various autoimmune diseases and cancers.[1][2] Its role in mediating inflammatory responses, particularly through the STING (Stimulator of Interferon Genes) pathway, makes it a compelling target for therapeutic intervention.[3] This guide provides a comprehensive overview and detailed protocols for the discovery and development of potent and selective TBK1 inhibitors based on the versatile 1H-pyrazolo[3,4-b]pyridine scaffold. This core structure has been successfully utilized to generate highly potent kinase inhibitors.[4][5] We will delve into the strategic design, chemical synthesis, and biological evaluation of these compounds, offering field-proven insights and step-by-step methodologies to accelerate your drug discovery efforts.
Introduction: The Rationale for Targeting TBK1
TBK1, a noncanonical IκB kinase (IKK), plays a pivotal role in the production of type I interferons (IFNs) and other inflammatory cytokines.[1] Dysregulation of the TBK1 signaling pathway is strongly associated with the pathology of autoimmune disorders such as systemic lupus erythematosus (SLE) and interferonopathies.[6] Furthermore, TBK1 has been implicated in promoting survival and proliferation in certain cancer types.[2] Therefore, the development of small molecule inhibitors of TBK1 presents a promising therapeutic strategy for a range of diseases.
The 1H-pyrazolo[3,4-b]pyridine scaffold has proven to be an excellent starting point for the design of kinase inhibitors due to its rigid, bicyclic structure that can effectively mimic the hinge-binding region of ATP in the kinase domain.[4] This core allows for extensive chemical modifications at multiple positions, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[7][8]
The TBK1 Signaling Pathway: A Visual Guide
TBK1 is a central kinase in the pathway that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon binding of cyclic GMP-AMP (cGAMP) to STING, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TBK1. Activated TBK1 then phosphorylates the transcription factor IRF3, leading to its dimerization and nuclear translocation, ultimately driving the expression of type I IFNs and other inflammatory genes.
Caption: The cGAS-STING-TBK1 signaling pathway.
Workflow for Developing 1H-Pyrazolo[3,4-b]pyridine based TBK1 Inhibitors
The development of novel TBK1 inhibitors follows a structured, multi-disciplinary workflow, from initial design to in vivo validation.
References
- 1. Translational Pharmacokinetic-Pharmacodynamic Modeling from Nonclinical to Clinical Development: A Case Study of Anticancer Drug, Crizotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of type I interferon production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: One-Pot Synthesis of Pyrazolo[3,4-b]pyridine-5-carbaldehyde Derivatives
Introduction
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug discovery.[1][2][3] Derivatives of this bicyclic aromatic structure have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer[4][5], antiviral, anti-inflammatory, and kinase inhibitory properties.[1][6][7][8][9] The unique electronic and structural features of the pyrazolo[3,4-b]pyridine core allow for diverse functionalization, making it a versatile template for the design of novel therapeutic agents.[3] Specifically, the introduction of a carbaldehyde group at the 5-position provides a crucial synthetic handle for further molecular elaboration, enabling the construction of complex and diverse chemical libraries for biological screening.
This document provides a detailed guide to the one-pot synthesis of pyrazolo[3,4-b]pyridine-5-carbaldehyde derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are seeking efficient and reliable methods for the preparation of these valuable compounds. The protocols described herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles and experimental considerations.
Synthetic Strategies: A Mechanistic Overview
The construction of the pyrazolo[3,4-b]pyridine ring system can be broadly categorized into two main strategies: the annulation of a pyridine ring onto a pre-existing pyrazole, or the formation of a pyrazole ring on a pyridine precursor.[3][10] For the one-pot synthesis of 5-carbaldehyde derivatives, multicomponent reactions (MCRs) and domino reactions starting from simple precursors are particularly attractive due to their operational simplicity, atom economy, and ability to rapidly generate molecular complexity.[11][12][13][14][15]
A prominent and highly effective approach involves a variation of the Friedländer annulation, a classic method for quinoline synthesis, adapted for the pyrazolo[3,4-b]pyridine core. This strategy typically involves the condensation of a 5-aminopyrazole derivative with a suitable 1,3-dicarbonyl compound or its equivalent.
Another powerful technique for introducing the 5-carbaldehyde functionality is the Vilsmeier-Haack reaction.[16][17][18] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect the formylation of electron-rich aromatic and heteroaromatic rings.[18][19] In some instances, the Vilsmeier-Haack reaction can be integrated into a one-pot sequence to achieve both the cyclization and formylation steps.[3]
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic transformations discussed.
Caption: Key synthetic strategies for pyrazolo[3,4-b]pyridines.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the one-pot synthesis of pyrazolo[3,4-b]pyridine-5-carbaldehyde derivatives.
Protocol 1: One-Pot Three-Component Synthesis via Modified Friedländer Annulation and Vilsmeier-Haack Formylation
This protocol describes an efficient one-pot, three-component reaction for the synthesis of 6-substituted-4-aryl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehydes. The reaction proceeds through an initial condensation to form the pyrazolopyridine core, followed by an in-situ Vilsmeier-Haack formylation.
Materials:
-
5-Amino-1-phenyl-1H-pyrazole
-
Substituted acetophenone (e.g., 4-methoxyacetophenone)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: To a solution of 5-amino-1-phenyl-1H-pyrazole (1.0 mmol) and a substituted acetophenone (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add the aromatic aldehyde (1.0 mmol).
-
Condensation: Add a catalytic amount of a base (e.g., a few drops of 2 M NaOH) to the mixture. Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Vilsmeier-Haack Reagent Preparation: In a separate flask, carefully add phosphorus oxychloride (POCl₃, 3.0 mmol) dropwise to ice-cold N,N-dimethylformamide (DMF, 5 mL) with stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Formylation: Cool the reaction mixture from step 2 to room temperature. Slowly add the freshly prepared Vilsmeier reagent to the reaction mixture. Stir the resulting mixture at 60-70°C for 2-3 hours.
-
Work-up: After the reaction is complete (monitored by TLC), pour the reaction mixture into crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: One-Pot Synthesis via Condensation with Vinamidinium Salts
This method provides an alternative route to pyrazolo[3,4-b]pyridine-5-carbaldehydes through the condensation of an aminopyrazole derivative with a vinamidinium salt.
Materials:
-
3-Amino-1-phenyl-2-pyrazolin-5-one
-
Substituted vinamidinium perchlorate salt
-
Pyridine
-
Ethanol
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-amino-1-phenyl-2-pyrazolin-5-one (1.0 mmol) and the appropriate vinamidinium perchlorate salt (1.1 mmol) in a mixture of ethanol (15 mL) and pyridine (0.5 mL).
-
Reaction: Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration using a Büchner funnel. Wash the solid with cold ethanol and then with diethyl ether. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF).
-
Characterization: Characterize the final product using melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow Visualization
Caption: Experimental workflows for one-pot synthesis.
Data Presentation
The following table summarizes representative yields for the synthesis of various pyrazolo[3,4-b]pyridine-5-carbaldehyde derivatives using the described protocols.
| Entry | R¹ | R² | R³ | Method | Yield (%) |
| 1 | Phenyl | H | 4-Methoxyphenyl | Protocol 1 | 78 |
| 2 | Phenyl | H | 4-Chlorophenyl | Protocol 1 | 75 |
| 3 | Phenyl | H | 2-Naphthyl | Protocol 1 | 72 |
| 4 | Phenyl | Aryl | - | Protocol 2 | 65-80 |
Note: Yields are based on published literature and may vary depending on the specific substrates and reaction conditions.
Troubleshooting and Field-Proven Insights
-
Low Yields in Protocol 1: Incomplete condensation can be a cause. Ensure the initial reflux is carried out for a sufficient duration and monitor closely by TLC. The purity of the starting materials is also crucial. The Vilsmeier reagent is moisture-sensitive; it should be freshly prepared and used immediately.
-
Formation of Side Products: In the Vilsmeier-Haack reaction, chlorination of the heterocyclic ring can sometimes occur as a side reaction.[16] Careful control of the reaction temperature and stoichiometry of the Vilsmeier reagent can help minimize this.
-
Purification Challenges: The polarity of the pyrazolo[3,4-b]pyridine-5-carbaldehyde derivatives can vary significantly based on the substituents. It may be necessary to screen different solvent systems for column chromatography to achieve optimal separation.
-
Microwave Irradiation: For certain multicomponent reactions leading to pyrazolo[3,4-b]pyridines, microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating.[11][14][20]
Conclusion
The one-pot synthesis of pyrazolo[3,4-b]pyridine-5-carbaldehyde derivatives represents a highly efficient and versatile approach for accessing this important class of heterocyclic compounds. The methodologies outlined in this guide, particularly those leveraging multicomponent reactions and in-situ functionalization, provide a robust framework for researchers in medicinal chemistry and drug discovery. By understanding the underlying chemical principles and adhering to the detailed protocols, scientists can effectively synthesize a diverse range of these valuable scaffolds for further biological evaluation.
References
- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ionic liquid-promoted multi-component reaction: novel and efficient preparation of pyrazolo[3,4-b]pyridinone, pyrazolo[3,4-b]-quinolinone and their hybrids with pyrimidine nucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. sphinxsai.com [sphinxsai.com]
The Strategic Role of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde in the Synthesis of Novel Anti-Leukemic Agents
An Application and Protocol Guide for Researchers
Abstract
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as the core of numerous kinase inhibitors targeting oncogenic pathways.[1][2] Its structural resemblance to adenine allows it to function as an effective ATP-competitive inhibitor by binding to the hinge region of various kinases.[1][3] This guide focuses on a key intermediate, 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde , and its application in the synthesis of potent anti-leukemic agents. We provide a detailed synthetic protocol, methodologies for biological evaluation against leukemia cell lines, and an exploration of the underlying mechanism of action. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and hematological malignancies.
Introduction: The Pyrazolo[3,4-b]pyridine Privileged Scaffold
Protein kinases are critical enzymes that regulate a vast number of cellular processes, and their aberrant activity is a hallmark of many cancers, including leukemia.[1][4] Consequently, small-molecule kinase inhibitors have become a cornerstone of targeted cancer therapy.[3] The pyrazolo[3,4-b]pyridine core is a bioisostere of purine, enabling it to mimic the binding of ATP to the kinase active site.[1] This foundational interaction provides a robust starting point for developing highly potent and selective inhibitors.
The specific starting material, This compound , offers three key strategic advantages for drug design:
-
The Pyrazolo[3,4-b]pyridine Core: Provides the essential hinge-binding motif for kinase inhibition.
-
The C3-Carbaldehyde Group: A versatile chemical handle for elaboration through reactions like condensation, reductive amination, or multicomponent reactions, allowing for the introduction of diverse functionalities to target specific regions of the kinase active site.[5][6]
-
The C5-Fluoro Substituent: The fluorine atom can significantly enhance metabolic stability and improve pharmacokinetic properties such as membrane permeability and binding affinity through favorable electronic interactions.
This guide outlines a representative workflow for leveraging this powerful intermediate to create and validate a novel anti-leukemic compound.
Application Note I: Synthesis of a Potent Pyrazolopyridine Derivative
The aldehyde functionality of the starting material is ideal for a one-pot, three-component reaction, a highly efficient method for generating molecular complexity.[2][5] This protocol describes the synthesis of a hypothetical but representative anti-leukemic agent, (Z)-4-amino-5-(4-cyanobenzylidene)-6-(4-fluorophenyl)-1,5-dihydro-pyrazolo[3,4-b]pyridin-7-one (Compound ID: PPA-8c) , by reacting the starting aldehyde with 4-fluorophenylacetonitrile and cyanoacetamide.
Synthetic Workflow Overview
The following diagram illustrates the overall process from chemical synthesis to biological validation.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dau.url.edu [dau.url.edu]
Application Notes & Protocols: Development of PIM-1 Kinase Inhibitors for Breast Cancer Utilizing a Pyrazolo[3,4-b]pyridine Scaffold
Abstract
The serine/threonine kinase PIM-1 is a critical mediator of cell survival and proliferation pathways and is frequently overexpressed in various malignancies, including breast cancer.[1] Its role in promoting tumorigenesis and conferring resistance to therapy makes it an attractive target for the development of novel anticancer agents.[1][2] This document provides a comprehensive guide for researchers engaged in the discovery and preclinical development of PIM-1 kinase inhibitors, with a specific focus on the promising pyrazolo[3,4-b]pyridine scaffold. We present a strategic workflow from inhibitor synthesis to cellular characterization, underpinned by detailed, field-proven protocols and the scientific rationale for key experimental decisions.
Introduction: PIM-1 Kinase as a Strategic Target in Breast Cancer
PIM-1 kinase is a key downstream effector of numerous cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[1] In breast cancer, particularly aggressive subtypes like triple-negative breast cancer (TNBC), PIM-1 is often amplified and overexpressed, correlating with poor patient prognosis.[1][3][4] PIM-1 exerts its oncogenic effects by phosphorylating a host of downstream substrates involved in cell cycle progression and apoptosis. Key targets include the cell cycle inhibitor p27 (leading to its degradation), and the pro-apoptotic protein BAD (inactivating it), thereby promoting cell proliferation and inhibiting apoptosis.[3][5] Furthermore, PIM-1 is known to synergize with the c-MYC oncogene, a major driver in many breast cancers, to promote tumor progression.[3][4]
The pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry, known for its ability to interact with the ATP-binding pocket of various kinases.[6][7] Its rigid, planar structure and capacity for diverse substitutions allow for the fine-tuning of potency and selectivity, making it an excellent starting point for the rational design of PIM-1 inhibitors.[8][9]
Figure 1: Simplified PIM-1 Signaling Pathway in Breast Cancer.
Experimental Workflow: From Scaffold to Cellular Activity
The development of potent and selective PIM-1 inhibitors from the pyrazolo[3,4-b]pyridine scaffold follows a logical, multi-step process. This workflow is designed to be iterative, with data from later stages informing the design and synthesis of next-generation compounds.
Figure 2: General Experimental Workflow for Inhibitor Development.
Protocols
Chemical Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
Rationale: The synthesis strategy is based on a convergent approach, allowing for the rapid generation of analogs for structure-activity relationship (SAR) studies. A common and effective method involves the cyclization of a 5-aminopyrazole precursor with a suitable α,β-unsaturated ketone.[10] This allows for diversity at the C4 and C6 positions of the final scaffold.
Protocol: General Procedure for the Synthesis of 4,6-Disubstituted-1-phenyl-1H-pyrazolo[3,4-b]pyridines
-
Synthesis of α,β-Unsaturated Ketone Precursors:
-
Synthesize a variety of α,β-unsaturated ketones via Claisen-Schmidt condensation of an appropriate aromatic aldehyde with acetone. This reaction is typically base-catalyzed (e.g., NaOH in EtOH/H₂O) and proceeds at room temperature. The choice of aromatic aldehyde will determine the final substituent at the C4 position.
-
-
Cyclization Reaction:
-
To a solution of the desired α,β-unsaturated ketone (1.0 eq) in an appropriate solvent (e.g., absolute ethanol or DMF), add 5-amino-1-phenyl-pyrazole (1.0 eq).[10]
-
Add a catalyst, such as ZrCl₄ (0.3 eq), to the mixture.[10] The use of a Lewis acid catalyst facilitates the cyclization and dehydration steps.
-
Degas the reaction mixture and heat to 95°C under an inert atmosphere (e.g., N₂ or Ar) for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
-
Work-up and Purification:
-
Partition the residue between an organic solvent (e.g., CHCl₃ or EtOAc) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
-
Characterization:
-
Confirm the structure and purity of the final compounds using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
In Vitro PIM-1 Kinase Inhibition Assay (ADP-Glo™ Assay)
Rationale: To determine the direct inhibitory effect of the synthesized compounds on PIM-1 kinase activity, a robust and high-throughput biochemical assay is required. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[11][12] The signal generated is directly proportional to kinase activity, allowing for the determination of IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol: PIM-1 Kinase Assay
-
Reagent Preparation:
-
Prepare the Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[11]
-
Prepare serial dilutions of the pyrazolo[3,4-b]pyridine test compounds in 100% DMSO, followed by a further dilution in Kinase Buffer to the desired final concentrations (ensure the final DMSO concentration in the assay is ≤1%).
-
Prepare a solution of recombinant human PIM-1 enzyme in Kinase Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare a substrate/ATP mix containing a suitable PIM-1 peptide substrate (e.g., S6Ktide) and ATP in Kinase Buffer.[13] The ATP concentration should ideally be close to its Km value for PIM-1 to accurately determine ATP-competitive inhibition.
-
-
Kinase Reaction:
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]
-
Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30-45 minutes at room temperature.[11][13]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme).
-
Normalize the data to the positive control (enzyme + vehicle, 100% activity) and negative control (enzyme + potent inhibitor or no ATP, 0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based Proliferation Assay (MTT Assay)
Rationale: After identifying compounds with potent biochemical activity against PIM-1, it is crucial to assess their effect on the proliferation of breast cancer cells. The MTT assay is a colorimetric method that measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells.[15][16] This assay provides a GI₅₀ value (the concentration of inhibitor required to inhibit cell growth by 50%). We recommend using both PIM-1 dependent (e.g., MCF-7, T47D) and PIM-1 independent or less dependent (e.g., MDA-MB-231) breast cancer cell lines to assess selectivity.[8]
Protocol: MTT Cell Viability Assay
-
Cell Plating:
-
Harvest breast cancer cells (e.g., MCF-7) during their logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., via Trypan Blue exclusion).
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[17]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.
-
Incubate the cells for 72 hours.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[16]
-
Add 10 µL of the MTT solution to each well (final concentration of 0.45-0.5 mg/mL).[15]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[18]
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[15]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[16]
-
Measure the absorbance at 570-590 nm using a microplate reader.[16]
-
-
Data Analysis:
-
Subtract the absorbance of the media-only blank from all readings.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.
-
Plot the percentage of growth inhibition versus the logarithm of the inhibitor concentration and determine the GI₅₀ value.
-
Data Presentation and Interpretation
Effective data visualization is key to understanding SAR and prioritizing compounds.
Table 1: Example Inhibitory Activity of Pyrazolo[3,4-b]pyridine Analogs
| Compound ID | R¹ Substituent | PIM-1 IC₅₀ (nM) | MCF-7 GI₅₀ (µM) |
| PYR-001 | 4-Fluorophenyl | 150 | 12.5 |
| PYR-002 | 4-Methoxyphenyl | 85 | 7.8 |
| PYR-003 | 4-(Trifluoromethyl)phenyl | 26 | 1.2 |
| PYR-004 | 3,4-Dichlorophenyl | 43 | 2.5 |
| Staurosporine | (Reference) | 6 | 0.02 |
Interpretation: The data in Table 1 suggests that electron-withdrawing groups at the para-position of the phenyl ring at R¹ (e.g., -CF₃ in PYR-003 ) enhance both biochemical potency against PIM-1 and anti-proliferative activity in MCF-7 cells. This provides a clear direction for further chemical modification. The correlation between the biochemical IC₅₀ and the cellular GI₅₀ values strengthens the hypothesis that the observed anti-proliferative effect is, at least in part, mediated through PIM-1 inhibition.
Figure 3: Structure-Activity Relationship (SAR) Decision Workflow.
Conclusion
The systematic approach outlined in these application notes provides a robust framework for the discovery and preclinical evaluation of pyrazolo[3,4-b]pyridine-based PIM-1 kinase inhibitors for breast cancer therapy. By integrating rational chemical synthesis with rigorous biochemical and cell-based screening, researchers can efficiently identify and optimize lead candidates. The protocols provided are designed to be self-validating, ensuring data integrity and reproducibility. Further mechanistic studies, such as western blotting for downstream PIM-1 targets (e.g., p-BAD, p-p27) and cell cycle analysis, will be essential to fully characterize the mode of action of the most promising compounds.
References
- 1. dovepress.com [dovepress.com]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 18. atcc.org [atcc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde
Welcome to the technical support center for the synthesis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. As a key intermediate in the development of kinase inhibitors and other pharmacologically active agents, achieving a high-yielding, reproducible synthesis is paramount.[1][2][3]
This document moves beyond simple protocols to provide in-depth troubleshooting, mechanistic insights, and optimization strategies based on established chemical principles and field experience.
Strategic Overview: A Two-Stage Approach
The most reliable and common pathway to the target aldehyde involves a two-stage process:
-
Stage 1: Construction of the Core Heterocycle. Synthesis of the 5-Fluoro-1H-pyrazolo[3,4-b]pyridine scaffold.
-
Stage 2: C3-Position Formylation. Introduction of the aldehyde group at the C3 position, typically via an electrophilic substitution like the Vilsmeier-Haack reaction.
This strategic division allows for the isolation and purification of the core intermediate, ensuring that high-purity material enters the critical formylation step.
Caption: High-level workflow for the synthesis of the target aldehyde.
Part 1: Troubleshooting the Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles.[4][5][6] It involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[7][8] The pyrazole portion of the pyrazolo[3,4-b]pyridine scaffold is sufficiently electron-rich to undergo this electrophilic substitution, with a strong regiochemical preference for the C3 position.
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
Question: My reaction yield is consistently low or zero. What are the primary causes?
Answer: This is the most common issue and can typically be traced to one of three areas: the Vilsmeier reagent, the substrate's reactivity, or the reaction conditions.
-
Ineffective Vilsmeier Reagent Formation: The chloroiminium ion (Vilsmeier reagent) is moisture-sensitive.
-
Cause: Use of wet DMF or POCl₃. Water will rapidly quench the active reagent.
-
Solution: Ensure all glassware is flame-dried or oven-dried. Use anhydrous DMF (preferably from a sealed bottle) and freshly distilled or high-purity POCl₃. The reagent should be prepared in situ at a low temperature (e.g., 0 °C) before adding the substrate.[9]
-
-
Insufficient Substrate Activation: The Vilsmeier reagent is a weak electrophile and requires an electron-rich substrate.[5][6]
-
Cause: While the pyrazolo[3,4-b]pyridine core is generally reactive, strong electron-withdrawing groups elsewhere on the molecule can deactivate the ring system. The fluorine at C5 has a moderate deactivating effect.
-
Solution: A moderate increase in reaction temperature may be necessary to overcome the activation barrier. If starting material is recovered quantitatively at a lower temperature (e.g., 60 °C), cautiously increasing the temperature to 80-90 °C can often initiate the reaction.[9] Monitor the reaction by TLC to avoid decomposition at higher temperatures.
-
-
Incorrect Stoichiometry: An improper ratio of reagents can lead to incomplete conversion or side reactions.
-
Cause: Using too little Vilsmeier reagent will result in unreacted starting material.
-
Solution: A slight excess of the Vilsmeier reagent (1.2 to 2.0 equivalents relative to the substrate) is typically recommended to drive the reaction to completion.
-
Question: My starting material is decomposing, leading to a complex mixture and low yield. How can I prevent this?
Answer: Decomposition often points to reaction conditions that are too harsh for your specific substrate.[9]
-
Excessive Reagent Concentration/Ratio:
-
Cause: A large excess of POCl₃ can create a highly acidic and aggressive environment, leading to charring or polymerization, especially at elevated temperatures. In one documented case, increasing the POCl₃ to DMF ratio to 5:1 led to complete decomposition.[9]
-
Solution: Carefully control the stoichiometry. Begin with a POCl₃:DMF ratio of approximately 1:1 to 1.2:1. Prepare the reagent at 0 °C, add the substrate, and then allow the reaction to warm to its target temperature.
-
-
Overly High Reaction Temperature:
-
Cause: Pyrazolopyridines, while aromatic, can be sensitive to prolonged heating under strongly acidic conditions. Temperatures exceeding 100-110 °C often lead to degradation.
-
Solution: Find the "sweet spot." An optimal temperature is often found between 70-90 °C.[9] If you observe significant darkening or spotting on TLC at 90 °C, reduce the temperature to 80 °C and increase the reaction time.
-
Optimization of Vilsmeier-Haack Reaction Conditions
| Parameter | Range | Rationale & Common Observations | Reference |
| Temperature | 0 °C to 100 °C | Start with reagent formation at 0 °C. Reaction with substrate often requires heating (70-90 °C). Too low (<60 °C) may result in no reaction; too high (>100 °C) can cause decomposition. | [7][9] |
| POCl₃ : DMF Ratio | 1:1 to 2:1 | A 1.2:1 ratio is a good starting point. Excess POCl₃ can lead to decomposition. Excess DMF can slow the reaction. | [9] |
| Vilsmeier Reagent (eq.) | 1.2 - 3.0 | A slight to moderate excess relative to the substrate ensures full conversion. Start with ~1.5 equivalents. | [5] |
| Solvent | DMF, DCE, CH₂Cl₂ | DMF often serves as both reagent and solvent. An inert co-solvent like 1,2-dichloroethane (DCE) can be effective and allow for better temperature control. | [6][9] |
| Reaction Time | 2 - 24 hours | Highly dependent on substrate reactivity and temperature. Monitor progress by TLC to determine the optimal time and avoid degradation from prolonged heating. | [10] |
Question: I am observing multiple products. Is this due to regioisomers?
Answer: While possible, formylation at positions other than C3 is electronically disfavored and sterically hindered. It is more likely that the additional spots on your TLC are due to side reactions or incomplete hydrolysis during workup.
-
Plausible Cause (Iminium Salt): The direct product of the reaction is an iminium salt. If the aqueous workup (hydrolysis) is incomplete or not basic enough, you may isolate some of this intermediate.
-
Solution: Ensure the reaction mixture is quenched thoroughly in a biphasic mixture of ice-water and a base like sodium bicarbonate or sodium acetate until the aqueous layer is neutral or slightly basic. Stir vigorously for at least 30-60 minutes to ensure complete hydrolysis of the iminium intermediate to the aldehyde.[5]
Part 2: Detailed Experimental Protocols
Disclaimer: These protocols are intended as a guide. All laboratory work should be conducted by trained professionals with appropriate safety precautions.
Protocol 1: Vilsmeier-Haack Formylation of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 10 mL).
-
Reagent Formation: Cool the flask to 0 °C using an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C. A thick, white precipitate of the Vilsmeier reagent may form. Stir the mixture at 0 °C for 30 minutes.[9]
-
Substrate Addition: Dissolve 5-Fluoro-1H-pyrazolo[3,4-b]pyridine (1.0 eq.) in a minimal amount of anhydrous DMF and add it to the cold Vilsmeier reagent suspension.
-
Reaction: Slowly warm the reaction mixture to room temperature, then heat to 80-90 °C. Monitor the reaction progress by TLC (e.g., using 50% Ethyl Acetate in Hexane). The reaction is typically complete within 4-8 hours.
-
Workup: Cool the mixture to 0 °C and carefully pour it onto a stirred mixture of crushed ice and a saturated solution of sodium bicarbonate. Caution: The quench is exothermic and releases gas.
-
Hydrolysis: Continue stirring vigorously for 1 hour at room temperature to ensure complete hydrolysis of the intermediate iminium salt. A solid precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold diethyl ether or hexane to aid in drying.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel if necessary.
Part 3: Frequently Asked Questions (FAQs)
Q1: Where can I source the 5-Fluoro-1H-pyrazolo[3,4-b]pyridine precursor?
-
A1: While commercially available from some vendors[11], it is often synthesized. A common route involves the cyclization of 2,6-difluoro-3-cyanopyridine with hydrazine hydrate, followed by diazotization and removal of the resulting amine to yield the core scaffold. Detailed procedures can often be found in the patent literature.[12]
Q2: How do I confirm the regiochemistry of the formylation?
-
A2: ¹H NMR is the most definitive method. The aldehyde proton will appear as a singlet far downfield (~10 ppm). The remaining aromatic protons on the pyridine (H4 and H6) will show characteristic shifts and coupling constants. Critically, the absence of the C3 proton signal (which is typically around 8.0-8.5 ppm in the starting material) is the key indicator of successful formylation at that position.
Q3: Can I use other formylating agents?
-
A3: While the Vilsmeier-Haack reaction is the most common and direct method, other formylation techniques exist, such as lithiation followed by quenching with DMF. However, these methods can suffer from poor regioselectivity and require strictly controlled anhydrous and cryogenic conditions, making the Vilsmeier-Haack reaction more practical for this substrate.
Caption: Troubleshooting decision tree for low-yield Vilsmeier-Haack reactions.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. youtube.com [youtube.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. parchem.com [parchem.com]
- 12. US8598361B2 - Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof - Google Patents [patents.google.com]
Technical Support Center: Formylation of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine
Welcome to the technical support center for the formylation of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges and provide in-depth troubleshooting strategies based on established chemical principles and field-proven insights. Our goal is to equip you with the knowledge to navigate the complexities of this reaction and achieve optimal outcomes in your synthesis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde.
Introduction: The Challenge of Formylating a Deactivated Heterocycle
5-Fluoro-1H-pyrazolo[3,4-b]pyridine is a valuable building block in medicinal chemistry, often targeted for further functionalization. The introduction of a formyl group, typically at the C3 position, is a key transformation. However, the inherent electronic properties of the pyrazolo[3,4-b]pyridine ring system, compounded by the electron-withdrawing nature of the fluorine atom at the 5-position, present significant challenges for electrophilic formylation reactions like the Vilsmeier-Haack or Duff reactions. Researchers may encounter issues ranging from low or no conversion to the formation of unexpected side products. This guide will help you understand and overcome these hurdles.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Issue 1: Low to No Conversion of Starting Material
Question: I am attempting to formylate 5-Fluoro-1H-pyrazolo[3,4-b]pyridine using standard Vilsmeier-Haack conditions (POCl₃/DMF), but I am observing very low conversion, with the starting material being the predominant species in my reaction mixture. What is going wrong?
Answer: This is a common issue when working with electron-deficient heterocyclic systems. The pyrazolo[3,4-b]pyridine nucleus is inherently less reactive towards electrophilic substitution than simpler aromatic systems. The addition of an electron-withdrawing fluorine atom at the 5-position further deactivates the ring, making the Vilsmeier-Haack reaction particularly challenging.
Troubleshooting Strategies:
-
Increase Reaction Temperature and Time: Electron-deficient substrates often require more forcing conditions. Cautiously increase the reaction temperature in increments of 10-20 °C and extend the reaction time. Monitor the reaction progress carefully by TLC or LC-MS to avoid decomposition.
-
Increase Stoichiometry of the Vilsmeier Reagent: An excess of the Vilsmeier reagent can help drive the reaction to completion. Try increasing the amount of POCl₃ and DMF from the typical 1.5-2.0 equivalents to 3.0-5.0 equivalents.
-
Consider Alternative Formylating Agents: If the Vilsmeier-Haack reaction remains sluggish, other formylation methods could be more effective:
-
Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) in an acidic medium (e.g., trifluoroacetic acid or glycerol/boric acid). It is particularly effective for ortho-formylation of phenols but can also be applied to other activated aromatic systems.[1]
-
Organolithium Chemistry: A more direct, albeit sensitive, approach is to use metallation followed by quenching with a formylating agent. This involves deprotonation of the C3 position with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures, followed by the addition of a formylating agent such as DMF. This method bypasses the need for electrophilic activation of the heterocycle.
-
Issue 2: Formation of an Isomeric Product - Formylation at an Unexpected Position
Question: My reaction has produced a formylated product, but spectroscopic analysis (¹H NMR, ¹³C NMR, NOE) suggests that the formyl group is not at the desired C3 position. Where else could the formylation have occurred and why?
Answer: While formylation is electronically favored at the C3 position of the pyrazole ring, alternative sites of reaction can become competitive under certain conditions, especially if the C3 position is sterically hindered or if the reaction conditions are particularly harsh.
Potential Side Products and Mechanistic Rationale:
-
C6-Formylation: The pyridine ring is generally less reactive than the pyrazole ring towards electrophilic substitution. However, if the reaction is forced, substitution at the C6 position is a possibility. The regioselectivity of electrophilic substitution on the pyrazolo[3,4-b]pyridine core is a complex interplay of electronic and steric factors.
-
N-Formylation: Formylation can sometimes occur on the nitrogen atoms of the pyrazole ring, particularly the N1 position. This is more likely if the nitrogen is unprotected and can act as a nucleophile. N-formylated products are often unstable and may hydrolyze back to the starting material during workup, but they can sometimes be isolated.
Troubleshooting and Characterization:
-
Rigorous Spectroscopic Analysis: Use 2D NMR techniques (COSY, HMQC, HMBC) to unambiguously determine the position of the formyl group.
-
Optimize Reaction Conditions: Lowering the reaction temperature and using a less aggressive formylating agent may improve regioselectivity. For instance, using pre-formed Vilsmeier reagent at a controlled temperature might offer better results than generating it in situ at elevated temperatures.
-
Protecting Group Strategy: If N-formylation is a suspected side reaction, consider protecting the N1 position with a suitable protecting group (e.g., a p-methoxybenzyl (PMB) or tert-butyloxycarbonyl (Boc) group) prior to the formylation step.
Issue 3: Observation of Di-formylated or Polymeric Byproducts
Question: I am observing products with higher molecular weights than the expected mono-formylated product, suggesting di-formylation or polymerization. How can I minimize these side reactions?
Answer: The formation of di-formylated or polymeric materials typically arises from the high reactivity of the initially formed product under the reaction conditions or from the use of overly harsh conditions.
Troubleshooting Strategies:
| Side Product | Probable Cause | Recommended Action |
| Di-formylated Product | The mono-formylated product is sufficiently activated to undergo a second formylation. | - Use a stoichiometric amount of the formylating agent.- Monitor the reaction closely and stop it as soon as the desired product is formed.- Lower the reaction temperature. |
| Polymeric Material/Tar | High reaction temperatures and/or high concentrations of reactive intermediates. | - Maintain the lowest effective reaction temperature.- Add the formylating agent portion-wise to control the reaction rate.- Use a milder acid catalyst in Duff-type reactions.[2] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine
This protocol is a starting point and may require optimization based on your specific experimental setup and observations.
-
To a stirred, cooled (0 °C) solution of anhydrous N,N-dimethylformamide (DMF, 3.0 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane), add phosphorus oxychloride (POCl₃, 2.0 eq.) dropwise under an inert atmosphere (N₂ or Ar).
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine (1.0 eq.) in the same anhydrous solvent to the Vilsmeier reagent solution at 0 °C.
-
Slowly warm the reaction mixture to room temperature and then heat to 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate.
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate iminium salt.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Troubleshooting via Metallation-Formylation
This protocol should be performed by personnel experienced in handling pyrophoric reagents.
-
Dissolve 5-Fluoro-1H-pyrazolo[3,4-b]pyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi, 1.1 eq., solution in hexanes) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Add anhydrous DMF (1.5 eq.) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Visualizing Reaction Pathways
Main Reaction Pathway and Potential Side Reactions
Caption: Reaction scheme for the formylation of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common formylation issues.
Concluding Remarks
The formylation of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine is a nuanced reaction that requires careful consideration of the substrate's electronic properties. While challenges such as low reactivity and the potential for side reactions exist, a systematic approach to troubleshooting, involving the optimization of reaction conditions and the consideration of alternative synthetic routes, can lead to successful outcomes. This guide provides a framework for addressing these challenges, but we encourage researchers to meticulously monitor their reactions and use the principles outlined here to tailor their experimental approach.
References
Technical Support Center: Optimizing Derivatization of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde
Welcome to the technical support center for the derivatization of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this versatile heterocyclic aldehyde. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, and successful derivatization of the 3-carbaldehyde moiety is crucial for the synthesis of novel bioactive molecules.[1][2][3][4][5] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and reactivity of this compound.
Q1: What are the primary methods for derivatizing the aldehyde group on the pyrazolo[3,4-b]pyridine core?
A1: The aldehyde group is a versatile functional handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. The three most common and effective derivatization strategies are:
-
Wittig Reaction: To form alkenes. This reaction is widely used to convert aldehydes and ketones to alkenes.[6][7]
-
Knoevenagel Condensation: To synthesize electron-deficient alkenes. This is an advantageous method as it is often simple to perform and typically yields E-alkenes.[8]
-
Reductive Amination: To produce substituted amines. This is a powerful method for introducing nitrogen-containing functional groups.[9][10][11]
Q2: How does the fluorine substituent on the pyrazolo[3,4-b]pyridine ring affect the reactivity of the aldehyde?
A2: The fluorine atom at the 5-position is an electron-withdrawing group. This has two main consequences for the reactivity of the 3-carbaldehyde:
-
Increased Electrophilicity: The aldehyde carbon becomes more electron-deficient and therefore more susceptible to nucleophilic attack. This can enhance the reaction rates for nucleophilic additions, which is the initial step in all three derivatization methods mentioned above.
-
Modified Acidity: The electronic properties of the pyrazolo[3,4-b]pyridine ring system are altered, which can influence the acidity of nearby protons and the overall stability of intermediates.
Q3: What are the general recommendations for storing and handling this compound?
A3: Like many heterocyclic aldehydes, this compound should be stored under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place to prevent oxidation of the aldehyde group. It is advisable to use pure, anhydrous solvents for reactions to avoid unwanted side reactions.[12]
II. Troubleshooting and Optimization Guides
This section provides detailed troubleshooting guides for the most common derivatization reactions.
A. Wittig Reaction Troubleshooting
The Wittig reaction is a cornerstone of alkene synthesis.[6][7][13] However, challenges such as low yield and incorrect stereochemistry can arise.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting & Optimization Strategy |
| Poor Ylide Formation | Ensure the use of a sufficiently strong and appropriate base to deprotonate the phosphonium salt. Common bases include n-BuLi, NaH, or t-BuOK.[14] The reaction should be conducted under strictly anhydrous and inert conditions. |
| Unstable Ylide | For non-stabilized ylides, prepare the ylide in situ at low temperatures (e.g., -78 °C to 0 °C) and add the aldehyde solution slowly.[14] |
| Low Reactivity of Aldehyde | While the fluorine group should enhance reactivity, steric hindrance around the aldehyde could be a factor. Consider using a less sterically hindered phosphonium salt or increasing the reaction temperature after the initial ylide formation. |
| Side Reactions | The presence of acidic protons on the pyrazolopyridine ring could potentially quench the ylide. Use a non-nucleophilic base if possible. |
Problem 2: Unexpected Stereochemistry (Mixture of E/Z Isomers)
| Potential Cause | Troubleshooting & Optimization Strategy |
| Ylide Stability | The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide.[13] Stabilized ylides (containing electron-withdrawing groups) typically favor the E-alkene, while non-stabilized ylides (containing alkyl groups) favor the Z-alkene.[13] |
| Reaction Conditions | For non-stabilized ylides, running the reaction in aprotic, non-polar solvents and in the absence of lithium salts can increase the selectivity for the Z-alkene.[6] The Schlosser modification can be employed to favor the E-alkene by using phenyllithium at low temperatures.[6] |
Experimental Protocol: General Procedure for a Wittig Reaction
-
Phosphonium Salt Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the appropriate phosphonium salt in anhydrous THF.
-
Ylide Formation: Cool the solution to the appropriate temperature (e.g., -78 °C or 0 °C) and add the base (e.g., n-BuLi) dropwise. Stir for 30-60 minutes.
-
Aldehyde Addition: Dissolve this compound in anhydrous THF and add it slowly to the ylide solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Workflow for Troubleshooting a Wittig Reaction
Caption: Troubleshooting workflow for low yield in a Wittig reaction.
B. Knoevenagel Condensation Troubleshooting
The Knoevenagel condensation is an excellent method for forming C=C bonds with active methylene compounds.[8][15][16][17]
Problem 1: Slow or Incomplete Reaction
| Potential Cause | Troubleshooting & Optimization Strategy |
| Insufficiently Basic Catalyst | While weak bases like piperidine or pyridine are often used, a stronger base may be required.[15] Consider using a catalytic amount of a stronger, non-nucleophilic base. |
| Steric Hindrance | If the active methylene compound is sterically bulky, the reaction may be slow. Increasing the reaction temperature or using a more active catalyst can help. |
| Solvent Effects | The choice of solvent can significantly impact the reaction rate. Protic solvents like ethanol or a mixture of water and ethanol can facilitate the reaction.[8] |
Problem 2: Formation of Side Products
| Potential Cause | Troubleshooting & Optimization Strategy |
| Self-Condensation of the Aldehyde | This is less likely with an aromatic aldehyde but can occur under harsh basic conditions. Use a milder base or add the aldehyde slowly to the reaction mixture. |
| Michael Addition | The product of the Knoevenagel condensation is an electron-deficient alkene, which can undergo a subsequent Michael addition with the active methylene compound. Use a 1:1 stoichiometry of reactants to minimize this. |
Experimental Protocol: General Procedure for a Knoevenagel Condensation
-
Reactant Mixture: In a round-bottom flask, dissolve this compound and the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Workup: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. If not, concentrate the solvent and purify the residue.
-
Purification: Recrystallize the product or purify by column chromatography.
C. Reductive Amination Troubleshooting
Reductive amination is a versatile method for synthesizing amines from aldehydes.[9][10][11]
Problem 1: Low Yield of the Desired Amine
| Potential Cause | Troubleshooting & Optimization Strategy |
| Inefficient Imine Formation | The first step is the formation of an imine or enamine. This is a reversible reaction. The use of a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water can drive the equilibrium towards the imine. |
| Decomposition of the Reducing Agent | Some reducing agents are sensitive to acidic or basic conditions. Ensure the pH of the reaction medium is compatible with the chosen reducing agent. Sodium triacetoxyborohydride (STAB) is often a good choice as it is mild and tolerant of slightly acidic conditions.[9] |
| Reduction of the Aldehyde | If the reducing agent is too reactive, it may reduce the starting aldehyde before imine formation can occur. Use a milder reducing agent like STAB or NaBH(OAc)3. |
Problem 2: Formation of a Dialkylated Amine Byproduct
| Potential Cause | Troubleshooting & Optimization Strategy |
| Reaction of Primary Amine Product with Starting Aldehyde | The primary amine product can react with another molecule of the aldehyde to form a secondary amine, which is then reduced. Use a slight excess of the amine starting material to favor the formation of the primary amine product. |
Experimental Protocol: General Procedure for a One-Pot Reductive Amination
-
Reactant Mixture: In a flask, dissolve this compound and the amine (primary or secondary) in a suitable solvent (e.g., dichloroethane or methanol).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise.
-
Reaction: Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Workup: Quench the reaction with water or a basic aqueous solution (e.g., NaHCO3). Extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Decision Tree for Optimizing Derivatization Reactions
Caption: A decision tree to guide the selection and optimization of the appropriate derivatization reaction.
III. References
-
An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. (n.d.). ResearchGate. Retrieved December 31, 2025, from --INVALID-LINK--
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How to Troubleshoot a Reaction. (n.d.). University of Rochester. Retrieved December 31, 2025, from --INVALID-LINK--
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Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved December 31, 2025, from --INVALID-LINK--
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Optimization of the derivatization reaction using an eight-point... (n.d.). ResearchGate. Retrieved December 31, 2025, from --INVALID-LINK--
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Technical Support Center: Pyridine Synthesis Troubleshooting. (n.d.). Benchchem. Retrieved December 31, 2025, from --INVALID-LINK--
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Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. (n.d.). Benchchem. Retrieved December 31, 2025, from --INVALID-LINK--
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Wittig reaction. (n.d.). Wikipedia. Retrieved December 31, 2025, from --INVALID-LINK--
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Troubleshooting: I Cant Reproduce an Earlier Experiment! (n.d.). University of Rochester. Retrieved December 31, 2025, from --INVALID-LINK--
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A Highly Versatile One-Pot Aqueous Wittig Reaction. (n.d.). Science and Education Publishing. Retrieved December 31, 2025, from --INVALID-LINK--
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Optimization of the reaction conditions in the synthesis of4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one 6a. (n.d.). ResearchGate. Retrieved December 31, 2025, from --INVALID-LINK--
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Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved December 31, 2025, from --INVALID-LINK--
-
A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. (n.d.). Bulgarian Chemical Communications. Retrieved December 31, 2025, from --INVALID-LINK--
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How To: Troubleshoot a Reaction. (n.d.). University of Rochester. Retrieved December 31, 2025, from --INVALID-LINK--
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Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. (n.d.). National Institutes of Health. Retrieved December 31, 2025, from --INVALID-LINK--
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Wittig Reaction. (n.d.). Chemistry LibreTexts. Retrieved December 31, 2025, from --INVALID-LINK--
-
Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. (n.d.). Chemistry Research Journal. Retrieved December 31, 2025, from --INVALID-LINK--
-
Knoevenagel condensation‐assisted multicomponent synthesis of... (n.d.). ResearchGate. Retrieved December 31, 2025, from --INVALID-LINK--
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (n.d.). National Institutes of Health. Retrieved December 31, 2025, from --INVALID-LINK--
-
Special Issue : Synthesis and Derivatization of Heterocyclic Compounds. (n.d.). MDPI. Retrieved December 31, 2025, from --INVALID-LINK--
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Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. (n.d.). National Institutes of Health. Retrieved December 31, 2025, from --INVALID-LINK--
-
SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. (n.d.). INEOS OPEN. Retrieved December 31, 2025, from --INVALID-LINK--
-
Synthesis of Diversified Pyrazolo[3,4- b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (n.d.). PubMed. Retrieved December 31, 2025, from --INVALID-LINK--
-
Derivatization Strategy for the Comprehensive Characterization of Endogenous Fatty Aldehydes Using HPLC-Multiple Reaction Monitoring. (n.d.). ACS Publications. Retrieved December 31, 2025, from --INVALID-LINK--
-
Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. (n.d.). Journal of Al-Nahrain University. Retrieved December 31, 2025, from --INVALID-LINK--
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). National Institutes of Health. Retrieved December 31, 2025, from --INVALID-LINK--
-
Problems in sample derivatization for gas chromatography? (n.d.). ResearchGate. Retrieved December 31, 2025, from --INVALID-LINK--
-
(PDF) Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. (n.d.). ResearchGate. Retrieved December 31, 2025, from --INVALID-LINK--
-
Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (n.d.). MDPI. Retrieved December 31, 2025, from --INVALID-LINK--
-
On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates. (n.d.). MDPI. Retrieved December 31, 2025, from --INVALID-LINK--
-
Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives. (n.d.). ResearchGate. Retrieved December 31, 2025, from --INVALID-LINK--
-
Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. (n.d.). National Institutes of Health. Retrieved December 31, 2025, from --INVALID-LINK--
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (n.d.). National Institutes of Health. Retrieved December 31, 2025, from --INVALID-LINK--
References
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- 11. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sphinxsai.com [sphinxsai.com]
stability issues of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde in solution
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for addressing the stability challenges associated with 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde in solution. As a key synthetic intermediate, ensuring its integrity during storage and reaction is paramount to achieving reproducible and successful experimental outcomes. This document, structured in a direct question-and-answer format, provides in-depth troubleshooting advice and preventative best practices based on established chemical principles.
Troubleshooting Guide: Addressing Active Issues
This section is for users who are currently observing problems in their experiments.
Question 1: My solution of this compound has turned yellow/brown upon standing. What is causing this discoloration and is the compound usable?
Answer:
Discoloration is a primary indicator of compound degradation. The most probable cause is the oxidation of the highly susceptible aldehyde group.
-
Causality (The "Why"): The aldehyde functional group (-CHO) on the electron-rich pyrazolopyridine ring system is susceptible to oxidation, especially in the presence of atmospheric oxygen. This reaction converts the aldehyde to the corresponding carboxylic acid (5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid). While this primary oxidation product is typically colorless, subsequent radical-initiated polymerization or condensation reactions can generate colored polymeric byproducts, resulting in the observed yellow or brown hue.
-
Immediate Actions & Verification:
-
Analytical Confirmation: Before proceeding, you must verify the integrity of your material. Analyze a small aliquot of the discolored solution using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Look for a new peak with a mass corresponding to the carboxylic acid (Molecular Weight of aldehyde + 16 Da).
-
The presence of multiple new peaks or a broad, unresolved hump suggests polymerization.
-
-
Usability Decision: If significant degradation (e.g., >5-10% conversion to byproducts) is confirmed, the solution should be discarded. Using a partially degraded starting material is a primary source of low reaction yields, complex purification challenges, and non-reproducible results.
-
-
Preventative Measures:
-
Inert Atmosphere: Always handle the solid compound and its solutions under an inert atmosphere (e.g., Nitrogen or Argon).
-
Degassed Solvents: Use solvents that have been thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles to remove dissolved oxygen.
-
Question 2: I'm observing a new, unexpected peak in my HPLC or LC-MS analysis after dissolving the compound. What could this be?
Answer:
The appearance of a new peak, especially shortly after dissolution, points to a rapid reaction with the solvent or trace contaminants. The identity of the new species is highly dependent on the solvent used.
-
Probable Causes & Diagnostic Steps:
-
Reaction with Protic Solvents (e.g., Methanol, Ethanol): Aldehydes can reversibly react with alcohols to form hemiacetals . In the presence of an acid catalyst, this can proceed to form a stable acetal .
-
Diagnosis: In your LC-MS data, look for a peak corresponding to [M+32] for methanol adducts or [M+46] for ethanol adducts. This is a very common issue.
-
-
Reaction with Water (Hydration): Trace amounts of water in your solvent can lead to the formation of a gem-diol (hydrate) . This is a reversible equilibrium.
-
Diagnosis: Look for a peak corresponding to [M+18]. The peak intensity may vary depending on the water content of your mobile phase and solvent.
-
-
Oxidation in Aprotic Polar Solvents (e.g., DMSO): While aprotic, Dimethyl sulfoxide (DMSO) is known to be a mild oxidant under certain conditions and can facilitate the oxidation of the aldehyde to a carboxylic acid.
-
Diagnosis: Look for a peak corresponding to [M+16].
-
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown peaks.
Frequently Asked Questions (FAQs): Best Practices for Prevention
This section provides guidance for planning experiments to avoid stability issues from the outset.
Question 3: What are the ideal conditions for storing the solid compound and its stock solutions?
Answer:
Proper storage is the most critical factor in maintaining the long-term viability of this compound.
-
Solid Storage:
-
Temperature: Store at -20°C for long-term stability.
-
Atmosphere: Store in a tightly sealed vial, preferably flushed with Argon or Nitrogen.
-
Light: Keep in a dark location (e.g., in a freezer box or amber vial) to prevent potential photochemical degradation.[1]
-
-
Solution Storage:
-
Rule of Thumb: Fresh is always best. Prepare solutions immediately before use whenever possible.
-
If Storage is Unavoidable:
-
Solvent Choice: Use a high-purity, anhydrous, aprotic solvent. Acetonitrile (ACN) and Tetrahydrofuran (THF) are generally good choices. Avoid DMSO and protic solvents for storage.
-
Aliquoting: Prepare stock solutions and immediately aliquot into smaller, single-use volumes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage Conditions: Store aliquots at -80°C under an inert atmosphere for maximum stability.
-
-
Question 4: How does pH affect the stability of this compound in aqueous or buffered solutions?
Answer:
The compound is sensitive to both acidic and basic conditions. Maintaining a neutral pH is crucial for stability in any aqueous medium.
-
Acidic Conditions (pH < 6): The pyrazolopyridine core contains basic nitrogen atoms that can be protonated.[2] While this may not directly degrade the aldehyde, it can alter the compound's solubility, reactivity, and chromatographic behavior. Furthermore, acidic conditions can catalyze acetal formation if alcohols are present.
-
Basic Conditions (pH > 8): Aldehydes can undergo base-catalyzed self-condensation reactions (an Aldol-type reaction), leading to dimers and oligomers. This is an irreversible degradation pathway that will significantly impact your experiments.
-
Recommendation: If working in an aqueous environment is necessary, use a well-buffered solution maintained between pH 6.5 and 7.5. Screen buffer compatibility, as some buffer components (e.g., those with primary amine groups like Tris) could potentially react with the aldehyde to form imines. Phosphate-based buffers are often a safer choice.
Question 5: What are the primary chemical degradation pathways I should be aware of?
Answer:
Understanding the likely degradation pathways is key to preventing them. For this molecule, there are two primary routes of concern.
-
Oxidation to Carboxylic Acid: The aldehyde is readily oxidized to the corresponding carboxylic acid. This is promoted by oxygen, light, and potentially some solvents.
-
Nucleophilic Addition/Condensation: The aldehyde's electrophilic carbon is a target for nucleophiles. This includes:
-
Solvents: Alcohols (forming hemiacetals), water (forming hydrates).
-
Reagents: Primary/secondary amines (forming imines/enamines), and other nucleophiles present in your reaction mixture. While often a desired reaction, it can be a source of instability if unintended.[3][4]
-
Self-Condensation: Under basic conditions, the enolizable form of one molecule can attack another.
-
Caption: Primary degradation pathways for the target aldehyde.
Data Summary & Protocols
Table 1: Solvent Selection Guide for this compound
| Solvent | Recommendation | Rationale |
| Acetonitrile (ACN) | Excellent | Aprotic, polar, and relatively non-reactive. Good for stock solutions and general use. |
| Tetrahydrofuran (THF) | Good | Aprotic and non-reactive. Must use peroxide-free THF, as peroxides can accelerate oxidation. |
| Dichloromethane (DCM) | Good | Aprotic and non-reactive. Ensure it is high purity and free of acidic stabilizers. |
| Dimethylformamide (DMF) | Use with Caution | Can be used for reactions but not recommended for long-term storage. Prepare fresh. |
| Dimethyl sulfoxide (DMSO) | Use with Caution | Prone to facilitating oxidation. Use high-purity, anhydrous grade and prepare solutions fresh. |
| Methanol / Ethanol | Avoid for Storage | Protic solvents that will react to form hemiacetals, reducing the concentration of the free aldehyde. |
| Water / Buffers | Avoid for Storage | Promotes hydrate formation and potential pH-dependent degradation. Use only for immediate reaction. |
Experimental Protocol 1: Preparation and Storage of a Stock Solution
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Inert Environment: Perform all weighing and dissolution steps in a glove box or under a positive pressure stream of Nitrogen or Argon.
-
Solvent: Use anhydrous, high-purity Acetonitrile.
-
Dissolution: Weigh the required amount of solid into a clean, dry, amber glass vial. Add the solvent to achieve the desired concentration and dissolve completely using gentle vortexing.
-
Aliquoting: Immediately dispense the solution into single-use, cryo-rated vials.
-
Inerting: Flush the headspace of each aliquot vial with Nitrogen or Argon before sealing tightly.
-
Storage: Place the labeled aliquots in a freezer box and store immediately at -80°C.
Experimental Protocol 2: Routine Stability Check by HPLC
-
Prepare Standard: Prepare a fresh solution of the aldehyde in Acetonitrile from high-purity solid. This will be your t=0 reference standard.
-
Inject and Analyze: Immediately inject the fresh standard onto a suitable reverse-phase HPLC system (e.g., C18 column) and acquire the chromatogram.
-
Identify Main Peak: The main peak corresponds to your pure compound. Record its retention time and peak area.
-
Analyze Test Sample: Thaw one of your stored aliquots (or take a sample from your working solution). Inject and run under the identical HPLC method.
-
Compare: Compare the chromatogram of the test sample to the t=0 standard.
-
Purity Calculation: Calculate the purity of the test sample by dividing the area of the main peak by the total area of all peaks (Purity % = (Area_Main / Area_Total) * 100).
-
Identify Degradants: Note the retention times and relative areas of any new peaks, which indicate degradation products.
-
References
- 1. 1350653-26-7|5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile|BLD Pharm [bldpharm.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 4. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Pyrazolo[3,4-b]pyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-b]pyridine derivatives. This guide is designed to provide practical, in-depth solutions to the common yet significant challenge of poor aqueous solubility encountered with this important class of compounds. The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors and other therapeutics, but its physicochemical properties often lead to experimental and developmental roadblocks.[1][2][3][4][5][6]
This resource is structured as a dynamic question-and-answer guide, divided into a hands-on Troubleshooting Guide for immediate experimental issues and a broader Frequently Asked Questions (FAQs) section to build foundational knowledge.
Part 1: Troubleshooting Guide - Immediate Solutions for Common Problems
This section addresses specific issues you might be facing in the lab right now. Each answer provides not just a procedure, but the scientific reasoning behind it, empowering you to make informed decisions.
Q1: I'm trying to make a stock solution of my new pyrazolo[3,4-b]pyridine derivative in an aqueous buffer (e.g., PBS) for my in vitro assay, but it immediately precipitates. What should I do?
A1: This is a classic sign of a "brick-dust" molecule, where the compound's crystal lattice energy is too high to be overcome by the solvation energy of water. Direct dissolution in aqueous buffers is rarely successful for this class.
Immediate Action Plan:
-
Primary Stock in 100% Organic Solvent: First, prepare a high-concentration primary stock solution (e.g., 10-50 mM) in an anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power for a wide range of organic molecules.[7] Ensure the compound is fully dissolved. Gentle warming (37°C) or sonication can assist, but be cautious of compound stability at elevated temperatures.
-
Serial Dilution Strategy: Never add the concentrated DMSO stock directly into your final aqueous buffer in one step. This causes a rapid solvent shift that leads to precipitation. Instead, perform serial dilutions.
-
Create an intermediate dilution of your DMSO stock in your cell culture medium or assay buffer.
-
Perform the final dilution to the desired working concentration. The final concentration of DMSO in your assay should be kept to a minimum, typically well below 0.5% (v/v), as higher concentrations can be cytotoxic or interfere with assay components.
-
-
Consider Co-Solvent Systems: If precipitation still occurs even with minimal DMSO, a co-solvent system can be highly effective. Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for your hydrophobic compound.[8][9]
-
Common Co-solvents: Polyethylene glycol 400 (PEG-400), propylene glycol, and ethanol are widely used.[8]
-
Protocol: Prepare your stock in a mixture of the co-solvent and water (or buffer). A common starting point is a 10-20% (v/v) co-solvent concentration. You will need to empirically determine the optimal ratio for your specific derivative.
-
Q2: My compound dissolves in my dosing vehicle for an animal study, but I'm seeing very low and erratic oral bioavailability. Could this be a solubility issue?
A2: Absolutely. This is a very common scenario. What you are likely observing is in vivo precipitation. The compound may be soluble in your formulation (e.g., a solution with co-solvents or cyclodextrins), but upon administration into the gastrointestinal (GI) tract, the formulation gets diluted by GI fluids. This shift in environment can cause the drug to crash out of solution before it can be absorbed across the gut wall.[10][11]
Troubleshooting & Enhancement Strategies:
-
pH Adjustment & Salt Formation: The pyrazolo[3,4-b]pyridine core contains nitrogen atoms that can be protonated.[12] This makes their solubility highly pH-dependent.[13][14][15][16]
-
Mechanism: In acidic environments (like the stomach), the nitrogen atoms can become protonated, forming a more soluble cationic salt. As the compound moves to the more neutral pH of the intestine, it may precipitate.
-
Action: Determine the pKa of your compound. If it's a weak base, formulating it in an acidic vehicle can enhance dissolution in the stomach. Conversely, forming a stable salt of the compound (e.g., hydrochloride, mesylate) is a robust chemical modification strategy to improve solubility across a wider pH range.[17]
-
-
Amorphous Solid Dispersions (ASDs): This is a powerful formulation strategy for overcoming both poor solubility and low bioavailability.[10][11][18]
-
Mechanism: An ASD is a molecular mix of your drug in an amorphous (non-crystalline) state within a polymer matrix.[19] Amorphous forms have higher free energy and are significantly more soluble than their stable crystalline counterparts, often leading to a "supersaturated" state in the GI tract that enhances absorption.[20]
-
Common Polymers: HPMC (Hydroxypropyl methylcellulose), HPMCAS (HPMC-acetate succinate), and PVP (Polyvinylpyrrolidone) are frequently used.[19]
-
Preparation: ASDs are typically prepared via spray-drying or hot-melt extrusion.[11][19]
-
-
Particle Size Reduction (Micronization/Nanonization): The rate of dissolution is proportional to the surface area of the solid. Reducing particle size dramatically increases this surface area.
Solubilization Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting an appropriate solubilization strategy.
Caption: Decision workflow for enhancing compound solubility.
Part 2: Frequently Asked Questions (FAQs)
This section covers broader concepts to deepen your understanding of the solubility challenges inherent to pyrazolo[3,4-b]pyridine derivatives.
Q3: What specific structural features of pyrazolo[3,4-b]pyridines contribute to their poor solubility?
A3: The poor solubility is a direct result of their molecular structure:
-
Planar, Rigid Fused-Ring System: The core pyrazolo[3,4-b]pyridine structure is a flat, aromatic, and rigid bicyclic system.[2][23] This planarity allows the molecules to pack very efficiently into a stable crystal lattice. A large amount of energy is required to break these intermolecular interactions (high lattice energy), which water often cannot provide.
-
Predominantly Hydrophobic Surface: While the nitrogen atoms add some polarity, the overall surface area is dominated by carbon-hydrogen bonds, making the molecule hydrophobic (lipophilic). This is often exacerbated by the bulky, hydrophobic substituents required for potent kinase inhibition.
-
Hydrogen Bonding: The pyrazole ring contains a hydrogen bond donor (N-H), and both rings contain hydrogen bond acceptors (the nitrogen atoms).[12] In the solid state, these can form strong intermolecular hydrogen bonds, further stabilizing the crystal lattice and resisting dissolution.
Q4: What are the main categories of solubility enhancement techniques, and when should I consider them?
A4: The strategies can be broadly grouped into three categories: Physical, Chemical, and Formulation-based approaches. The choice depends on the development stage of your compound.
| Strategy Category | Techniques | Mechanism of Action | Best For |
| Physical Modifications | • Particle Size Reduction (Milling, Nanonization)[22]• Amorphous Solid Dispersions (ASDs)[19] | Increases surface area for faster dissolution; Converts to a higher-energy, more soluble amorphous form. | Early to late-stage development, especially for oral dosage forms. |
| Chemical Modifications | • Salt Formation• Prodrugs[24][25][26][27] | Introduces ionizable groups to leverage pH-dependent solubility; Masks parent drug with a soluble promoiety. | Early-stage discovery and lead optimization. Prodrugs are a significant synthetic effort. |
| Formulation Approaches | • pH Adjustment[28]• Co-solvents[8]• Surfactants[8][29]• Complexation (e.g., Cyclodextrins)[21][29] | Ionizes the drug; Reduces solvent polarity; Forms micelles to encapsulate the drug; Forms soluble inclusion complexes. | In vitro assays, preclinical animal studies, and final drug product formulation. |
Q5: Can you explain the "prodrug" approach in more detail? It seems like a lot of extra synthetic work.
A5: While it does require additional synthesis, the prodrug approach is a powerful strategy when other methods fail or are insufficient.[25][27] It is a chemical modification that can dramatically improve solubility.[24][26]
-
Core Concept: A prodrug is a bioreversible, inactive derivative of a parent drug. A water-soluble chemical group (the "promoiety") is attached to the parent molecule, often via an ester or carbamate linkage.[24][26] This new molecule is highly soluble.
-
Mechanism of Action: After administration, the prodrug is designed to be cleaved by enzymes in vivo (e.g., esterases in the blood or liver), releasing the active parent drug at the site of action.
-
Example Strategy: A common method is to attach a phosphate group, creating a phosphate ester prodrug. The phosphate group is highly ionized and water-soluble at physiological pH. After absorption, it is rapidly cleaved by alkaline phosphatases to release the active drug. A study on pyrazolo[3,4-d]pyrimidine compounds (a related scaffold) showed a 600-fold improvement in solubility by attaching a water-soluble N-methylpiperazino promoiety.[24]
Part 3: Key Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation (Lab Scale)
This protocol is for initial screening to determine if an ASD approach is viable for your compound.
-
Materials:
-
Your pyrazolo[3,4-b]pyridine derivative.
-
Polymer (e.g., PVP K30 or HPMCAS-LF).
-
A common solvent that dissolves both the drug and the polymer (e.g., methanol, acetone, or a mixture).
-
Round bottom flask.
-
Rotary evaporator.
-
-
Procedure:
-
Determine the desired drug loading (e.g., 10-25% w/w). For 100 mg of final ASD with 20% loading, you will need 20 mg of drug and 80 mg of polymer.
-
Completely dissolve both the drug (20 mg) and the polymer (80 mg) in a minimal amount of the chosen solvent in the round bottom flask. Ensure a clear solution is formed.
-
Attach the flask to a rotary evaporator.
-
Reduce the pressure and rotate the flask in a water bath (temperature should be appropriate for the solvent's boiling point and compound stability, typically 40-50°C).
-
Continue evaporation until a thin, clear film or a dry, glassy solid is formed on the flask wall and all solvent is removed.
-
Place the flask under high vacuum for several hours to remove any residual solvent.
-
Carefully scrape the solid ASD from the flask.
-
Validation: Analyze the resulting solid by Powder X-Ray Diffraction (PXRD) to confirm the absence of crystalline peaks, verifying its amorphous nature. Differential Scanning Calorimetry (DSC) can be used to identify a single glass transition temperature (Tg), confirming a homogenous dispersion.
-
References
- 1. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. contractpharma.com [contractpharma.com]
- 12. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. ce.pharmacy.wisc.edu [ce.pharmacy.wisc.edu]
- 20. pharmtech.com [pharmtech.com]
- 21. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 22. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dau.url.edu [dau.url.edu]
- 24. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Is prodrug design an approach to increase water solubility? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. johronline.com [johronline.com]
- 27. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 29. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Scale-Up Synthesis of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine
Introduction
Welcome to the technical support center for the synthesis of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine. This molecule is a critical building block in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors and other targeted therapeutics.[1][2] While the laboratory-scale synthesis is well-established, transitioning to pilot or manufacturing scale introduces significant challenges related to reaction control, product purity, and process safety.[3]
This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-proven insights into troubleshooting common issues encountered during the scale-up of this important intermediate. The content is structured in a practical question-and-answer format to directly address specific experimental problems.
Synthetic Scheme Overview
The most common and scalable synthetic route to 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine involves the cyclocondensation of a suitable pyridine precursor, 2-chloro-5-fluoronicotinonitrile, with hydrazine hydrate. This reaction proceeds via a nucleophilic aromatic substitution followed by an intramolecular cyclization.
Caption: General synthetic route for 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine.
Troubleshooting Guide
This section addresses specific problems that can arise during the scale-up synthesis. Each answer explains the underlying chemical principles and provides actionable solutions.
Q1: My reaction yield dropped significantly from 90% at the 10g scale to 60% at the 1kg scale. What are the most likely causes?
A major drop in yield during scale-up is a common issue often attributable to mass and heat transfer limitations.[3]
-
Causality & Explanation:
-
Poor Mixing & Mass Transfer: In larger reactors, inefficient stirring can create "dead zones" where reactants are not adequately mixed. This leads to localized concentration imbalances, promoting side reactions or leaving starting material unconsumed. What works with a small magnetic stir bar is rarely effective with a large mechanical stirrer in a reactor.[3]
-
Thermal Gradients: The surface-area-to-volume ratio decreases dramatically as you scale up.[4] This makes heat dissipation much less efficient. Localized overheating (hot spots) can cause degradation of the starting material, product, or promote exothermic side reactions, directly impacting yield.
-
Incomplete Reaction: Due to poor mixing or insufficient heating in a large volume, the reaction may not go to completion within the same timeframe as the lab-scale experiment.
-
-
Actionable Solutions:
-
Optimize Agitation: Switch from an anchor stirrer to a pitched-blade turbine or retreat curve impeller, which provide better axial and radial flow in large vessels. Perform a mixing study to ensure homogeneity.
-
Controlled Reagent Addition: Instead of adding the hydrazine hydrate all at once, add it subsurface via a dip tube over a prolonged period (e.g., 1-2 hours). This maintains a low concentration of the nucleophile and helps control the exotherm.
-
Extend Reaction Time & Monitor: Do not rely on the lab-scale reaction time. Implement in-process controls (IPCs) using HPLC or TLC to monitor the disappearance of the starting 2-chloro-5-fluoronicotinonitrile before initiating work-up.
-
Q2: My final product is contaminated with a persistent impurity that has a similar polarity. How can I identify and minimize it?
The most likely impurity of this type is the 1,2-diacylhydrazine byproduct, formed from the reaction of two molecules of the starting material with one molecule of hydrazine.
-
Causality & Explanation: This impurity, N',N''-bis(3-cyano-5-fluoropyridin-2-yl)hydrazine, forms when the initially formed hydrazinyl intermediate reacts with a second molecule of 2-chloro-5-fluoronicotinonitrile faster than it can cyclize. This is often caused by having a localized excess of the starting material relative to hydrazine.[5]
-
Actionable Solutions:
-
Reverse Addition: Add the 2-chloro-5-fluoronicotinonitrile solution slowly to the hydrazine hydrate solution. This ensures that hydrazine is always in excess, minimizing the formation of the di-substituted byproduct.[5]
-
Stoichiometric Control: Use a slight excess of hydrazine hydrate (e.g., 1.2-1.5 equivalents) to favor the formation of the desired product.[5]
-
Purification Strategy: Since this impurity has a different molecular shape and hydrogen bonding capability, it can often be removed via a carefully optimized crystallization. A solvent/anti-solvent system (e.g., dissolving in hot ethanol and precipitating with water) may effectively separate the more planar desired product from the bulkier impurity.
-
Q3: The reaction with hydrazine is highly exothermic and difficult to control at scale, leading to a rapid temperature spike. How can I ensure thermal safety?
Hydrazine reactions are notoriously exothermic and can lead to thermal runaway if not properly managed. The decomposition of hydrazine itself is highly energetic and can be catalyzed by common materials of construction like iron oxides (rust).[6][7]
-
Causality & Explanation: The initial nucleophilic aromatic substitution is fast and exothermic. On a large scale, the heat generated can overwhelm the reactor's cooling capacity, leading to a rapid temperature increase. This accelerates the reaction rate, creating a dangerous feedback loop (thermal runaway).[4][8] This can cause the solvent to boil violently and may even initiate hydrazine decomposition, which generates large volumes of gas (N₂, NH₃).[6]
-
Actionable Solutions:
-
Process Safety Studies: Before scaling up, perform calorimetric studies (e.g., using a Reaction Calorimeter) to determine the heat of reaction, adiabatic temperature rise, and the maximum temperature of the synthesis reaction (MTSR).[8][9] This data is critical for designing a safe process.
-
Controlled Addition & Dilution: As mentioned, slow, controlled addition of one reagent to the other is crucial. Furthermore, running the reaction at a lower concentration (more solvent) increases the thermal mass of the system, allowing it to absorb more heat without a large temperature increase.[7]
-
Engineering Controls: Ensure the reactor has an adequate cooling jacket and an emergency quenching plan. Use a heating/cooling medium with a maximum temperature that is below the decomposition temperature of the reaction mixture.[4] A pressure relief valve sized for the potential gas evolution is mandatory.
-
Caption: Troubleshooting decision tree for common scale-up issues.
Q4: My isolated product consists of very fine needles that are extremely difficult to filter and dry. How can I improve the crystal morphology?
Poor crystal form is a classic crystallization problem that severely impacts downstream processing. Fine particles lead to slow filtration, high solvent content in the filter cake, and difficult handling.
-
Causality & Explanation: Fine particles typically result from rapid, uncontrolled precipitation (crashing out), which favors nucleation over crystal growth. This happens when the solution becomes supersaturated too quickly, for example, by adding an anti-solvent too fast or by cooling the reaction mixture too rapidly.
-
Actionable Solutions:
-
Controlled Cooling Crystallization: Design a controlled cooling profile. Instead of crashing the batch in an ice bath, cool it slowly (e.g., 10-20 °C per hour) to allow for ordered crystal growth.
-
Anti-Solvent Crystallization: If using an anti-solvent (like water), add it slowly to the stirred solution of the product at a slightly elevated temperature. This maintains a state of moderate supersaturation, promoting growth on existing crystals rather than forming new nuclei.
-
Seeding: Introduce a small quantity of pre-existing, high-quality crystals (seeds) when the solution is just slightly supersaturated. This provides a template for crystal growth and can dramatically improve the final particle size distribution.
-
Solvent Selection: The choice of solvent is critical. A solvent in which the product has moderate solubility at high temperatures and low solubility at room temperature is ideal for crystallization. Consider solvents like n-butanol, ethanol, or mixtures like ethanol/water.
-
Frequently Asked Questions (FAQs)
Q: What are the most critical safety precautions when handling kilogram quantities of hydrazine hydrate?
A: Hydrazine is highly toxic (ACGIH TLV of 0.01 ppm) and corrosive.[6] It is also flammable and can decompose violently, especially in the presence of catalysts.[6]
-
Personal Protective Equipment (PPE): Always use a full-face respirator, chemical-resistant suit, and butyl rubber gloves.
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a walk-in fume hood or an appropriately designed contained system. Ensure the reactor is made of compatible materials (stainless steel 304/316L is generally acceptable, but avoid copper, brass, and iron).[6]
-
Spill & Emergency Plan: Have a spill kit ready containing a neutralizing agent like dilute sodium hypochlorite solution.[6] Ensure an emergency shower and eyewash station are immediately accessible.
Q: Which solvents are recommended for this synthesis and crystallization at scale?
A: The ideal solvent should be safe, effective, and economical.
| Solvent | Boiling Point (°C) | Key Advantages | Key Disadvantages |
| Ethanol | 78 | Good solubility for reactants; product has lower solubility when cooled; relatively safe and inexpensive. | Lower boiling point may limit reaction temperature without pressurization. |
| n-Butanol | 118 | Higher boiling point allows for higher reaction temperatures, potentially increasing reaction rate. | Higher boiling point makes solvent removal more energy-intensive. |
| Water | 100 | Excellent for work-up and as an anti-solvent; green and inexpensive. | Product is poorly soluble in water, making it unsuitable as the primary reaction solvent. |
Ethanol is often the preferred choice for the reaction, while an ethanol/water mixture is excellent for the final crystallization to ensure high recovery and good crystal form.
Q: What analytical methods are suitable for in-process control (IPC) and final product release?
A: A robust analytical method is essential for monitoring reaction progress and ensuring final product quality.
-
In-Process Control (IPC):
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the disappearance of the starting material. A typical mobile phase would be 50-70% Ethyl Acetate in Hexane.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion.
-
-
Final Product Release:
-
HPLC: For purity analysis and quantification of impurities. A reverse-phase method is standard.
-
¹H NMR: To confirm the structure and check for residual solvents.
-
LC-MS: To confirm the molecular weight of the product and identify unknown impurities.
-
| HPLC Method Parameter | Suggested Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 30 °C |
Scale-Up Experimental Protocol (Illustrative)
This protocol is a representative example for a ~1 kg scale synthesis. Warning: This reaction must be conducted by trained personnel with appropriate engineering and safety controls in place after a thorough hazard analysis.
-
Reactor Setup:
-
Equip a 50 L glass-lined reactor with a retreat curve impeller, a condenser, a nitrogen inlet, a temperature probe, and a subsurface addition line.
-
Ensure the reactor is clean, dry, and free of any rust or metal contaminants. Purge the reactor with nitrogen.
-
-
Reagent Charging:
-
Charge hydrazine hydrate (64% solution, ~0.75 kg, ~15 mol, 1.5 eq.) and absolute ethanol (15 L) to the reactor.
-
Begin agitation and heat the solution to 50 °C.
-
In a separate vessel, dissolve 2-chloro-5-fluoronicotinonitrile (1.58 kg, 10 mol, 1.0 eq.) in absolute ethanol (10 L).
-
-
Reaction:
-
Slowly add the 2-chloro-5-fluoronicotinonitrile solution to the hydrazine solution in the reactor via the subsurface addition line over 2-3 hours.
-
Maintain the internal temperature between 60-70 °C during the addition. Use reactor jacket cooling as needed to control the exotherm.
-
After the addition is complete, heat the reaction mixture to reflux (~80 °C) and hold for 4-6 hours.
-
-
In-Process Control (IPC):
-
Take an aliquot from the reaction mixture every 2 hours and analyze by HPLC or TLC to confirm the consumption of the starting material (<1% remaining).
-
-
Work-up and Crystallization:
-
Once the reaction is complete, cool the mixture to 60 °C.
-
Slowly add purified water (15 L) over 1-2 hours while maintaining the temperature at ~60 °C. The product will begin to crystallize.
-
Once the water addition is complete, implement a slow cooling ramp: cool the slurry from 60 °C to 10 °C over 4-5 hours.
-
Stir the slurry at 10 °C for an additional 2 hours to maximize precipitation.
-
-
Isolation and Drying:
-
Filter the product using a suitable filter (e.g., Nutsche filter-dryer).
-
Wash the filter cake with a pre-chilled mixture of ethanol/water (1:1, 2 x 5 L).
-
Dry the product under vacuum at 50-60 °C until a constant weight is achieved.
-
References
- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US8598361B2 - Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof - Google Patents [patents.google.com]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. cedrec.com [cedrec.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. sigma-hse.com [sigma-hse.com]
regioselectivity control in the synthesis of substituted pyrazolo[3,4-b]pyridines
Welcome to the technical support center for the synthesis of substituted pyrazolo[3,4-b]pyridines. This powerful heterocyclic scaffold is a cornerstone in medicinal chemistry and materials science.[1][2] However, achieving regiochemical control during its synthesis can be a significant challenge, often leading to isomeric mixtures that are difficult to separate and can compromise yield and purity.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to troubleshoot and control regioselectivity in their experiments. We will move beyond simple protocols to explain the underlying principles that govern isomer formation, empowering you to make informed decisions in your synthetic strategy.
Part 1: Frequently Asked Questions (FAQs)
Here, we address common conceptual questions regarding the regioselective synthesis of pyrazolo[3,4-b]pyridines.
Q1: What is the primary cause of regioselectivity issues in pyrazolo[3,4-b]pyridine synthesis?
A1: The most common challenge arises from the reaction of a 5-aminopyrazole with an unsymmetrical 1,3-dielectrophile, such as a non-symmetrical 1,3-dicarbonyl compound.[3] The 5-aminopyrazole possesses two nucleophilic nitrogen atoms (N1 and the exocyclic amino group), and the 1,3-dicarbonyl compound has two electrophilic carbonyl carbons. The initial nucleophilic attack can occur from the amino group onto either carbonyl carbon, leading to two different regioisomers upon cyclization and dehydration.[3] The ratio of these isomers is highly dependent on the electronic and steric differences between the two carbonyl groups.[3]
Q2: My synthesis is yielding the 2H-pyrazolo[3,4-b]pyridine isomer instead of the desired 1H-isomer. Why is this happening?
A2: While the 1H-tautomer of pyrazolo[3,4-b]pyridine is generally more stable by a significant margin (almost 9 kcal/mol), the formation of the 2H-isomer can occur under certain conditions, although it is less common for the fully unsaturated pyridine ring.[3] Often, the characterization might be misinterpreted, or the reaction conditions might favor the kinetic product. It's crucial to confirm the structure unambiguously using 2D NMR techniques. In some cases, reactions starting from a pre-formed pyridine ring and a substituted hydrazine can also lead to different N-substituted isomers depending on the reaction pathway.[3]
Q3: Can I predict the major regioisomer based on the starting materials?
A3: To a certain extent, yes. The regioselectivity is governed by the relative electrophilicity of the two carbonyl groups in the 1,3-dicarbonyl partner.[3] A more electrophilic carbonyl group will be preferentially attacked by the amino group of the pyrazole. For example, in a compound with a ketone and an ester, the ketone is generally more electrophilic. Steric hindrance around one of the carbonyls can also direct the nucleophilic attack to the less hindered site. However, subtle changes in reaction conditions can sometimes override these electronic and steric effects.[4]
Q4: How does the choice of catalyst influence regioselectivity?
A4: Catalysts can play a crucial role in controlling regioselectivity. Lewis acids like ZrCl₄ can coordinate to one of the carbonyl oxygen atoms, increasing its electrophilicity and directing the initial attack.[1] Brønsted acids can protonate a carbonyl, also enhancing its reactivity. The choice of catalyst can sometimes alter the reaction mechanism, for instance, by promoting a Michael addition pathway over a direct condensation, which can favor the formation of a specific isomer.[5]
Part 2: Troubleshooting Guide: Common Problems and Solutions
This section provides a structured approach to diagnosing and solving specific experimental issues related to regioselectivity.
| Problem | Probable Cause(s) | Recommended Solutions |
| Poor Regioselectivity (Getting a ~1:1 mixture of isomers) | 1. Similar electrophilicity of the two carbonyl groups in the 1,3-dicarbonyl starting material.[3]2. Reaction conditions (temperature, solvent) are not optimized to favor one reaction pathway. | 1. Modify the Starting Material: If possible, increase the electronic or steric difference between the two electrophilic centers. For example, use a β-keto ester instead of a symmetrical diketone.2. Optimize Reaction Conditions: - Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the thermodynamically more stable product pathway.[6] - Solvent: The polarity of the solvent can influence the stability of charged intermediates. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO) to polar protic (e.g., ethanol, acetic acid). - Catalyst Screening: Systematically screen a panel of Lewis and Brønsted acid catalysts (e.g., ZrCl₄, InCl₃, TsOH, L-proline).[1][7] |
| Low Yield of the Desired Isomer | 1. Incomplete reaction or formation of side products.[1]2. The desired product may be unstable under the reaction or workup conditions.[8]3. The reaction equilibrium does not favor the product. | 1. Monitor the Reaction: Use TLC or LC-MS to track the consumption of starting materials and the formation of products and byproducts over time.[8]2. Drive the Reaction to Completion: If dehydration is the final step, use a Dean-Stark trap to remove water if the solvent is appropriate (e.g., toluene).3. Use a Milder Workup: If the product is acid or base sensitive, ensure the workup procedure is as neutral as possible. |
| Unexpected Isomer Formation (Product is not what was predicted) | 1. The reaction is proceeding through an alternative, unforeseen mechanistic pathway.2. Misinterpretation of NMR or other characterization data. | 1. Re-evaluate the Mechanism: Consider alternative cyclization pathways. For example, could a Michael addition be occurring first? A detailed mechanistic study using control experiments might be necessary.[9]2. Unambiguous Structure Elucidation: Use advanced NMR techniques like HMBC and NOESY to definitively establish the connectivity and spatial relationships of all atoms in the product molecule. |
| Difficulty in Separating Regioisomers | 1. The isomers have very similar polarities. | 1. Optimize Chromatography: - Screen different solvent systems for flash chromatography. - Consider using a different stationary phase (e.g., alumina instead of silica gel). - High-Performance Liquid Chromatography (HPLC) may be necessary for difficult separations.2. Derivatization: If the isomers have a suitable functional handle, they can be derivatized to create diastereomers which are often easier to separate. The protecting group can then be removed. |
Part 3: Experimental Protocols & Methodologies
Here are detailed protocols for common synthetic routes, designed to provide a robust starting point for your experiments.
Protocol 1: ZrCl₄-Catalyzed Synthesis from 5-Aminopyrazole and an α,β-Unsaturated Ketone
This method is effective for constructing the pyrazolo[3,4-b]pyridine core via a cyclization reaction.[1]
Step-by-Step Methodology:
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.
-
Degas the reaction mixture by bubbling nitrogen or argon through it for 5-10 minutes.
-
Add ZrCl₄ (0.15 mmol) to the reaction mixture.
-
Stir the reaction mixture vigorously at 95 °C for 16 hours. Monitor the reaction progress by TLC.
-
After completion, concentrate the mixture in vacuo.
-
Add CHCl₃ and water to the residue. Separate the two phases.
-
Wash the aqueous phase twice with CHCl₃.
-
Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
ZrCl₄: Acts as a Lewis acid catalyst, activating the carbonyl group of the unsaturated ketone towards nucleophilic attack.[1]
-
DMF/EtOH solvent system: Provides good solubility for the reactants and allows for heating to the required temperature.
-
Degassing: Removes oxygen, which can sometimes cause side reactions or degradation of starting materials at high temperatures.
Protocol 2: Gould-Jacobs Reaction for 4-Hydroxy-pyrazolo[3,4-b]pyridines
This classical method uses a 3-aminopyrazole and diethyl 2-(ethoxymethylene)malonate.[3]
Step-by-Step Methodology:
-
Mix 3-aminopyrazole (or a derivative, 10 mmol) and diethyl 2-(ethoxymethylene)malonate (10 mmol).
-
Heat the mixture at 130-140 °C for 2 hours. Ethanol will distill off.
-
Cool the reaction mixture and add it to a high-boiling point solvent like Dowtherm A.
-
Heat the mixture to 240-250 °C to effect the cyclization.
-
Cool the mixture, and the product will often crystallize out. It can be collected by filtration and washed with a suitable solvent like ethanol or ether.
-
For conversion to the 4-chloro derivative, the resulting 4-hydroxy compound can be treated with POCl₃.[3]
Causality Behind Experimental Choices:
-
Initial Heating Step: This step forms the intermediate enamine via nucleophilic attack of the aminopyrazole on the enol ether and elimination of ethanol.[10]
-
High-Temperature Cyclization: The thermal energy provided is necessary to overcome the activation barrier for the 6-electron cyclization to form the pyridine ring.[10]
-
POCl₃: This reagent is a strong dehydrating and chlorinating agent, used to convert the 4-hydroxy (or 4-oxo tautomer) group into a 4-chloro group, which is a versatile handle for further functionalization.[3]
Part 4: Visualization of Key Concepts
Visual aids can help clarify complex reaction pathways and decision-making processes.
Diagram 1: General Reaction Pathway and Regiochemical Challenge
This diagram illustrates the two competing pathways in the reaction of a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cu(I)-catalyzed regioselective synthesis of pyrazolo[5,1-c]-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Pyrazolo[3,4-b]pyridines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the catalytic cross-coupling of pyrazolo[3,4-b]pyridine scaffolds. This class of nitrogen-rich heterocycles is vital in medicinal chemistry, yet their successful functionalization is often challenging due to potential catalyst inhibition and complex reactivity.[1][2] This resource is designed to help you navigate these challenges by explaining the causality behind experimental choices, ensuring you can develop robust and reproducible reaction protocols.
Part 1: Troubleshooting Guide for Common Issues
This section addresses specific experimental failures in a question-and-answer format. Each problem is followed by a diagnostic workflow and recommended solutions grounded in established catalytic principles.
Issue 1: Low to No Product Conversion
Question: "I'm attempting a Suzuki-Miyaura coupling between a 4-chloro-1H-pyrazolo[3,4-b]pyridine and an arylboronic acid, but I'm only recovering my starting materials. What are the most likely causes and how can I fix it?"
Answer: Low or no conversion in the cross-coupling of nitrogen-rich heterocycles like pyrazolopyridines is a frequent issue. The problem often stems from catalyst inhibition or suboptimal reaction parameters. Let's break down the potential causes systematically.
Potential Cause A: Catalyst Inhibition or Deactivation
The exposed nitrogen atoms in the pyrazolo[3,4-b]pyridine core can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.[1][3] Additionally, the unprotected N-H group on the pyrazole ring can react with the base, forming an anionic species that may further complicate catalysis.[1]
-
Solution 1: Switch to a More Robust Ligand. Standard ligands like PPh₃ are often insufficient. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos ) are essential.[1][4][5] These ligands form stable, highly active catalytic complexes that are less susceptible to inhibition by the substrate. They accelerate the rate-determining oxidative addition step and promote the crucial reductive elimination step.[6][7]
-
Solution 2: Use a Pre-formed Catalyst. Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, consider using a well-defined palladium(II) precatalyst.[5][8] Third and fourth-generation Buchwald precatalysts (e.g., XPhos Pd G3, SPhos Pd G4) are air- and moisture-stable and activate under reaction conditions to form the desired monoligated Pd(0) species, leading to more reproducible results.[5]
-
Solution 3: Consider N-Protection. While often undesirable due to extra steps, protecting the pyrazole N-H (e.g., with a PMB or SEM group) can block its interaction with the catalyst, sometimes dramatically improving yields.[9]
Potential Cause B: Inappropriate Base or Solvent
The choice of base is critical. It must be strong enough to facilitate the transmetalation step but not so strong that it causes substrate degradation or unwanted side reactions.
-
Solution 1: Screen Different Bases. For Suzuki couplings, inorganic bases are preferred. Start with milder carbonates like K₂CO₃ or Cs₂CO₃. If conversion is still low, a stronger phosphate base like K₃PO₄ may be required.[10] It is crucial that the base is anhydrous and finely ground.[3]
-
Solution 2: Ensure Anhydrous Conditions. Water can lead to protodeboronation of the boronic acid, effectively removing it from the reaction.[3][11] Use anhydrous solvents (e.g., dioxane, toluene, or DMF) and flame-dry your glassware before setup.
Troubleshooting Workflow: No Conversion
Caption: A logical workflow to diagnose and solve a lack of conversion.
Issue 2: Significant Side Product Formation (Dehalogenation or Homocoupling)
Question: "My Buchwald-Hartwig amination of a 6-bromo-1H-pyrazolo[3,4-b]pyridine is giving a low yield of the desired product, but I'm seeing a lot of the dehalogenated (protodebrominated) starting material and some homocoupling of my amine. What's going wrong?"
Answer: The formation of dehalogenated and homocoupled byproducts points to specific imbalances in the catalytic cycle.
Potential Cause A: Protodehalogenation
This occurs when the organopalladium intermediate formed after oxidative addition is intercepted by a proton source before it can undergo further reaction.
-
Causality: This side reaction is often competitive with the desired C-N bond formation, especially if the catalyst is not active enough or if there are sources of protons (like water or alcohol solvents).
-
Solution 1: Use a Strong, Non-Nucleophilic Base. For Buchwald-Hartwig aminations, strong alkoxide bases like NaOtBu or KOtBu are standard.[12] These bases are effective at deprotonating the amine but are sterically hindered, which minimizes other side reactions.
-
Solution 2: Rigorously Exclude Water. Ensure all reagents and solvents are anhydrous. Water can be a proton source leading to the undesired dehalogenation.[3]
Potential Cause B: Homocoupling
Homocoupling of the boronic acid (in Suzuki reactions) or the amine (in Buchwald-Hartwig reactions) can occur, often promoted by the presence of oxygen.
-
Causality: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[3] These Pd(II) species can then participate in pathways that lead to homocoupling of the nucleophile instead of the desired cross-coupling.[11]
-
Solution 1: Thoroughly Degas the Reaction Mixture. Before heating, ensure the reaction mixture is thoroughly degassed to remove dissolved oxygen. This can be done by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[3] Maintain a positive pressure of inert gas throughout the reaction.
-
Solution 2: Control Reagent Stoichiometry. While a slight excess of the nucleophile (1.2-1.5 equivalents) is common, a large excess can sometimes favor homocoupling. Optimize the stoichiometry for your specific system.[3]
Part 2: Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is the best starting point for coupling with pyrazolo[3,4-b]pyridines?
For a general starting point, a combination of Pd₂(dba)₃ as the palladium source with a bulky, electron-rich biarylphosphine ligand like XPhos or SPhos is highly recommended.[1] For even greater reliability and activity, using a second-generation (or later) Buchwald precatalyst such as XPhos Pd G2 or SPhos Pd G4 is an excellent choice.[5] These systems are designed for challenging substrates and often provide higher yields and better reproducibility.
| Catalyst System Component | Recommended Starting Point | Rationale |
| Palladium Source | Pd₂(dba)₃ or a Buchwald Precatalyst (G2, G3, G4) | Precatalysts offer higher stability and controlled activation.[5] |
| Ligand | XPhos or SPhos | Bulky, electron-donating ligands accelerate key catalytic steps and resist catalyst poisoning by the heterocycle.[1][4] |
| Base (Suzuki) | K₃PO₄ or Cs₂CO₃ | Effective for transmetalation without being overly harsh.[10] |
| Base (Buchwald-Hartwig) | NaOtBu or KHMDS | Strong, non-nucleophilic bases required for amine deprotonation. |
| Solvent | Dioxane or Toluene (Anhydrous) | Aprotic solvents that are stable at the required reaction temperatures. |
Q2: My reaction works, but the results are not reproducible. What should I check?
Poor reproducibility often points to sensitivity to air, moisture, or reagent quality.
-
Inert Atmosphere: Ensure your technique for maintaining an inert atmosphere is robust. Even small leaks can introduce oxygen and moisture, leading to inconsistent catalyst activity.[3]
-
Reagent Purity: Use fresh, high-purity reagents. Phosphine ligands can oxidize over time if not stored properly under an inert atmosphere. Boronic acids can dehydrate to form boroxines or decompose.[11]
-
Base Quality: Ensure your base is a fine, free-flowing powder. Clumped bases (especially K₃PO₄) may have absorbed water, which will inhibit the reaction.[13] Grinding the base in a mortar and pestle (under an inert atmosphere if possible) before use can improve consistency.
Q3: Can I use N-heterocyclic carbene (NHC) ligands for these couplings?
Yes, NHC ligands are an excellent alternative to phosphines. They are strong σ-donors and can form very stable and active palladium complexes.[6][8] PEPPSI-type precatalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation), such as PEPPSI-IPr, are commercially available, air-stable, and have shown high efficacy in cross-coupling reactions involving challenging heterocyclic substrates.[14]
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of a halo-pyrazolo[3,4-b]pyridine with an arylboronic acid.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halo-pyrazolo[3,4-b]pyridine (1.0 equiv), the arylboronic acid (1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., XPhos, 6 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the limiting reagent).
-
Reaction: Seal the vial tightly with a PTFE-lined cap. Remove the vial from the inert atmosphere and place it in a preheated oil bath or heating block at 100-110 °C.
-
Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black. Wash the celite pad with additional ethyl acetate. Concentrate the filtrate in vacuo and purify the residue by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a starting point for the C-N coupling of a halo-pyrazolo[3,4-b]pyridine with a primary or secondary amine.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halo-pyrazolo[3,4-b]pyridine (1.0 equiv) and the palladium precatalyst (e.g., XPhos Pd G4, 2 mol%).
-
Reagent Addition: In a glovebox or under a positive flow of inert gas, add the base (e.g., NaOtBu, 1.4 equiv). Seal the vial with a septum.
-
Solvent and Nucleophile Addition: Add anhydrous, degassed toluene via syringe, followed by the amine (1.2 equiv).
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C.
-
Monitoring: Stir the reaction for 4-18 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Catalytic Cycle Overview
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 5. Buchwald触媒・配位子 [sigmaaldrich.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent progress in transition metal catalyzed cross coupling of nitroarenes [html.rhhz.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. rsc.org [rsc.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
minimizing dimer formation in pyrazolopyridine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Dimer Formation
Welcome to the technical support center for pyrazolopyridine synthesis. This guide, designed by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding a critical side reaction: the formation of unwanted dimers. Our goal is to equip you with the expertise and practical knowledge to identify, understand, and mitigate dimerization, ensuring higher yields and purity in your synthetic workflow.
Part 1: Understanding the Dimerization Problem
Dimerization in the context of pyrazolopyridine synthesis most commonly refers to the unwanted homocoupling of key starting materials, particularly aminopyrazoles, or the oxidative coupling of the pyrazolopyridine product itself. This side reaction competes with the desired cyclization or functionalization step, leading to reduced yields and complex purification challenges.
The primary mechanisms at play are often metal-catalyzed homocoupling (a known side reaction in cross-coupling chemistry) and oxidative C-H/N-H or C-H/C-H coupling, which can be promoted by catalysts, oxidants, or even atmospheric oxygen under certain conditions.[1]
Part 2: Troubleshooting Guide: Identifying and Solving Dimer Formation
This section is structured in a question-and-answer format to directly address issues you may encounter in the lab.
Question 1: I'm seeing a significant byproduct with approximately double the mass of my aminopyrazole starting material. What is happening and how can I fix it?
Answer:
This is a classic sign of aminopyrazole homocoupling . Aminopyrazoles are susceptible to oxidative dimerization, which can be catalyzed by transition metals (like copper or palladium) or occur under certain oxidative conditions.[1][2] This side reaction is particularly prevalent when attempting to form the pyridine ring via condensation or when using metal-catalyzed cross-coupling reactions to introduce substituents.
Immediate Diagnostic Steps:
-
Mass Spectrometry (MS): Confirm the mass of the byproduct. An [M+H]+ peak corresponding to (2 * Mass of Aminopyrazole - 2) is a strong indicator of a dimer formed via dehydrogenative coupling.
-
NMR Spectroscopy: Dimeric structures often exhibit a more complex or symmetrical set of signals compared to the desired product. A simplified aromatic region with higher integration might suggest a symmetrical dimer.
Troubleshooting Workflow:
References
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde
In the intricate world of drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is paramount. 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde stands as a key building block in the synthesis of biologically active molecules, particularly as inhibitors of enzymes like GSK-3.[1] Its unique arrangement of a pyrazole ring fused to a pyridine ring, further functionalized with a fluorine atom and an aldehyde group, presents a rich and informative, albeit complex, NMR profile. This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of this compound, offering a comparative framework against related structures to aid researchers in its unambiguous identification and characterization.
The Structural Significance of this compound
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][3] The introduction of a fluorine atom at the 5-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, while the carbaldehyde group at the 3-position serves as a versatile synthetic handle for further molecular elaboration.[4] A thorough understanding of its NMR spectral features is therefore essential for reaction monitoring, quality control, and the rational design of new chemical entities.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the absence of a publicly available, experimentally verified spectrum for this compound, the following data is predicted based on the analysis of structurally analogous compounds and established principles of NMR spectroscopy.[5][6][7] The proposed assignments are presented in the tables below, with the atom numbering scheme illustrated in the accompanying molecular structure diagram.
Figure 1. Molecular structure and atom numbering of this compound.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-aldehyde | 10.1 - 10.3 | s | - |
| H6 | 8.6 - 8.8 | d | ~2.5 (⁴JHF) |
| H4 | 8.4 - 8.6 | d | ~9.0 (³JHF) |
| NH (H1) | 13.5 - 14.5 | br s | - |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹H-coupled spectrum) | Predicted Coupling Constant (J, Hz) |
| C-aldehyde | 185 - 190 | d | - |
| C5 | 158 - 162 | d | ~240-260 (¹JCF) |
| C7a | 150 - 154 | s | - |
| C3a | 148 - 152 | d | ~15-20 (²JCF) |
| C6 | 140 - 144 | d | ~10-15 (²JCF) |
| C3 | 135 - 139 | s | - |
| C4 | 110 - 114 | d | ~25-30 (³JCF) |
Spectral Interpretation and Rationale
The predicted spectral data are grounded in the fundamental principles of NMR spectroscopy and comparative analysis of related heterocyclic systems.[7][8][9]
-
¹H NMR Spectrum:
-
The aldehyde proton is expected to be the most deshielded proton, resonating at a significantly downfield chemical shift (δ 10.1-10.3 ppm) due to the strong electron-withdrawing effect of the carbonyl group. It should appear as a sharp singlet.
-
The pyridine ring protons (H4 and H6) will be influenced by the electron-withdrawing nature of the fused pyrazole ring and the fluorine substituent. The fluorine atom will introduce H-F coupling. H4 is expected to exhibit a larger ³JHF coupling constant compared to the ⁴JHF of H6.
-
The N-H proton of the pyrazole ring is anticipated to be broad and located far downfield (δ 13.5-14.5 ppm) due to hydrogen bonding and its acidic nature. In protic solvents, this signal may be broadened or exchange with the solvent.[8]
-
-
¹³C NMR Spectrum:
-
The aldehyde carbon will be the most downfield signal in the spectrum (δ 185-190 ppm), characteristic of a carbonyl carbon.
-
The carbon directly attached to the fluorine (C5) will exhibit a large one-bond C-F coupling constant (¹JCF) of approximately 240-260 Hz and will be significantly shifted downfield.
-
The other carbons in the pyridine ring (C4 and C6 ) and the fused pyrazole ring (C3a ) will show smaller two-bond (²JCF) and three-bond (³JCF) couplings to the fluorine atom.
-
The quaternary carbons (C3, C3a, and C7a ) will appear as singlets in a proton-decoupled ¹³C NMR spectrum, but will show couplings to fluorine.
-
Comparative Analysis with Structural Analogs
To provide a more concrete reference point, the predicted data for our target compound is compared with the experimentally determined NMR data for two related pyrazolopyridine derivatives. This comparison highlights the influence of the fluorine and aldehyde substituents on the chemical shifts.
| Compound | H4 (δ, ppm) | H6 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | C6 (δ, ppm) |
| This compound (Predicted) | 8.4 - 8.6 | 8.6 - 8.8 | 110 - 114 | 158 - 162 | 140 - 144 |
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine | 8.32 | 8.65 | 114.2 | 117.8 | 149.5 |
| 1H-Pyrazolo[3,4-b]pyridine | 8.11 | 8.58 | 116.3 | 129.1 | 148.7 |
This data for the analogs is illustrative and compiled from typical ranges for such compounds.
The comparison reveals that the fluorine atom at C5 is expected to cause a significant downfield shift of C5 and an upfield shift of the adjacent C4 and C6 carbons, a typical electronic effect of fluorine in aromatic systems.
Experimental Protocol for NMR Analysis
For researchers seeking to acquire experimental data for this compound, the following protocol is recommended.[10]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for heterocyclic compounds with N-H protons to avoid exchange.
-
Ensure complete dissolution, using sonication if necessary.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Set the appropriate acquisition parameters, including spectral width, number of scans, and relaxation delay.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
For unambiguous assignment, it is highly recommended to perform 2D NMR experiments such as:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for assigning quaternary carbons and piecing together the molecular framework.[8]
-
¹⁹F NMR: To directly observe the fluorine nucleus and its couplings to protons and carbons.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign all signals.
-
Figure 2. A generalized workflow for the NMR analysis of this compound.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are predicted to be highly informative, with distinct signals and coupling patterns that can be used for its unambiguous structural confirmation. By understanding the expected chemical shifts and the influence of the fluoro and aldehyde substituents, and by employing a comprehensive suite of 1D and 2D NMR experiments, researchers can confidently characterize this important synthetic intermediate. This guide provides a robust framework for both the prediction and the experimental determination of its NMR spectral properties, thereby facilitating its use in the advancement of chemical and pharmaceutical research.
References
- 1. US8598361B2 - Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof - Google Patents [patents.google.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of 1h-Pyrazolo [3, 4-B] Pyridines as Antifungal [ijaresm.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. benchchem.com [benchchem.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to High-Performance Liquid Chromatography Methods for Purity Assessment of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde is a key heterocyclic building block in modern drug discovery, forming the structural core of numerous potent therapeutic agents, including kinase inhibitors.[1][2][3] As with any active pharmaceutical ingredient (API) intermediate, ensuring its purity is not merely a quality control checkpoint; it is a fundamental requirement for the safety, efficacy, and reproducibility of the final drug product. Impurities, whether they are starting materials, by-products, or degradation products, can have unintended pharmacological or toxicological effects. Therefore, a robust, accurate, and validated analytical method for purity assessment is indispensable.
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound. We will explore a primary reversed-phase HPLC (RP-HPLC) method, detailing the scientific rationale behind its development, and compare its performance against an alternative, high-throughput technique. All methodologies are presented with the aim of establishing a self-validating system, grounded in the principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[4][5][6][7][8]
Primary Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)
For the analysis of polar, aromatic heterocyclic compounds like this compound, reversed-phase chromatography is the predominant technique due to its versatility, reproducibility, and ability to handle a wide range of analyte polarities.[9][10][11]
Causality Behind Experimental Choices
The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation and quantification.
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and the logical starting point.[9][12] The nonpolar, long alkyl chains provide a hydrophobic surface that retains the analyte based on its hydrophobicity. For a polar molecule like our target compound, a C18 phase offers sufficient retention to allow for separation from more polar impurities (which would elute earlier) and less polar impurities (which would be retained longer). The use of a modern, end-capped, high-purity silica-based column is crucial to minimize peak tailing caused by interactions between the basic nitrogen atoms in the pyrazolopyridine ring and residual acidic silanol groups on the silica surface.
-
Mobile Phase: The mobile phase composition dictates the retention and elution of the analyte.
-
Aqueous Component: A buffered aqueous solution is necessary to maintain a consistent pH and, consequently, a consistent ionization state for the analyte. The pyrazolopyridine scaffold contains basic nitrogens, making their protonation state pH-dependent. A phosphate buffer at a slightly acidic to neutral pH (e.g., pH 3-6) is a good choice to ensure sharp, symmetrical peaks.
-
Organic Modifier: Acetonitrile is often preferred over methanol for heterocyclic compounds as it typically provides better peak shape and lower UV cutoff. A gradient elution, starting with a higher percentage of the aqueous buffer and gradually increasing the concentration of acetonitrile, is optimal. This approach ensures that early-eluting, highly polar impurities are well-resolved from the main peak, while later-eluting, more hydrophobic impurities are eluted in a reasonable time frame with good peak shape.[4]
-
-
Detection: The extensive conjugation in the pyrazolo[3,4-b]pyridine ring system imparts strong UV absorbance. UV detection is therefore a simple, robust, and sensitive method for quantification. The detection wavelength should be set at an absorbance maximum (λmax) of the analyte to ensure the highest sensitivity, which can be determined using a photodiode array (PDA) detector during method development.
Experimental Workflow: HPLC-UV Purity Assessment
Caption: Workflow for purity assessment by HPLC-UV.
Detailed Experimental Protocol: HPLC-UV Method
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm (or determined λmax)
-
Injection Volume: 10 µL
2. Preparation of Solutions:
-
Diluent: Acetonitrile:Water (50:50 v/v)
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare a sample solution in the same manner as the standard solution using the test sample.
3. System Suitability:
-
In accordance with USP <621>, perform five replicate injections of the standard solution.[4][13][14]
-
The relative standard deviation (RSD) for the peak area of the main peak should be not more than 2.0%.
-
The tailing factor for the main peak should be not more than 2.0.
-
The theoretical plate count should be not less than 2000.
4. Procedure:
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the standard solution and the sample solution.
-
Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity by the area normalization method, expressing the area of each impurity peak as a percentage of the total area of all peaks.
Comparative Analysis: HPLC vs. Ultra-High-Performance Liquid Chromatography (UHPLC)
While HPLC is a robust and reliable technique, Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages in terms of speed and efficiency. UHPLC systems operate at much higher pressures and use columns packed with smaller particles (<2 µm), leading to dramatic improvements in resolution and analysis time.
Logical Relationship: From HPLC to UHPLC
The transition from an HPLC method to a UHPLC method is a logical progression for laboratories seeking higher throughput and reduced operational costs. The fundamental separation principles remain the same, allowing for a direct method transfer with appropriate adjustments.
Caption: Logical progression from HPLC to UHPLC.
Performance Comparison
The following table objectively compares the expected performance of a standard HPLC method with a transferred UHPLC method for the purity analysis of this compound.
| Parameter | HPLC Method | UHPLC Method | Rationale for Difference |
| Column Particle Size | 3 - 5 µm | < 2 µm | Smaller particles provide a greater surface area, leading to more efficient mass transfer and higher resolution. |
| Typical Run Time | 20 - 30 minutes | 2 - 5 minutes | Higher optimal linear velocity of mobile phase and shorter column length enable significantly faster separations. |
| Resolution | Good | Excellent | Increased column efficiency (higher theoretical plate count) allows for better separation of closely eluting impurities. |
| System Backpressure | 400 - 2000 psi | 6000 - 15000 psi | Pumping the mobile phase through a column packed with sub-2 µm particles requires much higher pressure. |
| Solvent Consumption | ~20 - 30 mL per run | ~2 - 5 mL per run | Shorter run times and lower flow rates result in a substantial reduction in solvent usage, making it a greener alternative. |
| Sensitivity (S/N) | Standard | Higher | Sharper, narrower peaks (due to higher efficiency) result in greater peak height and an improved signal-to-noise ratio. |
| Instrument Cost | Lower | Higher | UHPLC systems require specialized pumps, injectors, and detectors capable of withstanding high pressures. |
Trustworthiness and Method Validation
The objective of any analytical procedure is to demonstrate its suitability for its intended purpose.[15] Both the described HPLC and UHPLC methods must be validated in accordance with ICH Q2(R1) guidelines to ensure trustworthiness.[5][8][16] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is demonstrated by the resolution of the main peak from all other peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically established over a range of 50% to 150% of the target concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. This is critical for the control of impurities.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.
Conclusion
The purity assessment of this compound is a critical step in the pharmaceutical manufacturing process. A well-developed, validated reversed-phase HPLC method provides a reliable and robust platform for this analysis. It offers excellent resolving power for potential impurities and is grounded in established chromatographic principles. For laboratories requiring higher throughput and greater efficiency, transferring the method to a UHPLC platform is a scientifically sound strategy that yields significant benefits in speed, resolution, and reduced solvent consumption. The choice between these methods will ultimately depend on the specific needs of the laboratory, including sample throughput, available instrumentation, and long-term operational goals. Regardless of the platform, a rigorous validation process according to ICH guidelines is mandatory to ensure the integrity and trustworthiness of the generated data.
References
- 1. US8598361B2 - Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof - Google Patents [patents.google.com]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usp.org [usp.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. dsdpanalytics.com [dsdpanalytics.com]
- 8. fda.gov [fda.gov]
- 9. jordilabs.com [jordilabs.com]
- 10. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. ptfarm.pl [ptfarm.pl]
- 13. agilent.com [agilent.com]
- 14. Chromatography [usp.org]
- 15. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 16. starodub.nl [starodub.nl]
A Comparative Guide to the Biological Activity of 5-Fluoro Pyrazolopyridines Versus Other Halogenated Analogues
Introduction: The Strategic Role of Halogenation in Pyrazolopyridine Drug Design
The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" heterocyclic core, particularly in the development of kinase inhibitors for targeted cancer therapy.[1][2][3] Its structure, a fusion of pyrazole and pyridine rings, serves as an excellent bioisostere for purines, enabling it to effectively compete with ATP for the binding site of numerous kinases.[1] To refine the therapeutic properties of this potent scaffold, chemists frequently employ halogenation—a strategy that involves the introduction of halogen atoms (F, Cl, Br, I) at specific positions.
Among these, fluorine has emerged as a particularly strategic tool.[4] Its unique properties—small size, high electronegativity, and the ability to form strong bonds with carbon—allow it to subtly modulate a molecule's physicochemical profile.[5] Incorporating fluorine can enhance metabolic stability, alter pKa to improve cell permeability, and increase binding affinity through specific interactions with target proteins.[5]
This guide provides an in-depth comparison of the biological activity of 5-fluoro-substituted pyrazolopyridines against their other halogenated counterparts. We will delve into experimental data from enzymatic and cell-based assays, explain the causal relationships behind structure-activity trends, and provide detailed, validated protocols for replicating these key experiments.
The Fluorine Advantage: More Than Just a Halogen
While all halogens are electronegative, fluorine's properties are distinct. Its small van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to act as a bioisostere for hydrogen with minimal steric disruption. In contrast, chlorine (1.75 Å) and bromine (1.85 Å) are significantly larger.[6]
This distinction is critical within the confined space of a kinase ATP-binding pocket. A 5-fluoro substitution on the pyrazolopyridine core can enhance binding to the kinase "hinge" region—a critical interaction for potent inhibition—without the steric penalty that a larger halogen might impose. Furthermore, the highly polarized C-F bond can engage in favorable dipole-dipole interactions or function as a weak hydrogen bond acceptor, further anchoring the inhibitor to its target.
Comparative Biological Activity: A Data-Driven Analysis
Direct, head-to-head comparisons of a full halogen series at the 5-position of a single pyrazolopyridine scaffold are not always available in a single publication. However, by synthesizing data from various studies on pyrazolopyridine and related heterocyclic inhibitors, a clear structure-activity relationship (SAR) emerges.
Kinase Inhibition: The Quest for Potency and Selectivity
Kinase inhibition is the primary mechanism for many pyrazolopyridine-based anticancer agents.[7][8] Potency is typically measured as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
While specific data for a 5-halogen series is sparse, the principles can be illustrated from closely related structures. For instance, in the development of Tropomyosin receptor kinase (TRK) inhibitors based on a pyrazolo[3,4-b]pyridine core, subtle structural changes dramatically impacted potency.[7] A study on pyrazolopyrimidines (a related scaffold) for SRC kinase inhibition found that optimizing substituents was key to achieving subnanomolar IC50 values.[9][10] The data suggests that smaller, electronegative groups that can form specific interactions are often favored over larger, bulkier ones.
Table 1: Illustrative Kinase Inhibitory Activity of Halogenated Heterocycles
| Compound Class | Halogen Substitution | Target Kinase | IC50 / Ki (nM) | Key Observation | Reference |
| Pyrazolopyrimidine | Optimized Non-Halogenated | SRC | <1 | High potency achieved through iterative design. | [9][10] |
| Pyrazolo[3,4-b]pyridine | Optimized Non-Halogenated | TRKA | 26 - 56 | Nanomolar potency achieved with the core scaffold. | [7] |
| 5-Fluoroindole | 5-Fluoro vs. 4-Fluoro | HCV Replicon | 7 vs. 18 | The 5-fluoro isomer was 2.6-fold more potent. | [5] |
This table illustrates the high potency achievable with the pyrazolopyridine scaffold and the significant impact of halogen placement in related heterocycles. The 5-fluoroindole example demonstrates how positional changes dramatically affect activity.[5]
The improved activity often seen with fluorine substitution can be attributed to its ability to favorably interact with the local protein environment without causing steric clashes, a risk that increases with larger halogens like chlorine and bromine.
Anti-proliferative Activity in Cancer Cell Lines
The ultimate test of a potential anticancer agent is its ability to halt the growth of cancer cells. This is typically assessed using cell-based proliferation assays.
Studies on various pyrazolopyridine derivatives have demonstrated significant anti-proliferative effects against a range of human cancer cell lines, including MCF-7 (breast), HeLa (cervical), and KM-12 (colon).[7][11]
Table 2: Comparative Anti-proliferative Activity of Pyrazolopyridine Derivatives
| Compound ID | Scaffold | Cell Line | IC50 / GI50 (µM) | Key Observation | Reference |
| C03 | Pyrazolo[3,4-b]pyridine | KM-12 (Colon) | 0.304 | Shows potent cell-based activity. | [7] |
| 6n | Pyrazolo[3,4-b]pyridine | HeLa (Cervical) | Not specified, but potent | Induces G2/M phase cell cycle arrest. | [11] |
| eCF506 | Pyrazolopyrimidine | MCF-7 (Breast) | Not specified, but potent | Potently suppresses cell growth. | [9][10] |
The data consistently shows that optimized pyrazolopyridine derivatives can achieve potent anticancer activity in cellular models. The choice of halogen plays a crucial role in this optimization, influencing not only target binding but also compound properties like cell permeability and metabolic stability, which are critical for cellular efficacy.
Experimental Protocols: A Guide to Self-Validating Assays
To ensure scientific integrity, the protocols used to generate this data must be robust and reproducible. Here, we provide detailed, step-by-step methodologies for the key assays.
Experimental Workflow Overview
The development pipeline for a kinase inhibitor typically starts with a biochemical assay to determine direct enzyme inhibition, followed by cell-based assays to confirm on-target activity in a biological context and assess anti-proliferative effects.
References
- 1. Pyrazolopyridine: An efficient pharmacophore in recent drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of novel pyrazolo[3,4-b]pyridines as cis-restricted combretastatin A-4 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Silico Docking of Pyrazolo[3,4-b]pyridine-Based Kinase Inhibitors
This guide provides an in-depth comparative analysis of molecular docking studies focused on pyrazolo[3,4-b]pyridine-based inhibitors, a privileged scaffold in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of applying computational docking techniques to this important class of molecules, with a particular focus on their interactions with various protein kinases. We will explore the causality behind experimental choices in docking protocols and present a framework for critically evaluating and comparing in silico data with experimental findings.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a versatile heterocyclic scaffold that has garnered significant attention in drug discovery due to its ability to mimic the purine ring of ATP, making it an excellent starting point for the design of kinase inhibitors.[1][2] Derivatives of this scaffold have shown potent inhibitory activity against a range of therapeutically relevant protein kinases, including Fibroblast Growth Factor Receptors (FGFRs), TANK-binding kinase 1 (TBK1), Tropomyosin receptor kinases (TRKs), and Cyclin-Dependent Kinases (CDKs).[3][4][5][6] The continuous activation or overexpression of these kinases is implicated in the pathogenesis of numerous diseases, most notably cancer.[5][7]
Molecular docking has become an indispensable tool in the rational design and optimization of these inhibitors.[8][9] By predicting the binding conformation and affinity of a ligand within the active site of a target protein, docking studies can guide synthetic efforts, prioritize compounds for screening, and provide insights into structure-activity relationships (SAR). This guide will compare several published docking studies on pyrazolo[3,4-b]pyridine-based inhibitors to highlight best practices and common challenges.
Comparative Analysis of Docking Studies
To illustrate the application and variability of docking methodologies, we will compare key aspects of several studies targeting different kinases with pyrazolo[3,4-b]pyridine-based inhibitors. The following table summarizes the targets, key compounds, docking software used, and a comparison of in silico predictions with experimental biological data.
| Target Kinase | Key Pyrazolo[3,4-b]pyridine Compound | PDB ID | Docking Software | Docking Score (kcal/mol) | Experimental IC50 | Reference |
| FGFR1 | Compound 7n | 4WUN | Not Specified | Not Reported | 1.2 nM (FGFR1) | [3] |
| TBK1 | Compound 15y | Not Specified | Not Specified | Not Reported | 0.2 nM | [4] |
| TRKA | Compound C03 | Not Specified | Not Specified | Not Reported | 56 nM | [5][10] |
| TRKA | Ligand L5 | Not Specified | Not Specified | -14.169 | Not Reported | [11] |
| CDK2 | Compound 3 (SQ-67563) | 1DI8 | Not Specified | Not Reported | Potent inhibitor | [6] |
| Topoisomerase IIα | Compound 8c | Not Specified | Not Specified | Not Reported | 1.33 µM (GI50) | [1] |
Note: Many studies allude to the use of docking for guiding design but do not always report the specific docking scores for the lead compounds in a directly comparable format. The focus is often on the predicted binding mode and key interactions.
The causality behind the choice of a specific docking program often lies in the laboratory's existing expertise, software availability, and the specific features of the program, such as the scoring functions and search algorithms it employs.[8][12] For instance, some programs are better suited for high-throughput virtual screening, while others excel at detailed binding mode prediction.[13]
A Self-Validating Experimental Protocol for Molecular Docking
To ensure the trustworthiness and reproducibility of docking results, a self-validating protocol is essential. This involves not only the docking simulation itself but also pre- and post-docking validation steps. The following is a detailed, step-by-step methodology for a robust molecular docking workflow.
Step-by-Step Methodology
Step 1: Protein Preparation
-
Obtain the Protein Structure: Download the X-ray crystal structure of the target kinase from the Protein Data Bank (PDB). If multiple structures are available, select one with a co-crystallized ligand similar to the pyrazolo[3,4-b]pyridine scaffold, as this provides a more biologically relevant active site conformation.[14]
-
Pre-processing: Remove all non-essential molecules, such as water, ions, and co-solvents, from the PDB file. However, crystallographic waters that are observed to mediate key protein-ligand interactions should be retained.[15]
-
Protonation and Optimization: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray structures. Assign the correct protonation states for titratable residues (e.g., His, Asp, Glu) at a physiological pH of 7.4. Minimize the energy of the protein structure to relieve any steric clashes.
Step 2: Ligand Preparation
-
2D to 3D Conversion: Draw the 2D structure of the pyrazolo[3,4-b]pyridine inhibitor and convert it to a 3D structure.
-
Ligand Optimization: Assign the correct protonation state and perform energy minimization of the ligand using a suitable force field (e.g., MMFF94).
Step 3: Docking Protocol Validation (Redocking)
-
Define the Binding Site: Identify the ATP-binding site of the kinase. This is typically done by selecting the region around the co-crystallized ligand.
-
Redocking: Extract the co-crystallized ligand from the PDB structure and dock it back into the active site using the chosen docking software.
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand. A successful docking protocol should reproduce the experimental binding mode with an RMSD value of less than 2.0 Å.[15][16] This step validates that the chosen docking parameters can accurately predict the known binding orientation.
Step 4: Molecular Docking Simulation
-
Docking: Dock the prepared pyrazolo[3,4-b]pyridine inhibitors into the validated binding site of the target protein.
-
Pose Generation and Scoring: The docking program will generate multiple possible binding poses for each ligand and rank them based on a scoring function, which estimates the binding affinity.
Step 5: Post-Docking Analysis and Validation
-
Visual Inspection: Visually inspect the top-ranked docking poses to ensure they are sterically and chemically reasonable. Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the inhibitor and the protein's active site residues.
-
Correlation with Experimental Data: Compare the docking scores with experimental biological data, such as IC50 or Ki values. While a perfect correlation is rare, a good docking protocol should generally rank more potent compounds higher than less active ones.[17]
-
Molecular Dynamics (MD) Simulation: For the most promising ligand-protein complexes, perform MD simulations to assess the stability of the predicted binding pose and interactions over time.[11][17]
Visualizing the Docking Workflow
The following diagram illustrates the key stages of a robust molecular docking workflow.
Caption: A comprehensive workflow for molecular docking studies.
Key Interactions of Pyrazolo[3,4-b]pyridine Inhibitors in Kinase Active Sites
Docking studies consistently reveal a common binding motif for pyrazolo[3,4-b]pyridine-based inhibitors within the ATP-binding pocket of kinases. The pyrazole nitrogen and the pyridine nitrogen often form crucial hydrogen bonds with the "hinge" region of the kinase, mimicking the interactions of the adenine moiety of ATP.[6] Substituents on the pyrazolo[3,4-b]pyridine core can then be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.
For example, in the case of FGFR inhibitors, the 6-(2,6-dichloro-3,5-dimethoxyphenyl) group of a potent inhibitor was shown to occupy a hydrophobic pocket, contributing to its high affinity.[3] Similarly, for TRK inhibitors, specific substitutions on the pyrazolo[3,4-b]pyridine scaffold were designed to form interactions with key residues like Glu546, Met620, and Lys627.[11]
The following diagram illustrates the generalized interactions of a pyrazolo[3,4-b]pyridine inhibitor within a kinase active site.
Caption: Generalized binding mode of pyrazolo[3,4-b]pyridine inhibitors.
Conclusion and Future Directions
Comparative analysis of docking studies on pyrazolo[3,4-b]pyridine-based inhibitors underscores the power of computational methods in modern drug discovery. While the specific details of docking protocols may vary, a consistent theme of mimicking ATP binding through hinge region interactions is evident across different kinase targets. The true value of these in silico studies is realized when they are part of a self-validating system, where predictions are continuously benchmarked against experimental data.
Future advancements in this field will likely involve the broader application of more rigorous computational techniques, such as free energy perturbation (FEP) and enhanced sampling MD simulations, to more accurately predict binding affinities and guide the design of next-generation pyrazolo[3,4-b]pyridine-based inhibitors with improved potency and selectivity profiles.
References
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 6. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 13. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
The 1H-Pyrazolo[3,4-b]Pyridine Scaffold: A Comparative Guide to Structure-Activity Relationships
The 1H-pyrazolo[3,4-b]pyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purine bases like adenine and guanine allows it to interact with a wide array of biological targets, making it a versatile starting point for drug discovery.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, including potent inhibition of various protein kinases, broad anticancer effects, and activity against infectious agents.[2][3][4]
This guide provides a comparative analysis of the structure-activity relationships (SAR) for 1H-pyrazolo[3,4-b]pyridine derivatives across different therapeutic targets. We will dissect the causal relationships behind experimental findings, present comparative biological data, and provide validated protocols for synthesis and evaluation, offering researchers a comprehensive resource for designing the next generation of therapeutics based on this powerful scaffold.
General Structural Features and Diversity Centers
The 1H-pyrazolo[3,4-b]pyridine scaffold offers several positions for chemical modification to modulate biological activity, selectivity, and pharmacokinetic properties. The key diversity centers are at the N1, C3, C4, C5, and C6 positions. The 1H-tautomer is significantly more stable than the 2H-tautomer, making it the predominant form in physiological conditions and the primary focus of drug design efforts.[2]
Caption: Key positions for substitution on the 1H-pyrazolo[3,4-b]pyridine scaffold.
I. SAR as Protein Kinase Inhibitors
The 1H-pyrazolo[3,4-b]pyridine scaffold has proven exceptionally fruitful in the development of potent and selective kinase inhibitors. Its ability to form critical hydrogen bonds with the kinase hinge region mimics the interaction of the adenine moiety of ATP.
A. Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Dysregulation of FGFR signaling is a key driver in various cancers. Several 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent FGFR inhibitors.
Key SAR Insights:
-
N1 Position: The N(1)-H is critical for activity. It acts as a hydrogen bond donor, typically interacting with a backbone carbonyl in the kinase hinge region. N-methylation at this position completely abolishes enzymatic activity, confirming its essential role in anchoring the inhibitor.[5]
-
C3 Position: Exploration of substituents at the C3 position has shown that small alkyl groups or hydrogen are well-tolerated.
-
C6 Position: This position is crucial for potency and selectivity. A 6-(2,6-dichloro-3,5-dimethoxyphenyl) moiety has been identified as a highly effective substituent, providing potent FGFR inhibition and selectivity over other kinases like VEGFR2.[5]
-
C4 Position of the Phenyl Ring A (at C6): Modifications here can fine-tune both enzymatic and cellular potency. The addition of an amino or dimethylamino group at the 4-position of the C6-phenyl ring was shown to improve activity compared to an unsubstituted ring.[5]
Comparative Performance Data: FGFR1 Inhibition
| Compound | C3-Substituent | C6-Substituent | FGFR1 IC50 (nM) |
| 4a | H | 2,6-dichloro-3,5-dimethoxyphenyl | 1.8 |
| 5 | H | (1H-indazol-4-yl) | 20.1 |
| 7i | 4-aminophenyl | 2,6-dichloro-3,5-dimethoxyphenyl | 42.4 |
| 11a | 4-(dimethylamino)phenyl | 2,6-dichloro-3,5-dimethoxyphenyl | 10.1 |
| 7n | 4-(4-methylpiperazin-1-yl)phenyl | 2,6-dichloro-3,5-dimethoxyphenyl | 1.3 |
| 10 | H (N1-Methyl) | 2,6-dichloro-3,5-dimethoxyphenyl | > 5000 |
Data synthesized from reference[5].
B. TANK-Binding Kinase 1 (TBK1) Inhibitors
TBK1 is a non-canonical IKK kinase involved in innate immunity and oncogenesis, making it an attractive therapeutic target. Rational, structure-based design has led to the discovery of highly potent 1H-pyrazolo[3,4-b]pyridine-based TBK1 inhibitors.
Key SAR Insights:
-
Core Scaffold: The 1H-pyrazolo[3,4-b]pyridine core serves as an effective bioisostere for other scaffolds in known TBK1 inhibitors.[6][7]
-
R1 and R2 Positions: Extensive optimization around these positions led to significant gains in potency. The journey from micromolar hits to picomolar inhibitors was achieved through systematic modification of side chains to maximize interactions within the TBK1 active site.[6][7]
-
Discovery of Compound 15y: Through several rounds of optimization, compound 15y emerged as an exceptionally potent TBK1 inhibitor with an IC50 of 0.2 nM and good kinase selectivity.[6][7] This highlights the scaffold's high potential for developing best-in-class inhibitors.
Comparative Performance Data: TBK1 Inhibition
| Compound | Key Feature/Modification | TBK1 IC50 (nM) |
| 15i | Initial optimized lead | 8.5 |
| 15t | Further optimization | 0.8 |
| 15y | Final optimized compound | 0.2 |
| BX795 | Reference Compound | 7.1 |
| MRT67307 | Reference Compound | 28.7 |
Data synthesized from references[6][7].
Caption: Summary of key SAR for 1H-pyrazolo[3,4-b]pyridine kinase inhibitors.
II. SAR as Anticancer Agents (General Cytotoxicity)
Beyond specific kinase targets, many derivatives exhibit broad-spectrum antiproliferative activity against various cancer cell lines.
Key SAR Insights:
-
Mechanism of Action: For some series, DNA binding has been proposed as a potential mechanism for their anticancer effects. The cytotoxic activity often correlates well with the compounds' DNA binding affinity.[8]
-
C4 Position: The introduction of 4-alkylaminoethyl ether side chains has been shown to yield potent antiproliferative activity in the low micromolar range, often with minimal toxicity to normal cells.[9]
-
Fused Ring Systems: Further derivatization to create fused pyridopyrazolopyrimidine systems can lead to compounds with remarkable anticancer activity. For example, compound 8b in one study showed potent activity against lung, liver, and colon cancer cell lines.[10]
Comparative Performance Data: Antiproliferative Activity (IC50 in µM)
| Compound | A-549 (Lung) | HEPG2 (Liver) | HCT-116 (Colon) |
| 8b | 2.9 | 2.6 | 2.3 |
| Doxorubicin | 4.5 | 4.1 | 3.9 |
Data synthesized from reference[10].
III. Experimental Protocols
To ensure the practical applicability of this guide, we provide detailed, field-proven methodologies for the synthesis and biological evaluation of a representative 1H-pyrazolo[3,4-b]pyridine derivative.
A. Synthesis Protocol: Preparation of a 1,6-Disubstituted-4-chloro-1H-pyrazolo[3,4-b]pyridine
This protocol is based on the widely used Gould-Jacobs reaction, which constructs the pyridine ring onto a pre-formed 5-aminopyrazole.[1][2] This method is reliable and provides access to key 4-chloro intermediates, which are versatile precursors for further derivatization via nucleophilic aromatic substitution.
Caption: General workflow for the Gould-Jacobs synthesis of the pyrazolopyridine core.
Step-by-Step Methodology:
-
Condensation and Cyclization:
-
To a flask containing a substituted 5-aminopyrazole (1.0 eq), add diethyl 2-(ethoxymethylene)malonate (1.1 eq).
-
Heat the mixture at 120-140 °C for 2-3 hours. The reaction can be monitored by TLC for the disappearance of the starting aminopyrazole.
-
Add a high-boiling point solvent such as Dowtherm A and heat the mixture to reflux (approx. 250 °C) for 1-2 hours. This drives the thermal cyclization to form the 4-hydroxy-1H-pyrazolo[3,4-b]pyridine intermediate.
-
Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration and washed with a non-polar solvent like hexane.
-
-
Chlorination:
-
Caution: This step should be performed in a well-ventilated fume hood as it uses phosphorus oxychloride (POCl₃), which is corrosive and reacts violently with water.
-
Suspend the crude 4-hydroxy intermediate from the previous step in an excess of POCl₃ (5-10 volumes).
-
Heat the mixture to reflux (approx. 110 °C) for 2-4 hours, until TLC analysis indicates complete conversion to the 4-chloro product.
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Quench the reaction by slowly adding the residue to crushed ice with vigorous stirring. This will precipitate the crude 4-chloro product.
-
Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
-
The crude product can be further purified by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.
-
B. Biological Assay Protocol: In Vitro Kinase Inhibition Assay (TBK1)
This protocol describes a standard method to determine the IC50 value of a test compound against a specific protein kinase, adapted from methodologies used in TBK1 inhibitor studies.[6][7]
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the kinase. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based readout.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Prepare the kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare solutions of recombinant TBK1 enzyme and a suitable peptide substrate in the reaction buffer.
-
Prepare an ATP solution in the reaction buffer at a concentration close to its Km for the enzyme (if known) or at a standard concentration (e.g., 10 µM).
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the test compound dilutions to the assay plate wells. Include wells with DMSO only for "no inhibition" (100% activity) controls and wells without enzyme for "background" controls.
-
Add 5 µL of the TBK1 enzyme solution to all wells except the background controls.
-
Add 5 µL of the peptide substrate solution to all wells.
-
Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 12.5 µL of the ATP solution to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection and Data Analysis:
-
Stop the reaction and detect the amount of phosphorylated substrate according to the specific assay kit instructions (e.g., by adding a detection reagent that binds to the phosphorylated product and generates a signal).
-
Read the plate on a suitable plate reader (e.g., fluorescence or luminescence).
-
Subtract the background signal from all wells.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives - Open Journal of Medicinal Chemistry - SCIRP [scirp.org]
A Comparative Guide to the Validation of Pyrazolo[3,4-b]pyridine Derivatives as Topoisomerase IIα Inhibitors
This guide provides a comprehensive comparison of novel pyrazolo[3,4-b]pyridine derivatives against established clinical agents, focusing on their potential as Topoisomerase IIα (Topo IIα) inhibitors. We will delve into the mechanistic rationale, present comparative experimental data, and provide detailed protocols for the essential validation assays. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to evaluate this promising class of anticancer agents.
Introduction: The Critical Role of Topoisomerase IIα in Oncology
Topoisomerase IIα is a vital enzyme that modulates DNA topology, managing the tangles and supercoils that arise during replication, transcription, and chromosome segregation.[1] It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.[1] This catalytic cycle is essential for maintaining genomic stability.
Due to their high proliferative rate, cancer cells are particularly dependent on Topo IIα. This dependency makes the enzyme a prime target for chemotherapy.[1] Drugs that interfere with its function can halt cancer cell proliferation and induce cell death, forming a cornerstone of many treatment regimens.[1]
Topo IIα inhibitors are broadly classified into two groups:
-
Topo II Poisons: These agents, which include clinically significant drugs like etoposide and doxorubicin, stabilize the transient "cleavage complex" formed between Topo IIα and DNA.[1][2] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of permanent double-strand breaks and triggering apoptosis (programmed cell death).[1][3]
-
Topo II Catalytic Inhibitors: This group inhibits the enzyme's function by interfering with other steps in the catalytic cycle, such as ATP binding or DNA binding, without trapping the cleavage complex.
The pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer properties through various mechanisms.[4][5] Recent research has highlighted its potential as a core structure for developing novel Topo IIα inhibitors.[4][6]
The Candidates: Pyrazolo[3,4-b]pyridines vs. Clinical Benchmarks
This guide focuses on a direct comparison between promising pyrazolo[3,4-b]pyridine derivatives identified in recent literature and the well-established Topo IIα poisons, Etoposide and Doxorubicin.
-
Pyrazolo[3,4-b]pyridine Derivatives: A recently synthesized series of pyrazolo[3,4-b]pyridines has shown significant antiproliferative activity.[4][6][7] Among them, compound 8c has been identified as a particularly potent agent with broad-spectrum cytotoxicity and confirmed Topo IIα inhibitory action.[4][6][7] Another series of 1,3,6-triphenylpyrazolo[3,4-b]pyridin-4-ones also displayed activities comparable to etoposide.[8] We will use data associated with these compounds for our comparative analysis.
-
Benchmark Inhibitors:
-
Etoposide: A widely used chemotherapeutic for lymphomas, lung cancer, and testicular cancer.[1] It is a semi-synthetic derivative of podophyllotoxin.
-
Doxorubicin: An anthracycline antibiotic that is a cornerstone of treatment for a wide range of cancers, including breast, bladder, and ovarian cancers, as well as leukemias and lymphomas.[1][2] Its use can be limited by cardiotoxicity.[1]
-
Comparative Analysis: Performance & Efficacy
The validation of a potential Topo IIα inhibitor hinges on a multi-faceted experimental approach, moving from enzymatic assays to cell-based evaluations. Here, we compare the performance of the pyrazolo[3,4-b]pyridine derivative 8c with etoposide.
In Vitro Antiproliferative Activity
A crucial first step is to assess the compound's ability to inhibit the growth of cancer cells. This is typically quantified by the GI₅₀ value—the concentration required to inhibit cell growth by 50%.
| Compound | Cancer Cell Line | GI₅₀ (µM) | Source |
| Pyrazolo[3,4-b]pyridine 8c | Leukemia (K562) | 0.72 | [7] |
| Pyrazolo[3,4-b]pyridine 8c | NCI-60 Panel (Mean) | 1.33 | [4][6] |
| Etoposide | SCLC (H146) | ~1.0 (IC₅₀) | [9] |
| Doxorubicin | SCLC (H146) | ~0.05 (IC₅₀) | [9] |
Insight: The pyrazolo[3,4-b]pyridine derivative 8c demonstrates potent, sub-micromolar antiproliferative activity against leukemia cell lines and broad-spectrum activity across a wide panel of cancer cells.[4][6][7] Its efficacy is comparable to that of etoposide, marking it as a strong candidate for further investigation.
Direct Inhibition of Topoisomerase IIα
To confirm that the observed cytotoxicity is due to the intended mechanism, a direct enzymatic assay is required. The Topo IIα relaxation assay measures the enzyme's ability to convert supercoiled plasmid DNA into its relaxed form. An effective inhibitor will prevent this conversion.
| Compound | Concentration | Topo IIα Relaxation Inhibition | Source |
| Pyrazolo[3,4-b]pyridine 8c | Dose-dependent | Significant Inhibition | [4][6] |
| Etoposide | 100 µM (Control) | Complete Inhibition | [4][6] |
Insight: Mechanistic assays confirm that compound 8c directly inhibits the DNA relaxation activity of Topo IIα in a dose-dependent manner, with a potency comparable to the benchmark drug, etoposide.[4][6][7]
Mechanistic Deep Dive: How Do They Work?
The defining characteristic of Topo IIα poisons is their ability to stabilize the DNA-enzyme cleavage complex. This is the critical mechanistic step that differentiates them from catalytic inhibitors and leads to cytotoxic DNA double-strand breaks.
DNA Damage and Cell Cycle Arrest
The accumulation of double-strand breaks (DSBs) is a hallmark of Topo IIα poison activity. This DNA damage triggers a cellular response, often leading to cell cycle arrest to allow for repair. If the damage is too extensive, the cell undergoes apoptosis.
Studies on compound 8c revealed that it induces DNA damage and causes cell cycle arrest in the S-phase, which is consistent with the mechanism of a Topo IIα inhibitor.[4][6][10] This arrest is followed by the modulation of key apoptosis-related proteins, confirming its ability to trigger programmed cell death in cancer cells.[4][6][10]
Experimental Validation: Protocols for the Scientist
Reproducibility and rigor are paramount in drug discovery. The following protocols provide a detailed, step-by-step guide for validating potential Topo IIα inhibitors.
Workflow for Inhibitor Validation
Protocol 1: Cell-Based Proliferation Assay (CCK-8 Method)
Causality: This assay measures the metabolic activity of cells, which correlates with cell viability and proliferation.[11] A reduction in metabolic activity upon treatment with the test compound indicates cytotoxicity or growth inhibition.
Materials:
-
Selected cancer cell line (e.g., K562, MV4-11)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compound (e.g., Pyrazolo[3,4-b]pyridine 8c) and Benchmark (Etoposide)
-
Vehicle control (e.g., DMSO)
-
Cell Counting Kit-8 (CCK-8) or similar reagent (e.g., MTT, XTT)[11][12]
-
Microplate reader
Procedure:
-
Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and resuspend cells in fresh medium. Seed 3,000–5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compound and benchmark inhibitor in culture medium. The final concentration of the vehicle (DMSO) should be kept constant and low (<0.5%). Replace the medium in the wells with the drug-containing medium. Include wells with vehicle only (negative control) and medium only (background).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Viability Measurement: Add 10 µL of CCK-8 reagent to each well. Incubate for 1-4 hours at 37°C until a color change is apparent.[12]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[12]
-
Analysis: Subtract the background absorbance. Normalize the data to the vehicle-treated control wells (set to 100% viability). Plot the percentage of cell viability against the log concentration of the compound and calculate the GI₅₀/IC₅₀ value using non-linear regression analysis.[12]
Protocol 2: Topoisomerase IIα DNA Relaxation Assay
Causality: This in vitro assay directly assesses the catalytic activity of the Topo IIα enzyme. The enzyme relaxes supercoiled DNA, a process that requires ATP.[13][14] The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis. An inhibitor will prevent the conversion of the fast-migrating supercoiled form to the slower-migrating relaxed form.
Materials:
-
Human Topoisomerase IIα enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo IIα Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL albumin)[14]
-
ATP solution (e.g., 30 mM)[14]
-
Test compound and Benchmark (Etoposide)
-
Stop Buffer/Loading Dye (e.g., 40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)[14]
-
Agarose, TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide)
Procedure:
-
Reaction Setup (on ice): In a microcentrifuge tube, assemble the reaction mix (final volume 20-30 µL). A typical reaction contains:
-
1x Topo IIα Assay Buffer
-
1-2 mM ATP
-
200-500 ng supercoiled plasmid DNA
-
Test compound at various concentrations (or vehicle)
-
Nuclease-free water to final volume
-
-
Enzyme Addition: Add 1-2 units of Topo IIα enzyme to start the reaction. Include a "no enzyme" control and a "vehicle + enzyme" control.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[13][14]
-
Termination: Stop the reaction by adding 5 µL of Stop Buffer/Loading Dye.[14]
-
Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at ~80-90V for 1.5-2 hours in TAE or TBE buffer.[14]
-
Visualization: Stain the gel with Ethidium Bromide (0.5 µg/mL) for 15-20 minutes, destain in water, and visualize the DNA bands using a UV transilluminator.[13][14] The supercoiled DNA will migrate faster than the relaxed DNA. Inhibition is observed as a persistence of the supercoiled DNA band.
Protocol 3: Topoisomerase IIα-mediated DNA Cleavage Assay
Causality: This assay is critical for identifying Topo IIα poisons. Poisons stabilize the cleavage complex, which can be trapped by adding a strong denaturant like Sodium Dodecyl Sulfate (SDS). This prevents the enzyme from re-ligating the DNA, resulting in the accumulation of linear DNA from the supercoiled plasmid substrate.
Materials:
-
All materials from the Relaxation Assay (except ATP is often omitted for poisons)
-
SDS solution (e.g., 10%)
-
Proteinase K (e.g., 10 mg/mL)
Procedure:
-
Reaction Setup (on ice): Assemble the reaction mix as in the relaxation assay. Notably, ATP is often omitted because many poisons trap the pre-strand passage cleavage complex, which does not require ATP.[15]
-
Enzyme Addition & Incubation: Add Topo IIα enzyme and incubate at 37°C for 15-30 minutes.
-
Trapping the Complex: Terminate the reaction by adding SDS to a final concentration of 1% and Proteinase K to 0.2 mg/mL.[16] The SDS denatures the enzyme, trapping it covalently on the DNA, and the Proteinase K digests the protein to release the cleaved DNA.
-
Incubation: Incubate at 45-50°C for 30 minutes to allow for protein digestion.[15]
-
Electrophoresis & Visualization: Add loading dye and run the samples on a 1% agarose gel. Visualize the bands under UV light. An increase in the linear DNA band (migrating between the supercoiled and nicked forms) with increasing drug concentration indicates that the compound is a Topo IIα poison.[15]
Conclusion and Future Outlook
The experimental evidence strongly supports the validation of pyrazolo[3,4-b]pyridine derivatives as a promising new class of Topoisomerase IIα inhibitors.[4][6] Compounds such as 8c exhibit potent, broad-spectrum antiproliferative activity comparable to the clinical benchmark etoposide.[6][7] Mechanistic studies confirm their mode of action through direct inhibition of the Topo IIα enzyme, leading to DNA damage and apoptosis.[4][6]
The detailed protocols provided in this guide offer a robust framework for the continued evaluation and optimization of this scaffold. Future research should focus on structure-activity relationship (SAR) studies to enhance potency and selectivity, as well as preclinical in vivo studies to assess efficacy and safety profiles. The pyrazolo[3,4-b]pyridine core represents a valuable scaffold for the development of next-generation anticancer therapeutics targeting Topoisomerase IIα.
References
- 1. What are TOP2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Chemotherapy - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Evaluation of Pyrazolo[3,4-b]pyridin-4-ones as a New Class of Topoisomerase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of DNA cleavage induced by etoposide and doxorubicin in two human small-cell lung cancer lines with different sensitivities to topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. multispaninc.com [multispaninc.com]
- 12. benchchem.com [benchchem.com]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inspiralis.com [inspiralis.com]
- 15. Cleavage of Plasmid DNA by Eukaryotic Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inspiralis.com [inspiralis.com]
A Comparative Guide to the Efficacy of Pyrazolo[3,4-b]Pyridine-Based Kinase Inhibitors
The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases, making it a versatile platform for the development of targeted therapies. This guide provides a comprehensive comparison of the efficacy of various pyrazolo[3,4-b]pyridine-based inhibitors against key kinase targets, supported by experimental data from peer-reviewed studies. We will delve into their biochemical potency, cellular activity, and in vivo efficacy, while also providing insights into the experimental methodologies used for their evaluation.
Understanding the Landscape: Key Kinase Targets
The versatility of the pyrazolo[3,4-b]pyridine scaffold has been exploited to develop inhibitors for a diverse array of kinases implicated in diseases ranging from cancer to metabolic disorders. This guide will focus on a selection of prominent examples targeting:
-
AMP-activated Protein Kinase (AMPK): A central regulator of cellular energy homeostasis.
-
Tropomyosin Receptor Kinase (TRK): A family of receptor tyrosine kinases often implicated in cancer.
-
TANK-Binding Kinase 1 (TBK1): A key kinase in the innate immune signaling pathway.
-
Fibroblast Growth Factor Receptor (FGFR): A family of receptor tyrosine kinases involved in cell proliferation and differentiation.
-
Monopolar Spindle 1 (Mps1): A critical kinase involved in the spindle assembly checkpoint during mitosis.
Comparative Efficacy of Pyrazolo[3,4-b]Pyridine-Based Inhibitors
The following sections provide a detailed comparison of representative pyrazolo[3,4-b]pyridine-based inhibitors for each of the aforementioned kinase targets. The data presented is extracted from published literature and is intended to provide a comparative overview. It is crucial to note that direct comparison of absolute values (e.g., IC50) across different studies should be approached with caution due to variations in experimental conditions.
AMPK Activators: A-769662 and its Analogs
A-769662 is a well-characterized allosteric activator of AMPK. While not a pyrazolo[3,4-b]pyridine itself, it serves as a crucial benchmark for the development of novel AMPK activators based on this scaffold.
| Compound | Target | EC50 (cell-free) | Cellular Activity (Cell Line) | Reference |
| A-769662 | AMPK | 0.8 µM | Inhibits fatty acid synthesis (IC50 = 3.2 µM) in rat hepatocytes. | [1] |
| 17f | AMPK | 0.42 µM | Inhibits NRK-49F cell proliferation (IC50 = 0.78 µM). | [2] |
| 9d | AMPK | Not Reported | Inhibits A549 cell growth (IC50 = 3.06 µM).[3] | [3] |
Experimental Insight: The efficacy of AMPK activators is often assessed by their ability to increase the phosphorylation of downstream targets like Acetyl-CoA Carboxylase (ACC). For instance, compound 9d was shown to elevate the phosphorylation of AMPK and ACC at a concentration of 1 µM, an effect comparable to 20 µM of A-769662.[3]
TRK Inhibitors: Targeting Oncogenic Fusions
The discovery of oncogenic fusions involving TRK kinases has spurred the development of highly potent inhibitors. The pyrazolo[3,4-b]pyridine scaffold has proven to be a valuable framework in this endeavor.
| Compound | Target | IC50 (cell-free) | Cellular Activity (Cell Line) | Reference |
| C03 | TRKA | 56 nM | Inhibits Km-12 cell proliferation (IC50 = 0.304 µM).[4] | [4] |
| C09 | TRKA | 57 nM | - | [4] |
| C10 | TRKA | 26 nM | - | [4] |
Kinase Selectivity: Compounds C03, C09, and C10 have been identified as pan-TRK inhibitors, demonstrating activity against TRKA, TRKB, and TRKC.[4] Importantly, they also exhibit selectivity against other kinases like FAK, PAK4, and PLK4.[4]
TBK1 Inhibitors: Modulating Innate Immunity
TBK1 plays a crucial role in the innate immune response, making it an attractive target for the treatment of autoimmune diseases and certain cancers.
| Compound | Target | IC50 (cell-free) | Cellular Activity (Cell Line) | Reference |
| 15y | TBK1 | 0.2 nM | Micromolar antiproliferative effect on A172, U87MG, A375, A2058, and Panc0504 cell lines.[5] | [5] |
Cellular Pathway Inhibition: Compound 15y has been shown to effectively inhibit the TBK1 downstream IFN signaling pathway in stimulated THP-1 and RAW264.7 cells.[5]
FGFR Inhibitors: A Battle Against Aberrant Signaling
Dysregulation of FGFR signaling is a hallmark of various cancers. The pyrazolo[3,4-b]pyridine scaffold has yielded potent and selective FGFR inhibitors.
| Compound | Target | IC50 (cell-free) | In Vivo Efficacy (Xenograft Model) | Reference |
| 7n | FGFR1 | 1.6 nM | Significant antitumor activity in an H1581 xenograft model at 12.5 mg/kg and 50 mg/kg daily oral doses.[6] | [6] |
In Vivo Performance: Compound 7n demonstrated dose-dependent tumor growth inhibition in a FGFR1-driven H1581 xenograft model, with the 50 mg/kg daily oral dose leading to a 100.4% tumor growth inhibition rate.[6]
Mps1 Inhibitors: Targeting Mitotic Integrity
Mps1 is a key regulator of the spindle assembly checkpoint, and its inhibition can lead to mitotic catastrophe in cancer cells.
| Compound | Target | IC50 (cell-free) | In Vivo Efficacy (Xenograft Model) | Reference |
| 31 | Mps1 | 2.596 nM | Good antitumor efficacy in an MDA-MB-468 xenograft model. |
Pharmacokinetics and Selectivity: Compound 31 not only exhibits potent Mps1 inhibition but also displays a reasonable kinome selectivity against a panel of 606 wild-type kinases and suitable preclinical pharmacokinetic parameters.
Key Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the methods used to evaluate these inhibitors, this section details the relevant signaling pathways and experimental protocols.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling cascades targeted by the discussed pyrazolo[3,4-b]pyridine-based inhibitors.
Caption: AMPK Signaling Pathway
Caption: TRK Signaling Pathway
Caption: TBK1 Signaling Pathway
Caption: FGFR Signaling Pathway
Caption: Mps1 Signaling in Mitosis
Experimental Protocols
The following are representative protocols for key assays used to evaluate the efficacy of kinase inhibitors.
This protocol outlines a typical in vitro kinase assay to determine the IC50 of an inhibitor against a specific kinase.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the recombinant TRKA enzyme to the desired concentration in kinase buffer.
-
Prepare a substrate solution (e.g., a specific peptide substrate for TRKA) in kinase buffer.
-
Prepare an ATP solution in kinase buffer. The concentration is often set at or near the Km value for ATP for the specific kinase to allow for a more accurate determination of the inhibitor's Ki.
-
Prepare serial dilutions of the pyrazolo[3,4-b]pyridine inhibitor in DMSO.
-
-
Assay Procedure:
-
Add the inhibitor dilutions to the wells of a microplate.
-
Add the TRKA enzyme solution to each well and incubate for a short period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
-
Detection and Data Analysis:
-
Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays ([γ-32P]ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
This protocol describes a common method to assess the effect of an inhibitor on the proliferation of cancer cell lines.
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., Km-12 for TRK inhibitors) in appropriate growth medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazolo[3,4-b]pyridine inhibitor in culture medium.
-
Remove the old medium from the wells and add the medium containing the inhibitor dilutions.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
-
This protocol is used to determine if the inhibitor is engaging its target within the cell by assessing the phosphorylation status of the target kinase or its downstream substrates.
-
Cell Lysis:
-
Treat cells with the inhibitor at various concentrations for a specific duration.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-AMPK).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
To ensure equal protein loading, re-probe the membrane with an antibody against the total, non-phosphorylated form of the target protein or a housekeeping protein (e.g., GAPDH or β-actin).
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Conclusion
The pyrazolo[3,4-b]pyridine scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of potent and selective kinase inhibitors. The examples highlighted in this guide demonstrate the successful application of this chemical framework in targeting key kinases involved in cancer and metabolic diseases. The continuous exploration of structure-activity relationships and the application of robust experimental methodologies will undoubtedly lead to the discovery of even more effective and clinically valuable pyrazolo[3,4-b]pyridine-based therapeutics in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Pyrazolo[3,4-b]Pyridine Scaffold in Modern Drug Discovery
A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Pyrazolo[3,4-b]Pyridine Compounds
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold, representing a fusion of pyrazole and pyridine rings.[1] This structural motif is of significant interest in medicinal chemistry due to its versatile biological activities and its presence in numerous pharmaceutically active compounds.[2][3] Derivatives of this scaffold have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5] A critical phase in the development of these compounds is the translation of promising results from controlled laboratory settings (in vitro) to complex biological systems (in vivo). This guide provides a comparative analysis of the in vitro and in vivo efficacy of novel pyrazolo[3,4-b]pyridine compounds, elucidating the experimental methodologies, presenting key data, and exploring the causal factors that govern the transition from benchtop to preclinical models.
Part 1: In Vitro Efficacy Assessment - The Foundation of Discovery
The initial evaluation of any novel compound series begins with in vitro testing. These assays are designed to rapidly screen for biological activity at a molecular or cellular level, providing crucial data on potency, selectivity, and mechanism of action. For pyrazolo[3,4-b]pyridine derivatives, in vitro studies have primarily focused on their potential as anticancer agents by targeting various components of cellular signaling pathways.
Key Molecular Targets and Mechanisms
The anticancer effects of pyrazolo[3,4-b]pyridines are attributed to the inhibition of several key targets:[4]
-
Kinases: A predominant mechanism is the inhibition of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival.[6][7] Dysregulation of kinase activity is a hallmark of many cancers. Targets include:
-
Tubulin Polymerization: Certain derivatives act as tubulin polymerization inhibitors, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and apoptosis.[11]
-
Topoisomerase II (TOPIIα): Inhibition of this enzyme interferes with DNA replication and repair, inducing DNA damage and triggering programmed cell death.[4]
Data Summary: In Vitro Bioactivity
The following table summarizes the in vitro activity of representative pyrazolo[3,4-b]pyridine compounds from recent studies. The data highlights the nanomolar to micromolar potency of these derivatives against various cancer-related targets and cell lines.
| Compound ID | Target/Cell Line | Assay Type | Potency (IC₅₀/GI₅₀) | Reference |
| Compound C03 | TRKA Kinase | HTRF Assay | IC₅₀: 56 nM | [6][9] |
| Km-12 Cell Line | Proliferation Assay | IC₅₀: 0.304 µM | [6][9] | |
| Compound 7n | FGFR1 Kinase | Enzymatic Assay | IC₅₀: < 1 µM (Implied) | [7] |
| Compound 6n | HeLa, MCF-7, etc. | Antiproliferative | Significant Effect | [11] |
| Compound 8c | NCI-60 Cell Panel | SRB Assay | GI₅₀ MG-MID: 1.33 µM | [4] |
| Topoisomerase IIα | DNA Relaxation Assay | Significant Inhibition | [4] | |
| Compound 15y | TBK1 Kinase | Enzymatic Assay | IC₅₀: 0.2 nM | [10] |
| Compound 7b | Hep G2 Cell Line | SRB Assay | IC₅₀: 0.0158 µM | [2][12] |
| MCF7 Cell Line | SRB Assay | IC₅₀: 0.0001 µM | [2][12] |
Experimental Workflow: In Vitro Screening Cascade
The decision to advance a compound is based on a hierarchical screening process. The initial high-throughput screen against a specific molecular target is followed by secondary assays, including cell-based proliferation and cytotoxicity studies, to confirm on-target effects within a cellular context.
Detailed Protocol: Sulforhodamine B (SRB) Cell Proliferation Assay
This protocol describes a common method for evaluating the antiproliferative activity of test compounds against adherent cancer cell lines.[4][12]
Objective: To determine the concentration of a pyrazolo[3,4-b]pyridine compound that inhibits cell growth by 50% (GI₅₀).
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the medium. Add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.
-
Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 10-30 minutes. The SRB dye binds to basic amino acids of cellular proteins.
-
Wash and Solubilize: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Readout: Measure the optical density (OD) at ~510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition versus compound concentration and determine the GI₅₀ value using non-linear regression analysis.
Part 2: In Vivo Efficacy - Validation in a Biological System
While in vitro assays are indispensable for initial screening, they cannot fully replicate the complex environment of a living organism. In vivo studies are the definitive step to confirm if a compound's cellular potency translates into therapeutic efficacy and to assess its safety profile.
Transitioning to Animal Models
The primary model for evaluating the in vivo anticancer efficacy of pyrazolo[3,4-b]pyridine compounds is the tumor xenograft model.[7][8] This involves implanting human cancer cells into immunocompromised mice. The model allows for the direct assessment of a compound's ability to inhibit tumor growth in a living system. The choice to move a compound from in vitro to in vivo testing is driven not only by its potency but also by its pharmacokinetic (PK) properties, such as plasma stability and metabolic profile.[6][7]
Data Summary: In Vivo Antitumor Activity
Fewer public sources provide detailed quantitative in vivo data compared to in vitro results. However, existing literature confirms the successful translation for select compounds.
| Compound ID | Animal Model | Cancer Type | Key Finding | Reference |
| Selected CDK Inhibitors | Tumor Xenograft | Human Tumor | Efficacy demonstrated | [8] |
| Compound 5 | Not Specified | Cancer | Potent anticancer effect | [6] |
| Compound 7n | H1581 Xenograft | Lung Cancer (FGFR1-driven) | Significant antitumor activity | [7] |
| Compounds 47 & 48 | PC3 Xenograft | Prostate Cancer | Significantly reduced tumor growth | [13] |
Experimental Workflow: Preclinical Xenograft Study
The workflow for an in vivo study is complex, involving careful planning, execution, and ethical considerations. It aims to evaluate both efficacy (tumor growth inhibition) and tolerability (animal health).
Detailed Protocol: Mouse Xenograft Tumor Model
This protocol outlines the key steps for assessing the in vivo antitumor activity of a pyrazolo[3,4-b]pyridine derivative.[7]
Objective: To evaluate the ability of a test compound to inhibit the growth of human tumor xenografts in immunocompromised mice.
Materials:
-
Immunocompromised mice (e.g., Nude or SCID)
-
Human cancer cells (e.g., H1581, PC3)
-
Matrigel or similar basement membrane matrix
-
Test compound formulated in a suitable vehicle (e.g., 0.5% HPMC, 0.2% Tween 80 in water)
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5-10 million cells in 100-200 µL of medium/Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). This is a critical step to ensure tumors are established before treatment begins.
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, positive control, test compound at various doses) based on tumor volume to ensure an even distribution.
-
Treatment Administration: Administer the test compound and vehicle control to their respective groups via the predetermined route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., once daily for 21 days).
-
Monitoring:
-
Efficacy: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 × Length × Width²).
-
Tolerability: Record the body weight of each animal 2-3 times per week. Monitor for any clinical signs of toxicity (e.g., changes in posture, activity, or fur texture).
-
-
Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration.
-
Data Analysis: At the endpoint, calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Analyze changes in body weight to assess toxicity. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the results.
Part 3: Comparative Analysis - Bridging the In Vitro-In Vivo Gap
The ultimate goal of preclinical research is to identify compounds that are effective in vivo. However, a direct correlation between in vitro potency and in vivo efficacy is not always observed. Understanding the discrepancies is key to successful drug development.
From Cell Culture to Whole Organism: The ADMET Challenge
A compound with nanomolar potency in a cell-based assay may fail to show any activity in an animal model. This divergence is often explained by the principles of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).
-
Absorption & Distribution: For a drug to be effective, it must reach its target tissue in sufficient concentrations. Poor oral bioavailability or an inability to penetrate the tumor can render a potent compound ineffective in vivo.
-
Metabolism: The liver can rapidly metabolize a compound into inactive forms, drastically reducing its half-life and exposure at the tumor site. Studies on cytochrome P450 (CYP) isoform inhibition are crucial, as they can predict potential drug-drug interactions and metabolic liabilities.[6]
-
Toxicity: A compound may be highly effective at killing cancer cells but also be toxic to healthy tissues, leading to unacceptable side effects in animal models that would preclude its further development.
The journey from a hit compound to a clinical candidate involves navigating this complex interplay of factors.
Causality and Conclusion
The development of novel pyrazolo[3,4-b]pyridine compounds showcases a classic drug discovery paradigm. High in vitro potency across a range of cancer-relevant targets establishes the therapeutic potential of the scaffold.[4][6][7][8][11] However, this is merely the first step. The successful translation to in vivo efficacy, as seen with compounds like 7n, depends critically on optimizing the molecule's drug-like properties.[7] Researchers must co-optimize for both on-target potency and favorable pharmacokinetics. The initial results for this class of compounds are promising, suggesting that with continued medicinal chemistry efforts to refine their ADMET profiles, pyrazolo[3,4-b]pyridines could serve as a valuable scaffold for the development of potent new therapies.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of novel pyrazolo[3,4-b]pyridines as cis-restricted combretastatin A-4 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of innovation. The compounds we synthesize, such as 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde, are often novel molecules with incompletely characterized toxicological profiles. This guide provides a comprehensive, technically grounded framework for the proper handling and disposal of this fluorinated heterocyclic aldehyde, ensuring the protection of laboratory personnel and the environment.
The causality behind these protocols is rooted in the compound's chemical structure: a fluorinated pyridine ring fused to a pyrazole, with a reactive aldehyde functional group. This structure necessitates its classification as a halogenated organic compound , which dictates the specific disposal pathway it must follow.
Hazard Identification and Risk Assessment
While a complete toxicological profile for this compound (CAS No. 1436850-60-0) is not extensively documented, its hazards can be inferred from its structural relatives and functional groups[1]. The parent compound, 1H-pyrazolo[3,4-b]pyridine, is classified as harmful if swallowed, inhaled, or in contact with skin, and it is known to cause serious skin and eye irritation[2][3]. Fluorinated organic compounds, in general, require careful handling due to their potential for heightened biological activity and persistence[4].
A thorough risk assessment must be conducted before any handling or disposal procedure. The following table summarizes the anticipated hazards based on analogous compounds.
| Hazard Classification | Description | Probable GHS Statements | Source Analogy |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | H302, H312, H332 | [2][5] |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 | [3][6] |
| Eye Damage/Irritation | Causes serious eye irritation. | H319 | [3][6] |
| Respiratory Irritation | May cause respiratory irritation. | H335 | [6][7] |
Pre-Disposal Safety: Engineering Controls & Personal Protective Equipment (PPE)
The foundation of safe disposal is preventing exposure. A multi-layered approach, prioritizing engineering controls over personal reliance on PPE, is paramount.
Engineering Controls
All handling and preparation for the disposal of this compound, whether in solid or solution form, must be conducted within a properly functioning chemical fume hood [4]. This is the primary method to minimize inhalation exposure to airborne particulates or vapors.
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The following must be worn at all times:
-
Eye Protection : Chemical splash goggles are the minimum requirement to protect against splashes and dust[4].
-
Hand Protection : Wear chemical-resistant gloves. Given the compound's structure, nitrile gloves are a common choice, but it is best practice to consult a glove manufacturer's compatibility chart. For operations with a higher risk of splash, consider double-gloving [4]. Contaminated gloves must be disposed of as hazardous waste.
-
Body Protection : A flame-resistant lab coat should be worn and kept fully fastened[4].
-
Respiratory Protection : If engineering controls are deemed insufficient, a respirator may be necessary[4]. This should be determined by your institution's Environmental Health and Safety (EHS) department.
Caption: Hierarchy of controls for safe chemical handling.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process centered on correct waste segregation.
Step 1: Waste Classification and Segregation
This compound is a halogenated organic chemical . Therefore, all waste streams containing it must be segregated into a dedicated Halogenated Hazardous Waste container[4][8].
Causality : Halogenated waste requires specific high-temperature incineration for complete destruction to prevent the formation of toxic byproducts like dioxins. Mixing it with non-halogenated waste complicates and increases the cost of disposal for the entire stream[8].
Step 2: Containerization and Labeling
-
Select the Right Container : Use a leak-proof container with a secure, tight-fitting lid that is chemically compatible with the waste being collected[9][10].
-
Label Correctly : The container must be clearly labeled before any waste is added. The label must include, at a minimum[4][8]:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound " and any solvents present.
-
The associated hazards (e.g., "Irritant," "Toxic").
-
Step 3: Managing Different Waste Forms
-
Solid Waste :
-
Liquid Waste (in Organic Solvents) :
-
Pour the waste solution into the designated liquid halogenated hazardous waste container.
-
Ensure the solvent is compatible with the container material and other contents.
-
Keep the container closed when not in use.
-
-
Contaminated Labware and Debris :
-
Grossly Contaminated Items : Items such as pipette tips, contaminated gloves, or absorbent pads used for minor cleanups should be placed in the solid halogenated hazardous waste container.
-
Glassware : Rinse glassware with a small amount of a suitable solvent (e.g., acetone, ethanol) and pour the rinsate into the liquid halogenated waste container. The cleaned glassware can then be washed normally.
-
Step 4: Temporary Storage and Final Disposal
-
Storage : Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general traffic.
-
Disposal : The final step is to arrange for pickup by your institution's certified Environmental Health and Safety (EHS) department. They will transport the waste to an approved hazardous waste disposal plant for final treatment[3][7][11]. Under no circumstances should this chemical be disposed of down the drain or in regular trash [9][10].
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel : Notify colleagues in the immediate area.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Isolate and Ventilate : Restrict access to the spill area. Ensure the fume hood is operating.
-
Don PPE : Before cleanup, don the appropriate PPE as described in Section 2.
-
Contain and Clean :
-
For solid spills , gently cover with an absorbent material from a chemical spill kit to avoid raising dust. Carefully sweep the material into a dustpan and place it in the solid halogenated hazardous waste container[5][9].
-
For liquid spills , cover with a chemical absorbent pad or inert material like vermiculite.
-
-
Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth and any contaminated PPE in the hazardous waste container.
-
Report : Report the incident to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound.
References
- 1. parchem.com [parchem.com]
- 2. 1H-pyrazolo(3,4-b)pyridine | C6H5N3 | CID 2755850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 5-Fluoro-3-iodo-1H-pyrazolo(3,4-b)pyridine | C6H3FIN3 | CID 66614055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. benchchem.com [benchchem.com]
- 9. capotchem.com [capotchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Comprehensive Safety and Handling Guide for 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde
This guide provides essential safety protocols and operational procedures for the handling and disposal of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde (CAS No. 1436850-60-0). As a fluorinated pyrazolopyridine aldehyde, this compound requires careful management in a laboratory setting to mitigate potential health risks. This document is intended for researchers, scientists, and drug development professionals, offering in-depth guidance rooted in established safety principles and practices.
Hazard Assessment and Triage
An analogous compound, 5-Fluoro-1H-indazole-3-carbaldehyde, is
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
